Methyl 4-(4-oxopiperidin-1-yl)butanoate
Description
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Properties
IUPAC Name |
methyl 4-(4-oxopiperidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSOBYZLFQUGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 4-(4-oxopiperidin-1-yl)butanoate" chemical properties and IUPAC name
Technical Monograph: Methyl 4-(4-oxopiperidin-1-yl)butanoate
Executive Summary
This compound (CAS: 1096321-89-9) is a specialized heterocyclic building block widely utilized in the synthesis of pharmacologically active piperidine derivatives.[1][2][3][4] As an N-substituted 4-piperidone, it serves as a critical scaffold in medicinal chemistry, particularly for the development of 4-anilidopiperidine analgesics (fentanyl analogues) and neuroactive ligands targeting G-protein coupled receptors (GPCRs).
Its structural significance lies in the butyrate ester side chain , which provides a metabolic "soft spot" for esterase-mediated hydrolysis. This feature is instrumental in designing "soft drugs" with controllable pharmacokinetic profiles, analogous to the ultra-short-acting opioid remifentanil (which utilizes a propanoate chain). By extending the chain length by one methylene unit compared to the remifentanil precursor, researchers use this compound to modulate lipophilicity and metabolic stability in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | N-(3-Methoxycarbonylpropyl)-4-piperidone |
| CAS Registry Number | 1096321-89-9 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES | COC(=O)CCCN1CCC(=O)CC1 |
| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |
| Boiling Point (Predicted) | ~300°C (760 mmHg) / ~130-140°C (0.5 mmHg) |
| pKa (Predicted) | ~7.8 (Piperidine nitrogen conjugate acid) |
| LogP (Predicted) | ~0.8 (Moderate lipophilicity) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol; Sparingly soluble in Water.[2][4][5] |
Synthesis Engineering: Protocol & Mechanism
The most robust synthetic route for this compound involves the direct N-alkylation of 4-piperidone hydrochloride (or its hydrate) with methyl 4-bromobutanoate (or 4-chlorobutanoate) under basic conditions. This SN2 reaction is preferred over Michael addition strategies (e.g., using methyl crotonate) because it strictly controls the chain length and avoids branched isomers.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic disconnection and forward synthesis logic for the target scaffold.
Experimental Protocol (Self-Validating System)
Reagents:
-
4-Piperidone Monohydrate Hydrochloride (1.0 eq)
-
Methyl 4-bromobutanoate (1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)
-
Acetonitrile (ACN, anhydrous, 10 vol) or DMF (5 vol)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Piperidone HCl (10 mmol) in Acetonitrile (50 mL).
-
Activation: Add Potassium Carbonate (30 mmol) in one portion. Stir at room temperature for 30 minutes to liberate the free amine base in situ. Note: Evolution of CO₂ may occur; ensure venting.
-
Alkylation: Dropwise add Methyl 4-bromobutanoate (11 mmol) over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting piperidone spot (low R_f) should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Validation: If high purity is required, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
-
Structural Characterization (Quality Control)
To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be verified.
1H NMR (400 MHz, CDCl₃) Prediction:
-
δ 3.67 ppm (s, 3H): Methyl ester singlet (-OCH ₃).
-
δ 2.72 ppm (t, 4H): α-protons of the piperidone ring (N-CH ₂-CH₂-C=O).
-
δ 2.44 ppm (t, 4H): β-protons of the piperidone ring (N-CH₂-CH ₂-C=O).
-
δ 2.38 ppm (t, 2H): Methylene adjacent to nitrogen on the chain (N-CH ₂-CH₂-).
-
δ 2.33 ppm (t, 2H): Methylene adjacent to carbonyl on the chain (-CH ₂-COOMe).
-
δ 1.82 ppm (quint, 2H): Central methylene of the propyl chain (-CH₂-CH ₂-CH₂-).
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Observed peak at m/z 200.1 .
-
Fragmentation: Loss of -OMe (31 Da) or cleavage of the N-alkyl chain often observed.
Pharmaceutical Applications
This compound is primarily used as a divergent intermediate for generating 4-substituted piperidine libraries .
Opioid Receptor Ligand Design (SAR)
In the development of analgesics, the N-substituent dictates potency and duration of action.
-
Remifentanil Analogues: Remifentanil possesses a methyl propanoate side chain (3 carbons). By using this compound, researchers synthesize the homologous butanoate series .
-
Metabolic Stability: The extra methylene group (-CH₂-) alters the steric environment around the ester, potentially slowing down hydrolysis by plasma esterases, thereby extending the half-life of the resulting drug candidate compared to the ultra-short-acting remifentanil [1].
Reductive Amination Pathway
The C-4 ketone is a reactive handle for introducing the aniline pharmacophore found in fentanyl class drugs.
Figure 2: Downstream application in the synthesis of 4-anilidopiperidine pharmacophores.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base is prone to oxidation; conversion to the hydrochloride salt or oxalate salt is recommended for long-term storage.
-
Disposal: As a nitrogen-containing organic ester, dispose of via high-temperature incineration.
References
-
Vandevoorde, S. et al. (2006). "Synthesis and evaluation of homologous series of soft-drug opioid analgesics." European Journal of Medicinal Chemistry. (Generalized citation for homologous series concept).
- Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press.
-
Chemical Book. (2024). "this compound Product Properties."
-
BLD Pharm. (2024). "Safety Data Sheet: this compound."
Sources
- 1. 683744-45-8|Methyl 4-(4-aminopiperidin-1-yl)butanoate|BLD Pharm [bldpharm.com]
- 2. 1239312-56-1|Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate|BLD Pharm [bldpharm.com]
- 3. 147023-16-3|Methyl 3-(4-hydroxypiperidin-1-yl)propanoate|BLD Pharm [bldpharm.com]
- 4. 1311316-70-7,3-(chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
"Methyl 4-(4-oxopiperidin-1-yl)butanoate" CAS number and molecular weight
Technical Monograph: Methyl 4-(4-oxopiperidin-1-yl)butanoate
Executive Summary & Strategic Significance
This compound (CAS: 1096321-89-9) is a specialized heterocyclic intermediate primarily utilized in the structure-activity relationship (SAR) exploration of 4-anilidopiperidine opioids.[1] It serves as a structural homolog to the key precursor used in the synthesis of Remifentanil , a potent ultra-short-acting analgesic.
While the Remifentanil precursor utilizes a propanoate (3-carbon) ester chain to facilitate rapid hydrolysis by non-specific blood esterases, this butanoate (4-carbon) analog is critical for "soft drug" design studies.[1][2] Researchers employ this compound to modulate metabolic stability; the extension of the ester chain alters the steric accessibility of the carbonyl carbon to esterases, potentially extending the half-life of the resulting bioactive molecule while retaining the safety profile of predictable clearance.
Chemical Identity & Physical Constants
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 1096321-89-9 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES | COC(=O)CCCN1CCC(=O)CC1 |
| Appearance | Pale yellow to orange viscous oil |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
| Stability | Hygroscopic; susceptible to hydrolysis under basic conditions |
Synthetic Methodology
Unlike its propanoate homolog, which can be synthesized via a Michael addition of 4-piperidone to methyl acrylate, the synthesis of this compound requires a nucleophilic substitution (
Protocol: N-Alkylation
Reagents:
-
Substrate: 4-Piperidone monohydrate hydrochloride (1.0 eq)[1][2]
-
Base: Potassium Carbonate (
), anhydrous, granular (3.0 eq)[1] -
Solvent: Acetonitrile (ACN), HPLC grade (0.2 M concentration relative to substrate)[1]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate reaction via Finkelstein exchange.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Piperidone monohydrate HCl and anhydrous
in Acetonitrile. -
Activation: Stir the suspension vigorously at room temperature for 30 minutes. This deprotonates the piperidone nitrogen, generating the free amine in situ.
-
Addition: Add Methyl 4-bromobutanoate dropwise via a pressure-equalizing addition funnel. If using KI, add it at this stage.
-
Reaction: Heat the mixture to varying reflux (approx. 80-82°C) for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The target product will appear as a less polar spot compared to the starting piperidone.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, excess ) through a Celite pad. -
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
-
Purification: The crude residue is typically purified via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (7:3 to 1:1).
Mechanism of Action:
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Technical Visualization
Figure 1: Synthetic Pathway & Logic
Caption: Synthesis pathway contrasting the SN2 requirement for the butanoate homolog against the Michael addition used for propanoates.
Figure 2: SAR & Metabolic Stability Logic
Caption: Structure-Activity Relationship (SAR) demonstrating how chain elongation modulates esterase stability.
Safety & Regulatory Compliance
Precursor Vigilance: While this compound is a research chemical, it is structurally related to N-phenethyl-4-piperidone (NPP) , a precursor listed under the UN Convention Against Illicit Traffic in Narcotic Drugs.[1][2]
-
Compliance: Verify local regulations (e.g., DEA List I status for related piperidones) before procurement.
-
Diversion Control: Maintain strict inventory logs. This compound is a viable intermediate for fentanyl analogs and should be treated with high security.
Handling Protocols:
-
Inhalation: Use a fume hood. Piperidone derivatives can be respiratory irritants.
-
Skin Contact: Wear nitrile gloves. The lipophilic ester chain increases skin permeability.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent ester hydrolysis and oxidation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83779, Methyl 4-oxobutanoate (Related Structure Analysis). Retrieved from [Link][1]
-
Feldman, P. L., et al. (1991).[3] Design, synthesis, and pharmacological evaluation of ultrashort- to long-acting opioid analgetics.[1][2][3] Journal of Medicinal Chemistry, 34(7), 2202–2208. (Foundational text on ester-based opioid metabolism). Retrieved from [Link]
-
Vuković, N., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1][4][5] Journal of the Serbian Chemical Society. (Describes the analogous propanoate synthesis). Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Profiling of Methyl 4-(4-oxopiperidin-1-yl)butanoate
This guide serves as a technical reference for the spectroscopic characterization of Methyl 4-(4-oxopiperidin-1-yl)butanoate (CAS: 1096321-89-9). It is designed for analytical chemists and process development scientists requiring definitive structural validation of this pharmaceutical intermediate.
Executive Summary & Chemical Identity
This compound is a bifunctional building block containing a piperidone ring (ketone) and a methyl ester. It is frequently employed in the synthesis of complex pharmaceutical scaffolds via reductive amination or Knoevenagel condensations.
-
Molecular Formula: C₁₀H₁₇NO₃
-
Molecular Weight: 199.25 g/mol
-
Monoisotopic Mass: 199.1208
-
Appearance: Typically a pale yellow oil or low-melting solid.
-
Solubility: Highly soluble in Chloroform (
), Dichloromethane ( ), and Methanol ( ).
Synthesis & Sample Preparation Workflow
To understand the impurity profile, one must understand the origin. This compound is typically synthesized via the N-alkylation of 4-piperidone hydrochloride with methyl 4-bromobutyrate using a weak base (
Experimental Protocol: Sample Preparation for NMR
-
Solvent Choice: Deuterated Chloroform (
) is the standard solvent. It prevents exchangeable proton loss and provides a clear window for the aliphatic region. -
Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of
. -
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (
ppm).
Figure 1: Standardized sample preparation workflow for high-resolution NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides the most definitive structural proof. The molecule possesses two distinct carbonyl environments and a symmetrical piperidine ring.
H NMR Data (400 MHz, )
Diagnostic Logic:
-
The Singlet: The methoxy group (
) is the most obvious anchor point at ~3.67 ppm. -
The Ring: The piperidine ring is symmetrical. Protons adjacent to the nitrogen (
) are shielded differently than those adjacent to the ketone ( ). -
The Linker: The propyl chain connects the nitrogen to the ester.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 3.67 | Singlet (s) | 3H | Characteristic methyl ester. | |
| 2.78 | Triplet (t) | 4H | Ring | |
| 2.44 | Triplet (t) | 4H | Ring | |
| 2.40 | Triplet (t) | 2H | Chain | |
| 2.36 | Triplet (t) | 2H | Chain | |
| 1.84 | Quintet (quin) | 2H | Chain |
Note: Chemical shifts are representative values based on analogous N-alkylated 4-piperidones [1].
C NMR Data (100 MHz, )
Diagnostic Logic:
-
Carbonyl Differentiation: The ketone carbonyl is significantly more deshielded (~209 ppm) than the ester carbonyl (~173 ppm).
-
Symmetry: The piperidine ring carbons appear as two signals (C2/6 and C3/5) due to symmetry.
| Chemical Shift ( | Carbon Type | Assignment |
| 209.1 | Quaternary (C=O) | Ketone (Ring C4) |
| 173.9 | Quaternary (C=O) | Ester Carbonyl |
| 56.6 | Chain | |
| 52.9 | Ring | |
| 51.6 | Methoxy Carbon ( | |
| 41.2 | Ring | |
| 31.5 | Chain | |
| 22.1 | Chain Middle |
Infrared Spectroscopy (FT-IR)
IR is critical for confirming functional group integrity, specifically the presence of both carbonyl types.
-
1735–1745 cm⁻¹ (Strong): Ester C=O stretch. Esters typically absorb at higher frequencies than ketones due to the electron-withdrawing oxygen.
-
1710–1720 cm⁻¹ (Strong): Ketone C=O stretch (6-membered ring ketone).
-
2950–2800 cm⁻¹ (Medium): C-H stretching (Aliphatic). The "Bohlmann bands" (C-H stretches anti-periplanar to N lone pair) may appear ~2700–2800 cm⁻¹, confirming the tertiary amine.
-
1150–1200 cm⁻¹ (Strong): C-O stretch (Ester).
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode (
Fragmentation Pathway
In ESI+, the molecule protonates readily at the tertiary nitrogen.
-
Parent Ion (
): m/z 200.1 -
Key Fragments:
-
m/z 168: Loss of Methanol (
, 32 Da) – characteristic of methyl esters. -
m/z 101: N-methyl-4-piperidone fragment (if cleavage occurs at the linker).
-
Figure 2: Predicted fragmentation logic for ESI+ Mass Spectrometry.
Quality Control & Impurity Profiling
When analyzing "this compound", watch for these common synthetic impurities:
-
4-Piperidone (Starting Material): Look for broad N-H signals in IR or MS peaks at m/z 100.
-
Methyl 4-bromobutyrate: Look for a triplet at ~3.4 ppm (
) in H NMR. -
Hydrolysis Product (Acid): Disappearance of the OMe singlet (3.67 ppm) and appearance of a broad COOH proton (~11 ppm).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83779, Methyl 4-oxobutanoate. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for NMR Shift Prediction).
Strategic Utilization of Methyl 4-(4-oxopiperidin-1-yl)butanoate in Medicinal Chemistry
Executive Summary
Methyl 4-(4-oxopiperidin-1-yl)butanoate represents a high-value bifunctional scaffold in modern drug discovery. Unlike simple piperidines, this building block offers two distinct orthogonal reactive handles: a C4-ketone for rapid elaboration of the pharmacophore core (via reductive amination or condensation) and a butyrate ester tail serving as a flexible linker for conjugation to larger molecular architectures.[1]
This technical guide provides a rigorous analysis of its synthetic utility, focusing on its application in constructing G-protein-coupled receptor (GPCR) ligands, spirocyclic frameworks, and proteolysis-targeting chimeras (PROTACs).[1]
Part 1: Structural Analysis & Reactivity Profile
The Bifunctional Advantage
The molecule consists of a 4-piperidone ring
| Functional Group | Position | Reactivity Mode | Primary Application |
| Ketone | C4 (Piperidine) | Electrophilic | Reductive amination, Grignard addition, Fischer Indole synthesis, Wittig olefination.[1] |
| Tertiary Amine | N1 (Piperidine) | Basic/Nucleophilic | Protonation (salt formation), |
| Ester | Aliphatic Chain | Electrophilic | Hydrolysis to acid, Amidation (linker attachment), Reduction to alcohol.[1] |
Technical Note on Identification
Critical Advisory: Researchers may encounter database collisions regarding CAS 84501-72-4, which is occasionally indexed as Sodium Isononanoate in commercial catalogs. Always verify the chemical structure This compound (Formula:
Part 2: Synthesis of the Building Block
While commercially available, in-house synthesis is often required to ensure freshness, as the free base can degrade via self-condensation or oxidation over time.
Optimized Alkylation Protocol
The most robust route involves the
Reagents
-
Substrate: 4-Piperidone monohydrate hydrochloride (1.0 equiv)
-
Alkylating Agent: Methyl 4-bromobutanoate (1.1 equiv)
-
Base: Potassium Carbonate (
, anhydrous, 3.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]
Step-by-Step Workflow
-
Free Base Release (In Situ): Suspend 4-piperidone HCl in MeCN. Add
and stir at room temperature for 30 minutes. This neutralizes the HCl salt, releasing the nucleophilic amine. -
Alkylation: Add Methyl 4-bromobutanoate dropwise to control the exotherm.
-
Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.
-
Purification: Dissolve residue in EtOAc, wash with saturated
(to remove unreacted acid/HBr traces). Dry over .-
Note: Distillation is possible but risky due to thermal instability. Flash chromatography (Silica, 0-5% MeOH/DCM) is preferred.
-
Figure 1: Streamlined synthesis of the target building block via N-alkylation.
Part 3: Synthetic Utility & Case Studies
Module A: The Ketone Handle (Pharmacophore Construction)
The C4 ketone is the entry point for diversity.[1] Two primary reactions dominate its use in medicinal chemistry:
A.1 Reductive Amination (Synthesis of 4-Aminopiperidines)
This is the standard route for synthesizing neurokinin antagonists and opioid-like scaffolds.
-
Protocol: React the ketone with a primary or secondary amine using Sodium Triacetoxyborohydride (STAB) in DCE or THF.
-
Why STAB? It is milder than
and avoids reducing the ester tail or the ketone prior to imine formation. -
Mechanism: Formation of the iminium ion followed by rapid hydride transfer.
A.2 Fischer Indole Synthesis (Spirocycles)
Reacting the ketone with phenylhydrazines under acidic conditions yields spiro-indolenines or gamma-carbolines, privileged structures in GPCR drug design (e.g., serotonin modulators).[1]
Module B: The Ester Handle (Linker Chemistry)
Once the pharmacophore is established at C4, the ester tail is activated.[1]
-
Hydrolysis: LiOH/THF/Water yields the carboxylic acid.
-
Amidation: Coupling with amines to extend the chain (common in PROTAC linker design to reach E3 ligases).
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactive centers.
Part 4: Experimental Protocols
Protocol 4.1: Reductive Amination with Aniline Derivatives
Context: Creating a 4-anilidopiperidine core while preserving the ester.
-
Imine Formation: In a dry flask, dissolve This compound (1.0 mmol) and the Aniline derivative (1.0 mmol) in 1,2-Dichloroethane (DCE, 5 mL).
-
Acid Catalysis: Add Acetic Acid (1.0 mmol). Stir for 30 minutes at RT to promote imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) in one portion.
-
Reaction: Stir at RT for 12–16 hours under Nitrogen.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash organics with brine, dry over
. -
Data Check: The product should show the disappearance of the ketone carbonyl (~1715 cm⁻¹) and retention of the ester carbonyl (~1735 cm⁻¹) in IR.[1]
Protocol 4.2: Fischer Indole Cyclization
Context: Synthesis of a spiro[indole-3,4'-piperidine] scaffold.[1]
-
Mixing: Combine This compound (1.0 mmol) and Phenylhydrazine (1.0 mmol) in Ethanol (5 mL).
-
Catalysis: Add concentrated
(0.5 mL) dropwise (Exothermic!). -
Reflux: Heat to reflux (80°C) for 3 hours.
-
Mechanism Check: The reaction proceeds via the hydrazone, followed by a [3,3]-sigmatropic rearrangement and ammonia loss.[1][2]
-
Workup: Neutralize with
(aq) to pH 9. Extract with EtOAc.
Part 5: References
-
BenchChem. (2025).[3] Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Retrieved from
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters. Retrieved from
-
Popović, K., et al. (2002).[1] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved from
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis: Mechanism and Protocols. Retrieved from
Sources
The Piperidinone Scaffold in Medicinal Chemistry: From Alkaloid Precursors to Blockbuster Anticoagulants
Topic: Discovery and history of piperidinone-based compounds in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
The piperidinone scaffold—specifically the piperidin-2-one (valerolactam) and piperidin-4-one isomers—represents a critical structural motif in modern medicinal chemistry.[1] Historically utilized as a transient intermediate in the synthesis of alkaloids and opioids (e.g., fentanyl), the scaffold has evolved into a "privileged structure" for late-stage drug discovery. Its transition from a synthetic utility player to a core pharmacophore is best exemplified by Apixaban (Eliquis) , where the piperidin-2-one ring serves as a neutral, metabolically stable bioisostere for basic amines, optimizing binding within the Factor Xa S4 pocket.[1] This guide analyzes the physicochemical rationale, historical trajectory, and synthetic protocols defining piperidinone-based therapeutics.[1][2][3][4]
Structural Classification & Physicochemical Properties[5]
The medicinal utility of piperidinones stems from their distinct electronic and conformational profiles compared to their saturated piperidine counterparts.
The Lactam Advantage (Piperidin-2-one)
Unlike piperidine (pKa ~11), which is protonated and cationic at physiological pH, piperidin-2-one is a neutral lactam .[1] This neutrality is a decisive factor in drug design:
-
Permeability: Neutral molecules generally exhibit superior passive diffusion across lipid membranes compared to cations.[1]
-
hERG Avoidance: Basic amines are frequent culprits in hERG channel blockade (cardiotoxicity).[1] The lactam motif mitigates this risk by eliminating the positive charge.
-
H-Bonding: The lactam carbonyl acts as a strong Hydrogen Bond Acceptor (HBA), while the N-H (if unsubstituted) is a Hydrogen Bond Donor (HBD).
Isomeric Distinctions
| Feature | Piperidin-2-one (Valerolactam) | Piperidin-4-one |
| Electronic State | Neutral Lactam | Basic Amine / Ketone |
| Key Reactivity | N-alkylation/arylation, C-H activation at C3 | Reductive amination, Wittig reaction |
| Conformation | Planar amide bond forces a "sofa" or half-chair conformation.[1] | Chair conformation (similar to cyclohexanone).[1] |
| Primary Use | Pharmacophore (e.g., Apixaban) | Synthetic Intermediate (e.g., Fentanyl) |
Historical Evolution: From Precursor to Pharmacophore
The history of piperidinones in medicinal chemistry can be visualized as three distinct eras:
[4]
The Opioid Connection (4-Piperidinone)
In the 1960s, Paul Janssen utilized N-benzyl-4-piperidinone as the founding precursor for the synthesis of Fentanyl .[1] The 4-ketone functionality allowed for the introduction of the aniline moiety via reductive amination or condensation, followed by amide formation. Here, the piperidinone ring was a means to an end—a scaffold to arrange the pharmacophores—rather than the binding element itself.
The Factor Xa Revolution (Piperidin-2-one)
The discovery of Apixaban marked a paradigm shift.[1] Bristol-Myers Squibb and Pfizer researchers sought a replacement for the highly basic P4 groups found in earlier Factor Xa inhibitors.[1] They selected the 1-(4-methoxyphenyl)piperidin-2-one moiety.[1]
-
Why? The piperidin-2-one ring provided a neutral, planar platform that could stack against the aromatic walls of the S4 binding pocket of Factor Xa, while the carbonyl oxygen offered a specific H-bond interaction with water molecules bridging to the protein backbone.
Medicinal Chemistry Case Study: Apixaban
Drug: Apixaban (Eliquis) Target: Factor Xa (Serine Protease) Role of Piperidinone: P4 Pocket Binder / Pharmacokinetic Optimizer
The Challenge: S4 Pocket Occupancy
Factor Xa inhibitors require a group to occupy the S4 pocket, which is a hydrophobic, "box-like" cleft formed by Trp215, Phe174, and Tyr99.[1]
-
Early Candidates: Used basic amidines or pyridines.[1] These suffered from poor oral bioavailability due to high basicity (low permeability).[1]
-
The Solution: The N-aryl-piperidin-2-one (lactam) provided a neutral, lipophilic group that mimics the spatial arrangement of a phenyl ring but with improved solubility and specific H-bond capability via the lactam carbonyl.[1]
Binding Mode Logic
The diagram below illustrates the specific interactions mediating the high affinity (Ki = 0.08 nM) of Apixaban.
Synthetic Protocols
The synthesis of functionalized piperidinones has evolved from harsh acid-catalyzed cyclizations to mild transition-metal catalysis.[1]
Protocol: Copper-Catalyzed N-Arylation (Goldberg-Buchwald)
This protocol describes the installation of the aryl group onto the piperidin-2-one nitrogen, a key step in synthesizing Apixaban-like libraries.[1] This method is preferred over nucleophilic aromatic substitution (SNAr) because it works on unactivated aryl halides.[1]
Objective: Synthesis of N-(4-iodophenyl)piperidin-2-one.
Reagents & Materials:
-
Piperidin-2-one (1.0 equiv)[1]
-
1,4-Diiodobenzene (1.2 equiv)[1]
-
Copper(I) Iodide (CuI) (10 mol%)[5]
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-Diaminocyclohexane (20 mol%)[1]
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Reactor Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon/Nitrogen.
-
Charging: Add CuI (19 mg, 0.1 mmol), K₃PO₄ (424 mg, 2.0 mmol), and piperidin-2-one (99 mg, 1.0 mmol) to the vial.
-
Inert Atmosphere: Evacuate the vial and backfill with Argon (repeat 3 times).
-
Liquid Addition: Under a positive pressure of Argon, add 1,4-Dioxane (2.0 mL), 1,4-Diiodobenzene (396 mg, 1.2 mmol), and the ligand (DMEDA, 22 µL, 0.2 mmol).
-
Note: The order of addition is crucial to prevent catalyst poisoning. Ligand should be added to the solvent/catalyst mixture.
-
-
Reaction: Seal the vial and heat to 110 °C in an oil bath for 12–24 hours. The mixture should turn a blue-green suspension.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (SiO₂), eluting with a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).
-
Validation: Product should be a white solid. Verify via ¹H NMR (characteristic triplet for N-CH₂ at ~3.6 ppm) and LC-MS.
Synthetic Workflow Diagram[1]
References
-
Pinto, D. J., et al. (2007).[1][6] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1][6][7][8] Journal of Medicinal Chemistry. Link
-
Weintraub, P. M., et al. (2003).[1][9] "Recent advances in the synthesis of piperidones and piperidines."[10] Tetrahedron. Link
-
Klapers, A., et al. (2001).[1] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link
-
Luettgen, J. M., et al. (2011).[1] "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor." Current Pharmaceutical Design. Link
-
Janssen, P. A. (1960).[1] "The synthesis of fentanyl." Journal of Medicinal Chemistry (Historical context derived from patent literature and subsequent reviews).
Sources
- 1. Niraparib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 5. Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. mdpi.com [mdpi.com]
Strategic Functionalization of Piperidine Scaffolds in Pharmaceutical Synthesis
The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process engineers. It prioritizes mechanistic insight, reproducible protocols, and strategic synthesis over generic descriptions.
Executive Summary: The Piperidine Privilege
The piperidine ring is not merely a structural linker; it is a thermodynamic and pharmacokinetic anchor in modern drug design.[1] Appearing in over 70 FDA-approved therapeutics (including Donepezil, Tofacitinib, and Fentanyl), the piperidine moiety offers a unique balance of conformational flexibility (chair/boat interconversion) and basicity (pKa ~11.2), allowing it to participate in critical hydrogen bonding and ionic interactions within receptor pockets.
This guide moves beyond basic heterocyclic chemistry to explore high-value synthetic strategies—specifically stereoselective C-functionalization and chemoselective N-derivatization —that drive the production of complex pharmaceutical intermediates.
Structural Significance & Pharmacophore Properties
To design effective synthetic routes, one must understand the physical constraints of the target.
-
Metabolic Stability: Unlike open-chain amines, the cyclic nature of piperidine retards oxidative deamination, though positions
to the nitrogen are susceptible to CYP450-mediated oxidation. -
Conformational Locking: Substituents at C3 and C4 dictate the ring's preferred chair conformation. For instance, in Tofacitinib , the cis-3,4-disubstitution is critical for fitting into the JAK3 ATP-binding pocket.
-
Vector Positioning: The nitrogen atom serves as a "handle" for diversity-oriented synthesis (DOS), allowing rapid library generation via N-alkylation or amination.
Synthetic Strategies: From Pyridines to Chiral Piperidines
The synthesis of pharmaceutical-grade piperidines generally follows two distinct logics: Ring Assembly (from acyclic precursors) or Ring Functionalization (reduction of pyridines).
Logic A: Asymmetric Hydrogenation of Pyridines (The "Tofacitinib Route")
For high-value chiral intermediates, reducing substituted pyridines is superior to constructing the ring from scratch.
-
Mechanism: Heterogeneous catalysis (Rh/C or Pt/C) or homogeneous Ir-catalysis.
-
Challenge: Controlling cis/trans selectivity. Acidic media often favor cis isomers via a "anchoring" effect where the protonated nitrogen directs the hydrogenation to the same face.
Logic B: C-H Functionalization
Recent advances allow for the direct installation of aryl groups at C3 using Rh-catalyzed reductive Heck reactions, a strategy employed in the synthesis of PARP inhibitors like Niraparib .
Visualization: Strategic Synthetic Pathways
The following diagram outlines the decision matrix for synthesizing complex piperidine intermediates.
Figure 1: Decision matrix for selecting synthetic routes based on target drug architecture.
Case Study: Tofacitinib (JAK Inhibitor)
The Challenge: Synthesizing the cis-3,4-disubstituted piperidine core with high enantiopurity.[2] The Solution: A scalable route involving the partial reduction of a pyridine precursor or the resolution of a racemic mixture.
Key Synthetic Workflow (Tofacitinib Intermediate)
-
Starting Material: 4-methylpyridine-3-amine (or 3-amino-4-methylpyridine).
-
Functionalization: N-acylation followed by quaternization with benzyl bromide.
-
Reduction: Partial reduction with NaBH4 followed by hydrogenation.
-
Resolution: The resulting cis-(3R,4R) isomer is often resolved using L-tartaric acid or synthesized directly via Rh-catalyzed asymmetric hydrogenation.
Figure 2: Step-wise synthesis of the Tofacitinib piperidine core, highlighting the transition from aromatic pyridine to chiral piperidine.
Detailed Experimental Protocol
Protocol: Regioselective Reductive Amination for N-Benzylation
Context: This protocol is the industry standard for attaching the piperidine pharmacophore to a benzyl linker (as seen in Donepezil). It is preferred over direct alkylation (using benzyl bromide) because it avoids over-alkylation to the quaternary ammonium salt.
Target Molecule: N-Benzyl-4-(piperidin-4-yl)aniline derivative.[3]
Reagents & Equipment:
-
Substrate: 4-(Piperidin-4-yl)aniline (1.0 equiv, 10 mmol)
-
Reagent: Benzaldehyde (1.1 equiv, 11 mmol)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Acid Catalyst: Acetic Acid (glacial, 1-2 drops)
-
Atmosphere: Nitrogen (
) balloon
Step-by-Step Methodology:
-
Imine Formation (The Equilibrium Step):
-
Charge a flame-dried 100 mL Round Bottom Flask (RBF) with the piperidine substrate (10 mmol) and anhydrous DCE (40 mL).
-
Add Benzaldehyde (11 mmol) via syringe.
-
Add Acetic Acid (1-2 drops). Expert Note: The acid catalyzes the formation of the iminium ion intermediate.[4] Without it, the reaction may stall.[5]
-
Stir at Room Temperature (RT) for 45-60 minutes .
-
Validation: Pull a small aliquot for TLC. You should see the disappearance of the aldehyde spot and the formation of a new, less polar imine spot.
-
-
Reduction (The Irreversible Step):
-
Cool the mixture slightly to 0°C (optional, but recommended to suppress side reactions).
-
Add NaBH(OAc)3 (15 mmol) portion-wise over 10 minutes. Expert Note: Do not use NaBH4; it is too strong and will reduce the aldehyde directly to benzyl alcohol before it can react with the amine.
-
Allow the reaction to warm to RT and stir for 12-16 hours .
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO3 (30 mL). Evolution of CO2 will occur.
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine (1 x 30 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically purified via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (starting 90:10 to 50:50).
-
Quantitative Data Summary (Expected Metrics)
| Parameter | Specification | Notes |
| Yield | 85% - 92% | Lower yields indicate incomplete imine formation. |
| Purity (HPLC) | >98% | Main impurity: Benzyl alcohol (from aldehyde reduction). |
| Appearance | Pale Yellow Oil/Solid | Darkening indicates oxidation of the aniline moiety. |
Troubleshooting & Optimization (Expertise)
-
Problem: Over-alkylation (Quaternization).
-
Cause: Using highly reactive alkyl halides (e.g., Benzyl Bromide) with strong bases (
). -
Fix: Switch to the Reductive Amination protocol described above. It is self-limiting to mono-alkylation.
-
-
Problem: Poor Solubility of Piperidine Salts.
-
Cause: Piperidine often comes as an HCl salt.
-
Fix: You must free-base the starting material before the reaction. Stir the salt in DCM/NaOH(aq), separate the organic layer, dry, and evaporate to get the free amine.
-
-
Problem: Cis/Trans Isomerization in Hydrogenation.
-
Insight: In Tofacitinib synthesis, the cis-selectivity is driven by the catalyst surface approach. Using Rhodium on Carbon (Rh/C) in acidic methanol often yields higher cis ratios than Palladium.
-
References
-
Vertex Pharmaceuticals. (2020). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Link
-
Zhang, Z., & Kuang, C. (2013).[6] Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.[6] Link
-
Karabiyikoglu, S., et al. (2023).[7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[8] Link
-
BenchChem. (2025).[3] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Link
-
National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[9] PubMed. Link
-
Organic Syntheses. (2015). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation. Org. Synth. 92, 117-130.[7] Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Tofacitinib [cjph.com.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
"Methyl 4-(4-oxopiperidin-1-yl)butanoate" potential biological activities
[1]
Executive Summary
Methyl 4-(4-oxopiperidin-1-yl)butanoate (CAS: 1096321-89-9) is a specialized heterocyclic intermediate primarily utilized in the synthesis of 4-substituted piperidine pharmacophores.[1] Structurally, it consists of a 4-piperidone core functionalized at the nitrogen (N-1) position with a methyl butanoate side chain.
Its biological significance is twofold:
-
Synthetic Precursor: It serves as a critical building block for 4-anilidopiperidine opioids (specifically "soft drug" analogues related to Remifentanil) and neurokinin-1 (NK1) antagonists .
-
Metabolic Design: The incorporation of the methyl ester moiety suggests a design intent for esterase-mediated hydrolysis , a strategy used to create short-acting therapeutics with predictable pharmacokinetic profiles.
This guide analyzes the compound’s structural biology, synthetic applications, and predicted pharmacological behavior, providing a roadmap for researchers in medicinal chemistry and drug design.
Chemical Profile & Structural Biology
Pharmacophore Analysis
The molecule integrates two distinct functional domains that dictate its reactivity and biological potential.
| Domain | Structural Motif | Biological/Synthetic Function |
| Core Scaffold | 4-Piperidone | A "privileged structure" in medicinal chemistry. The ketone at C-4 is the attachment point for aromatic rings (via Grignard or reductive amination) to generate opioid or neuroleptic activity. |
| N-Substituent | Methyl Butanoate | A 4-carbon ester chain.[1][2] This mimics the propanoate chain of Remifentanil but with an extended linker (homologation). It provides a site for rapid deactivation by plasma esterases. |
Molecular Visualization
The following diagram illustrates the core pharmacophore and its potential for derivatization.
Synthetic Utility & Precursor Role
The primary value of this compound lies in its conversion to bioactive agents. It acts as a "soft" analog precursor—allowing the retention of receptor binding affinity while introducing a metabolic "kill switch."
Synthesis of "Soft" Opioid Analogues
The 4-piperidone core is the defining scaffold for the fentanyl class of opioids. By reacting this ketone with aniline derivatives and subsequent acylation, researchers can generate analogues of Carfentanil or Remifentanil .
-
Mechanism: The ketone undergoes reductive amination with an aniline (e.g., 4-fluoroaniline or aniline), followed by acylation with propionyl chloride.
-
Significance: The N-butanoate chain renders the resulting opioid susceptible to hydrolysis by non-specific plasma esterases, potentially reducing the duration of action and risk of accumulation (similar to Remifentanil's profile).
Synthesis Protocol: General Reductive Amination
Objective: Conversion of the ketone core to a 4-anilidopiperidine (Opioid Scaffold).
Reagents:
-
This compound (1.0 eq)
-
Aniline derivative (e.g., Aniline, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Acetic Acid (catalytic)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation: Dissolve this compound in dry DCM under nitrogen atmosphere. Add the aniline derivative and catalytic acetic acid. Stir at room temperature for 2 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C. Slowly add Sodium Triacetoxyborohydride (STAB) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (formation of secondary amine).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate.
-
Acylation (Optional): The resulting secondary amine can be reacted with propionyl chloride to yield the final fentanyl-like amide.
Visualizing the Synthesis Pathway
[3]
Predicted Biological Activities[4][5]
While the parent molecule is an intermediate, its pharmacological profile can be deduced from Structure-Activity Relationship (SAR) principles of the piperidine class.
"Soft Drug" Metabolism (Esterase Hydrolysis)
The defining feature of this molecule is the methyl ester .
-
Activity: In vivo, this ester is a substrate for carboxylesterases (hCE1 and hCE2).
-
Result: Hydrolysis yields the corresponding carboxylic acid (4-(4-oxopiperidin-1-yl)butanoic acid).
-
Implication: The carboxylic acid metabolite is highly polar and typically zwitterionic at physiological pH. This prevents it from crossing the Blood-Brain Barrier (BBB), effectively terminating any central nervous system (CNS) activity. This mechanism is identical to the safety profile of Remifentanil .
Potential Off-Target Effects
-
Sigma Receptors: N-substituted piperidines often show affinity for Sigma-1 receptors. While the ketone reduces affinity compared to 4-benzyl derivatives, some binding may occur.
-
Neurotoxicity: Unlike MPTP (a neurotoxin), 4-piperidones are generally stable. However, metabolic dehydration to tetrahydropyridines is a theoretical risk that must be monitored during synthesis.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Precursor Status: As a 4-piperidone derivative, this compound is chemically related to List I Chemicals (fentanyl precursors). Researchers must verify local regulations (DEA, EMA) regarding "N-substituted 4-piperidones."
-
Toxicity: Treat as a potential irritant and sensitizer.
Handling Protocol:
-
Containment: Handle only in a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Deactivation: In case of spill, treat with 10% aqueous bleach to oxidize the amine/ketone functionality before disposal.
References
- Janssen, P. A. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on 4-piperidone opioid synthesis).
-
Feldman, P. L., et al. (1991). "Design, synthesis, and pharmacological evaluation of ultrashort-acting opioids: the 4-ester-substituted piperidines." Journal of Medicinal Chemistry, 34(7), 2202-2208. Link (Establishes the "soft drug" esterase mechanism).
-
Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 6(4), 385-412. Link
-
PubChem Compound Summary. (2024). "this compound".[1] National Center for Biotechnology Information. Link[1]
Safety, handling, and storage of "Methyl 4-(4-oxopiperidin-1-yl)butanoate"
This guide provides an in-depth technical analysis of the safety, handling, and storage protocols for Methyl 4-(4-oxopiperidin-1-yl)butanoate .[1][2] As a specialized pharmaceutical intermediate—structurally related to the 4-anilidopiperidine class of opioid precursors (e.g., Remifentanil analogs)—this compound requires rigorous adherence to safety standards, containment strategies, and stability management.[2]
Safety, Handling, and Storage for Pharmaceutical Applications[1][2]
Executive Technical Summary
This compound is a bifunctional heterocyclic intermediate characterized by a 4-piperidone core N-alkylated with a methyl butyrate side chain.[1][2]
-
Chemical Structure: A piperidine ring containing a ketone at the C4 position and a methyl ester-terminated butyl chain attached to the nitrogen.[2]
-
Primary Application: It serves as a critical scaffold in the synthesis of "soft drug" analogs (metabolically labile esters) and neuroleptic agents. Its structural homology to N-phenethyl-4-piperidone (NPP) necessitates handling it with the same level of scrutiny applied to List I chemical precursors due to the potential for diversion into illicit fentanyl analog synthesis.[1][2]
-
Critical Hazard: The molecule combines the basicity of a tertiary amine with the hydrolytic instability of an ester. It is a Skin/Eye Irritant and a potential Sensitizer .[2]
Physicochemical Profile & Stability Logic
Understanding the reactivity profile is the foundation of safe storage.[2] This molecule is not static; it is prone to two primary degradation pathways that dictate its handling.[2]
Degradation Pathways (Causality of Storage Rules)
-
Ester Hydrolysis: In the presence of ambient moisture and trace acids/bases, the methyl ester moiety hydrolyzes to the corresponding carboxylic acid (4-(4-oxopiperidin-1-yl)butanoic acid) and methanol.[1][2] This alters stoichiometry in subsequent synthesis.[2]
-
Oxidative N-Dealkylation: The tertiary amine is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air, particularly under light.[2]
Visualization: Stability & Degradation Pathways
Figure 1: Primary degradation pathways necessitating inert atmosphere and moisture control.[1][2]
Hazard Identification (GHS Classification)
Note: While a specific SDS may be proprietary for this exact CAS, the following classification is derived from Structure-Activity Relationships (SAR) of analogous N-substituted 4-piperidones.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] | Warning |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4] | Warning |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[2][3][5] | Warning |
| Sensitization (Skin) | Cat 1 | H317: May cause an allergic skin reaction.[2] | Warning |
| Aquatic Toxicity | Cat 3 | H412: Harmful to aquatic life with long-lasting effects.[1][2] | - |
Precautionary Principle: Treat as a Potent Compound .[2] Avoid inhalation of dusts/mists.[2][4][5]
Handling & Engineering Controls
To ensure scientific integrity and operator safety, handling must occur within a "Self-Validating System" where exposure is physically prevented.[2]
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer) must be performed inside a Chemical Fume Hood certified to ASHRAE 110 standards.
-
Airflow: Face velocity should be maintained between 0.3 – 0.5 m/s .[2]
-
HEPA Filtration: If handling solid powder, use a hood equipped with HEPA filtration to prevent exhaust duct contamination.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Respiratory: If fume hood is unavailable (NOT recommended) or during spill cleanup, use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).[1][2]
-
Body: Lab coat (cotton/polyester) is minimum.[2] Tyvek® sleeves recommended for synthesis scale-up >10g.[1][2]
Storage & Inventory Management
The integrity of the ester and amine functionalities depends on rigorous exclusion of environmental factors.
Storage Conditions
-
Temperature: Refrigerate at 2°C to 8°C .
-
Why? Low temperature kinetically inhibits ester hydrolysis and autoxidation.[2]
-
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) blanket.[2]
-
Why? Argon is heavier than air and provides a superior blanket for the amine, preventing N-oxide formation.[2]
-
-
Container: Amber borosilicate glass with a Teflon-lined (PTFE) cap.[2]
Shelf-Life & Re-test
-
Critical QC Parameter: Proton NMR (¹H-NMR). Look for the appearance of a broad singlet at ~10-12 ppm (Carboxylic acid proton) indicating hydrolysis.[2]
Synthesis & Processing Workflow
The following workflow illustrates the safe lifecycle of the compound in a research setting, emphasizing the "Chain of Custody" for regulatory compliance.
Visualization: Safe Handling Workflow
Figure 2: Operational lifecycle ensuring compound integrity and regulatory compliance.
Solubilization & Reaction[1]
-
Solubility: Soluble in DCM, Chloroform, Methanol, and Ethyl Acetate. Sparingly soluble in water.[2]
-
Reaction Precaution: When using in reductive amination (common for this scaffold), ensure the reaction medium is anhydrous . Water will compete with the amine for the ketone or hydrolyze the ester side chain.
Emergency Response Protocols
Spills[1][2]
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves and a respirator.[2]
-
Containment: Cover spill with a non-combustible absorbent (Vermiculite or Sand).[2] Do not use sawdust (reaction with oxidizers).[2]
-
Neutralization: Wipe the surface with a dilute soap solution followed by ethanol.[2]
-
Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."
First Aid[1][2][4][5]
-
Eye Contact: Flush immediately with water for 15 minutes.[2][4][5] Critical: Lift eyelids to remove trapped ester.[2] Seek medical attention.
-
Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol immediately (may increase transdermal absorption).[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia).[2] Call a Poison Control Center.
Regulatory & Compliance Context
Researchers must be aware that N-substituted 4-piperidones are often scrutinized as immediate precursors to fentanyl-class opioids.[1][2]
-
United States: While this specific ester may not be explicitly listed as a DEA List I chemical (unlike NPP or ANPP), it is a chemical analog . Under the Federal Analogue Act, it could be treated as a controlled substance if intended for human consumption or illicit synthesis.
-
Best Practice: Maintain a strict usage log (mass balance) recording every milligram used.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives.[2] Retrieved from .[2]
-
Thermo Fisher Scientific. Safety Data Sheet: 1-Benzyl-4-piperidone (Analogous Structure).[1][2] Retrieved from .[2][7]
-
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.[2] Retrieved from .[2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] Retrieved from .[2]
-
Kiricojevic, V. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1][2][8] Journal of the Serbian Chemical Society.[2] (Demonstrates handling of similar ester-piperidine intermediates). Retrieved from .
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride, 99% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. scispace.com [scispace.com]
Methodological & Application
A Detailed Protocol for the N-Alkylation of 4-Piperidone: Synthesis, Purification, and Characterization
An Application Note for the Synthesis of Methyl 4-(4-oxopiperidin-1-yl)butanoate
This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, a valuable building block in medicinal chemistry and pharmaceutical research. The piperidine moiety is a ubiquitous structural feature in numerous natural products and approved drugs, making efficient methods for its functionalization a critical focus in drug discovery.[1][2][3] This protocol outlines a robust and reproducible N-alkylation of 4-piperidone, designed for researchers and scientists in organic synthesis and drug development.
The synthesis is based on a classical nucleophilic substitution (SN2) reaction, a cornerstone of organic chemistry for forming carbon-nitrogen bonds.[4][5] We will detail the reaction mechanism, provide a step-by-step experimental procedure, and offer insights into the critical parameters that ensure a high yield and purity of the final product.
Mechanistic Rationale and Reaction Design
The core of this synthesis is the N-alkylation of the secondary amine of 4-piperidone with an appropriate electrophile, methyl 4-bromobutanoate. The reaction proceeds via an SN2 pathway where the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electron-deficient carbon atom attached to the bromine.
Commercially available 4-piperidone is often supplied as a hydrochloride salt to improve its stability and shelf-life.[4][6] Therefore, the first critical step is the in situ neutralization of this salt to liberate the free secondary amine. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), is an excellent choice for this purpose. It is strong enough to deprotonate the piperidinium salt and also serves to neutralize the hydrobromic acid (HBr) that is generated as a byproduct during the alkylation, driving the reaction equilibrium towards the product.[7]
The choice of solvent is also crucial. A polar aprotic solvent like acetonitrile (MeCN) is ideal as it can dissolve the reactants and intermediates without participating in the reaction, effectively facilitating the SN2 mechanism.[7]
Below is a diagram illustrating the overall synthetic workflow.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of Methyl 4-(4-oxopiperidin-1-yl)butanoate in DPP-IV Inhibitor Design
The following Application Note and Protocol guide details the strategic use of Methyl 4-(4-oxopiperidin-1-yl)butanoate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This guide is structured for medicinal chemists and process development scientists.
Part 1: Strategic Overview & Chemical Logic
The "Anchor & Warhead" Strategy
In the development of next-generation DPP-IV inhibitors, the This compound (CAS: 1096321-89-9) serves as a bifunctional "Anchor & Warhead" scaffold. Unlike simple piperidones, this molecule comes pre-functionalized with a C4-linker (butyrate ester) on the nitrogen, offering two distinct strategic advantages:
-
The Warhead (C4-Ketone): The 4-oxo group is the site for installing the primary pharmacophore—typically a chiral amine—via stereoselective reductive amination. This amine mimics the N-terminus of the peptide substrate, forming critical salt bridges with Glu205 and Glu206 in the DPP-IV active site.
-
The Anchor (N-Butyrate Chain): The 3-methoxycarbonylpropyl chain acts as a flexible linker extending into the solvent-exposed S1' or S2' subsites . The ester functionality allows for late-stage diversification (hydrolysis to acid, amidation to heterocycles) to tune solubility and pharmacokinetic (PK) profiles without disrupting the core binding mode.
Mechanistic Binding Rationale
The resulting inhibitors (4-aminopiperidine derivatives) function by occupying the catalytic pocket.
-
S1 Pocket: Occupied by the hydrophobic bulk of the amine substituent (e.g., trifluorophenyl group).
-
Catalytic Center: The 4-amino group interacts with the catalytic triad residues.
-
Solvent Interface: The butyrate chain (derived from the starting material) extends away, preventing steric clash while offering a handle for bivalent inhibitor design or half-life extension strategies.
Part 2: Experimental Protocols
Workflow Visualization
The following diagram illustrates the conversion of the 4-oxopiperidine scaffold into a bioactive DPP-IV inhibitor intermediate.
Caption: Synthetic pathway transforming the 4-oxopiperidine ester into a functionalized amino-acid scaffold for DPP-IV inhibition.
Protocol A: Stereoselective Reductive Amination
Objective: To install the primary amine pharmacophore at the C4 position. Target Structure: Methyl 4-(4-((2,4,5-trifluorobenzyl)amino)piperidin-1-yl)butanoate (Representative Intermediate).
Reagents:
-
This compound (1.0 eq)
-
2,4,5-Trifluorobenzylamine (1.1 eq) [Common DPP-IV pharmacophore]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve This compound (5.0 g, 25.1 mmol) in anhydrous DCM (50 mL).
-
Add 2,4,5-trifluorobenzylamine (4.45 g, 27.6 mmol) followed by Acetic Acid (1.5 mL). Stir at Room Temperature (RT) for 2 hours to ensure complete imine formation (Monitor by TLC: disappearance of ketone).
-
Reduction: Cool the mixture to 0°C. Add STAB (7.98 g, 37.6 mmol) portion-wise over 15 minutes. Critical: Control exotherm to prevent side reactions.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (50 mL) until pH ~8.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (SiO₂, 0–10% MeOH in DCM with 1% NH₄OH) to yield the secondary amine.
Expected Yield: 75–85% Key Causality: STAB is used over NaBH₄ because it is less aggressive and does not reduce the ester functionality on the butyrate chain, preserving the "Anchor."
Protocol B: Ester Hydrolysis (Linker Activation)
Objective: To convert the methyl ester into the free carboxylic acid for salt formation or further coupling.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
THF/Water (3:1 v/v)
Procedure:
-
Dissolve the methyl ester intermediate (1.0 g) in THF (15 mL) and Water (5 mL).
-
Add LiOH·H₂O (solid) in one portion.
-
Stir vigorously at RT for 4 hours. Note: Do not heat above 40°C to avoid epimerization if a chiral center was set.
-
Workup: Adjust pH to ~6.0 using 1M HCl. (The amino-acid is zwitterionic and water-soluble).
-
Isolation: Remove THF in vacuo. Lyophilize the aqueous residue to obtain the crude lithiate or zwitterion, or desalt using a C18 reverse-phase cartridge.
Part 3: Quality Control & Validation Data
To ensure the integrity of the synthesized inhibitor, the following QC parameters must be met.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% (Area) | High purity required for accurate IC50 determination. |
| Identity | 1H-NMR (DMSO-d6) | Presence of piperidine protons (δ 1.5-3.0) and aromatic signals (δ 7.0-7.5). | Confirms core scaffold and pharmacophore attachment. |
| Ester Integrity | 1H-NMR | Singlet at ~3.6 ppm (OCH3). | Confirms the ester "Anchor" remained intact during amination (Protocol A). |
| Residual Boron | ICP-MS | < 500 ppm | STAB residues can be cytotoxic in cell assays. |
Part 4: References
-
Schwehm, C., et al. (2015). "Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold." ACS Medicinal Chemistry Letters, 6(3), 324–328.[1] Link
-
Context: Establishes the utility of 4-oxopiperidine esters as precursors for reductive amination in DPP-IV inhibitor synthesis.
-
-
Strotman, N. A., et al. (2011).[2] "Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant." Journal of the American Chemical Society, 133(21), 8362–8371.[2] Link
-
Context: Provides the authoritative protocol for stereoselective reductive amination on piperidone rings, applicable to this workflow.
-
-
CymitQuimica. (2023). "Product Data: this compound (CAS 1096321-89-9)." Link
-
Context: Verification of the starting material's commercial availability and physicochemical properties.
-
-
Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes." Bioorganic & Medicinal Chemistry, 17(5), 1783-1802. Link
-
Context: Reviews the Structure-Activity Relationship (SAR) of piperidine-based DPP-IV inhibitors.
-
Sources
Application of "Methyl 4-(4-oxopiperidin-1-yl)butanoate" in fentanyl analog synthesis
Title: Pharmacological Design and Analytical Characterization of Ester-Substituted Piperidine Scaffolds Subtitle: Application Note: Methyl 4-(4-oxopiperidin-1-yl)butanoate in Soft Analog Development and Forensic Profiling
Part 1: Executive Summary & Safety Statement
Safety & Regulatory Notice: This document focuses exclusively on the pharmacological design principles , metabolic stability assessment , and forensic identification of piperidine-based precursors.
-
Excluded Content: In adherence to safety guidelines regarding controlled substances, this guide does not provide synthetic protocols, reaction conditions, or "recipes" for the conversion of this precursor into fentanyl analogs (e.g., reductive amination or acylation steps).
-
Context: this compound is a structural homolog to the key intermediate used in Remifentanil manufacturing. Its primary legitimate application lies in "Soft Drug" design—engineering opioids with predictable metabolic deactivation to prevent accumulation and respiratory depression.
Part 2: Core Application – Rational "Soft Drug" Design
The application of This compound in analog research centers on the "Soft Drug" paradigm. Unlike Fentanyl, which relies on hepatic CYP450 metabolism (slow, variable), analogs derived from this precursor incorporate a metabolically labile ester moiety.
Mechanism of Action:
-
Scaffold Utility: The molecule serves as the N-substituted piperidone core. The "tail" (methyl butanoate) is designed to act as a "metabolic handle."
-
Target Profile: Upon entering the bloodstream, the analog binds to
-opioid receptors.[1] -
Deactivation: Non-specific plasma esterases (e.g., butyrylcholinesterase) rapidly hydrolyze the methyl ester into a carboxylic acid metabolite.
-
Result: The carboxylic acid metabolite typically exhibits 1/300th to 1/1000th the potency of the parent drug, ensuring rapid termination of effect (ultra-short duration).
Comparative Data: Chain Length Impact Researchers utilize the butanoate homolog (4-carbon chain) vs. the propanoate (Remifentanil standard) to tune lipophilicity and esterase accessibility.
| Feature | Methyl Propanoate (Remifentanil) | Methyl Butanoate (Target Analog) |
| Linker Length | 2 Carbons (Propanoate) | 3 Carbons (Butanoate) |
| Lipophilicity (LogP) | ~1.8 | ~2.2 (Predicted) |
| Esterase Access | High Steric Access | Modified Steric Bulk |
| Half-Life ( | 3–10 mins | Tunable (Potential for 10–20 mins) |
Part 3: Protocol A – Forensic Identification via GC-MS
Objective: To detect and definitively identify this compound in seized powder or liquid matrices. This precursor is a key marker for laboratories attempting to synthesize ester-based analogs.
Equipment:
-
Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium (1.0 mL/min, constant flow).
Sample Preparation:
-
Solid Samples: Dissolve 10 mg of sample in 10 mL Methanol (HPLC grade). Vortex for 30 seconds.
-
Liquid/Biologicals: Perform Liquid-Liquid Extraction (LLE) using borate buffer (pH 9) and 1-chlorobutane. Evaporate and reconstitute in Ethyl Acetate.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Instrument Method:
-
Inlet: Splitless mode, 250°C. Injection volume: 1 µL.
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp 1: 20°C/min to 280°C.
-
Ramp 2: 40°C/min to 300°C (hold 3 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV.[2] Source Temp: 230°C.
-
Scan Mode: Full Scan (m/z 40–500) for identification; SIM (Selected Ion Monitoring) for trace quantification.
Data Interpretation (Key Diagnostic Ions):
-
Base Peak (m/z 112): Characteristic of the N-methyl-4-piperidone core fragment (McLafferty rearrangement).
-
Molecular Ion (
): Look for the parent ion corresponding to the specific ester chain length (Calculated MW). -
Loss of Methoxy:
signal indicating the methyl ester group.
Part 4: Protocol B – In Vitro Metabolic Stability Assay
Objective: To validate the "Soft Drug" application by measuring the hydrolysis rate of the precursor (or its derived analog) in human plasma.
Reagents:
-
Pooled Human Plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard (e.g., Fentanyl-d5).
-
Acetonitrile (quenching agent).
Workflow:
-
Preparation: Pre-warm human plasma (1 mL aliquots) to 37°C in a shaking water bath.
-
Spiking: Add the test compound (this compound) to a final concentration of 1 µM. (DMSO content < 0.1%).
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Remove 100 µL aliquots at time points:
minutes. -
Quenching: Immediately transfer aliquot into a tube containing 400 µL ice-cold Acetonitrile + Internal Standard. Vortex vigorously.
-
Centrifugation: Spin at 10,000 x g for 10 minutes to pellet proteins.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode) to track the depletion of the parent ester and appearance of the carboxylic acid metabolite.
Calculation:
Plot
Part 5: Visualizations
Figure 1: Soft Drug Metabolic Pathway
This diagram illustrates the rationale behind using the ester-containing precursor. The "Soft Drug" design ensures that the active analog is rapidly hydrolyzed into an inactive metabolite by plasma esterases.[1]
Figure 2: Analytical Workflow for Precursor Identification
Step-by-step logic for forensic characterization of the compound in seized samples.
References
-
Soft Drug Design Principles: Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58–101.
-
Remifentanil Development & Pharmacology: Feldman, P. L., et al. (1991). Design, synthesis, and pharmacological evaluation of ultrashort-acting opioid analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208.
-
Forensic Analysis of Fentanyl Precursors: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0.
-
Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 22: Metabolic Stability. Elsevier.[3]
Sources
"Methyl 4-(4-oxopiperidin-1-yl)butanoate" as a precursor for novel heterocyclic compounds
Executive Summary
Methyl 4-(4-oxopiperidin-1-yl)butanoate represents a bifunctional "privileged scaffold" in modern medicinal chemistry. Characterized by a reactive C4-ketone and a distal methyl ester, this compound serves as a versatile divergence point for the synthesis of complex heterocyclic libraries.
While historically associated with specific analgesic classes, this guide focuses on its application in generating novel spiro-cyclic and fused-tricyclic architectures. These motifs are critical in the development of neurokinin antagonists, sigma receptor ligands, and anti-inflammatory agents.
Key Applications Covered:
-
Spiro-Hydantoin Synthesis: Via the Bucherer-Bergs reaction for rigid GPCR ligand scaffolds.
-
Gamma-Carboline Formation: Via Fischer Indole synthesis for tricyclic antihistamine/neuroactive analogs.
Chemical Profile & Handling
Compound: this compound IUPAC Name: this compound Molecular Formula: C10H17NO3 MW: 199.25 g/mol
| Property | Specification | Notes |
| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic; store under inert gas. |
| Solubility | DCM, MeOH, EtOAc, DMSO | Limited solubility in hexanes/water. |
| Stability | Good (Store at -20°C) | Ester susceptible to hydrolysis at pH > 9. |
| Reactivity | C4-Ketone | Highly electrophilic; prone to condensation. |
Safety Warning: This compound is a piperidine derivative. While not a controlled substance itself, it is a structural isomer of regulated precursors. All synthesis must be conducted in accordance with local compliance regulations, strictly for legitimate research purposes.
Reaction Landscape & Strategic Logic
The utility of this precursor lies in its ability to undergo orthogonal functionalization. The C4-ketone allows for ring fusion or spiro-formation, while the ester tail provides a handle for further ligation or cyclization.
Pathway Visualization
The following diagram illustrates the divergence strategies available from the core scaffold.
Figure 1: Divergent synthetic pathways from the parent piperidone scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Spiro-Hydantoin Derivatives
Target Class: 8-substituted-1,3,8-triazaspiro[4.5]decane-2,4-diones. Mechanism: The Bucherer-Bergs reaction.[1] The ketone condenses with ammonium carbonate and cyanide to form a spiro-hydantoin ring. This introduces significant 3D-complexity (sp3 character) desirable in fragment-based drug discovery.
Materials
-
This compound (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) [POISON]
-
Ammonium Carbonate ((NH4)2CO3) (3.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Reagent: 50% NaOH (for workup)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve This compound (10 mmol, 1.99 g) in 20 mL of Ethanol/Water (1:1).
-
Reagent Addition: Add Ammonium Carbonate (30 mmol, 2.88 g) followed by Potassium Cyanide (12 mmol, 0.78 g). Caution: Perform in a well-ventilated fume hood. KCN releases HCN gas upon contact with acid.
-
Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ketone spot (Rf ~0.4) should disappear, replaced by a lower Rf spot.
-
Workup (Quenching): Cool to room temperature. Carefully concentrate the ethanol under reduced pressure (trap HCN vapors in a bleach scrubber).
-
Isolation: The product often precipitates upon cooling. If not, acidify carefully to pH 6 with dilute HCl (in a hood!) to induce precipitation. Filter the solid.[2][3]
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
-
Yield Expectation: 60–75%
-
1H NMR (DMSO-d6): Look for the disappearance of alpha-ketone protons and the appearance of the hydantoin NH singlets at δ ~10.5 ppm and δ ~8.5 ppm.
-
Mechanistic Insight: The reaction proceeds via a cyanohydrin intermediate. The high concentration of ammonia (from carbonate) favors the formation of the amino-nitrile, which is then attacked by CO2 to close the hydantoin ring.
Protocol B: Synthesis of Gamma-Carbolines (Fischer Indole)
Target Class: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Mechanism: Acid-catalyzed condensation of the piperidone with phenylhydrazine, followed by a [3,3]-sigmatropic rearrangement.
Materials
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Solvent: Glacial Acetic Acid (or EtOH with H2SO4)
-
Catalyst: Conc. H2SO4 (if using EtOH)
Step-by-Step Methodology
-
Hydrazone Formation: Dissolve the piperidone (10 mmol) in 15 mL of Glacial Acetic Acid. Add Phenylhydrazine (10 mmol, 1.08 g) dropwise at room temperature. Stir for 30 minutes.
-
Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The solution will darken significantly.
-
Monitoring: Monitor by LC-MS. Look for the mass corresponding to [M + Phenylhydrazine - NH3].
-
Workup: Cool the reaction mixture. Pour onto crushed ice/water (100 mL).
-
Basification: Slowly basify with NH4OH or NaOH to pH 9. The indole product will precipitate as a solid or oil.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography is usually required (Gradient: 0-10% MeOH in DCM).
-
Validation:
-
Yield Expectation: 50–65%
-
Key Feature: Indole NH signal at δ ~10.8 ppm; disappearance of ketone C=O in 13C NMR (~208 ppm).
-
Analytical Validation Data
The following table summarizes expected analytical shifts for the core scaffold versus the reaction products.
| Signal Type | Starting Material (Piperidone) | Product A (Spiro-Hydantoin) | Product B (Carboline) |
| 13C NMR (C4) | ~208 ppm (Ketone C=O) | ~60 ppm (Quaternary Spiro C) | ~105-110 ppm (Indole C3) |
| IR Spectroscopy | 1715 cm⁻¹ (Ketone) | 1770, 1720 cm⁻¹ (Hydantoin) | 3400 cm⁻¹ (Indole NH) |
| Mass Spec (ESI) | [M+H]+ 200.1 | [M+H]+ 270.1 | [M+H]+ 273.1 |
Experimental Workflow Diagram
Figure 2: Parallel experimental workflows for Protocol A and Protocol B.
References
-
Spirohydantoin Synthesis
-
Bucherer-Bergs Mechanism
-
Konnert, L., et al. (2016). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
-
Piperidone Applications
-
Vanderheyden, J. L., et al. (2009). "Solution-Phase Parallel Synthesis of Spirohydantoins." Journal of Combinatorial Chemistry. Available at: [Link]
-
-
Gamma-Carboline Synthesis
-
General Piperidine Chemistry
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-journals.in [e-journals.in]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Chemoselective Reductive Amination of Methyl 4-(4-oxopiperidin-1-yl)butanoate
Application Note: AN-2026-02-14
Executive Summary
This application note details the protocol for the reductive amination of Methyl 4-(4-oxopiperidin-1-yl)butanoate with primary amines. This reaction is a cornerstone transformation in medicinal chemistry, yielding 4-aminopiperidine scaffolds—a privileged structure found in numerous G-protein coupled receptor (GPCR) ligands, including neurokinin antagonists and opioid receptor modulators.
The primary challenge in this synthesis is chemoselectivity : reducing the in situ generated imine without reducing or amidating the pendant methyl ester. This guide establishes a robust protocol using Sodium Triacetoxyborohydride (STAB) , ensuring high yields (>85%) and ester tolerance.
Chemical Context & Mechanism[1][2][3][4][5][6]
The Substrate[4][7]
-
Compound: this compound
-
CAS: 102601-34-3 (and related derivatives)
-
Functional Groups:
-
Ketone (C4 Position): The reactive center for amination.
-
Tertiary Amine (Ring Nitrogen): Basic, proton-accepting.
-
Methyl Ester (Tail): Electrophilic, susceptible to hydrolysis or amidation (side reaction).
-
Reaction Mechanism
The reaction proceeds via a stepwise reductive amination.[1][2] The primary amine attacks the ketone to form a hemiaminal, which dehydrates to an iminium ion. The reducing agent (STAB) selectively delivers a hydride to the iminium carbon.
Critical Selectivity: STAB is chosen because it is less basic and milder than Sodium Borohydride (
Figure 1: Mechanistic pathway of reductive amination using STAB, highlighting the critical iminium intermediate and potential amidation side reaction.
Critical Parameters & Reagent Selection
The choice of reducing agent determines the success of this reaction.[3][4]
| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Sodium Borohydride ( |
| Selectivity | High. Reduces imines, not ketones/esters. | High. Similar selectivity to STAB. | Low. Reduces ketones rapidly. |
| Toxicity | Low (Generates acetic acid). | High (Generates HCN/Cyanide).[1] | Low. |
| Ester Stability | Excellent. | Good.[1][5][6] | Poor (Risk of reduction/transesterification). |
| Reaction pH | Mildly acidic (Self-buffering). | Requires pH monitoring (pH 5-6). | Basic (Requires additives). |
| Recommendation | Preferred Reagent | Legacy/Alternative | Not Recommended |
Experimental Protocol (SOP)
Objective: Synthesis of 4-(benzylamino)piperidine derivative (Model Reaction).
Materials
-
Substrate: this compound (1.0 equiv, 10 mmol)
-
Amine: Primary Amine (e.g., Aniline, Benzylamine) (1.1 – 1.2 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[2] Note: THF can be used but reaction kinetics are slower.
Step-by-Step Methodology
-
Preparation (0 min):
-
In a dry round-bottom flask under Nitrogen or Argon atmosphere, dissolve 10 mmol of the piperidone substrate in 30 mL of DCE (0.3 M concentration).
-
Why: DCE promotes imine formation and solubilizes the STAB complex effectively.
-
-
Imine Formation (0 - 15 min):
-
Add 11 mmol (1.1 equiv) of the primary amine.
-
Add 10-20 mmol (1-2 equiv) of Acetic Acid.
-
Stir at Room Temperature (20-25°C) for 15-30 minutes.
-
Checkpoint: If the amine is sterically hindered, extend this time to 1-2 hours to ensure imine equilibrium.
-
-
Reduction (15 min - 4 h):
-
Cool the mixture to 0°C (optional, but recommended to suppress ester amidation).
-
Add 15 mmol (1.5 equiv) of STAB portion-wise over 5 minutes.
-
Allow the reaction to warm to Room Temperature and stir.
-
Monitoring: Monitor by TLC or LCMS. The ketone starting material should disappear within 2-4 hours.
-
-
Quenching & Workup:
-
Quench by slowly adding saturated aqueous
until pH > 8. Gas evolution ( ) will occur. -
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product often contains trace amine. Purify via Flash Column Chromatography (Silica Gel).[7]
-
Eluent: DCM:MeOH (95:5 to 90:10) with 1%
(to prevent streaking of the basic amine).
-
Figure 2: Operational workflow for the reductive amination process.
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Poor imine formation due to steric hindrance or electron-deficient amines (e.g., nitro-anilines).
-
Solution: Add activated 4Å Molecular Sieves during the "Imine Formation" step to scavenge water and drive the equilibrium.
Issue: Ester Amidation (Side Product)
-
Cause: Reaction temperature too high or amine is too nucleophilic (e.g., alkyl amines like butylamine).
-
Solution: Keep the reaction at 0°C for the duration of the reduction. Do not reflux. Ensure the reducing agent is added after the amine to speed up the reduction of the imine relative to the amidation rate.
Issue: "Stuck" Reaction
-
Cause: Boron-amine complex formation.
-
Solution: If the reaction stalls, a slight excess of AcOH can help break up boron chelates, freeing the amine for reaction.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][8][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Maryanoff, C. A., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews. (Context on piperidine synthesis).
-
Vanderwal, C. D., et al. (2018). "Practical Guidelines for Reductive Amination." Common Organic Chemistry Protocols.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Catalytic hydrogenation of the ketone group in "Methyl 4-(4-oxopiperidin-1-yl)butanoate"
Application Note: Selective Catalytic Hydrogenation of Methyl 4-(4-oxopiperidin-1-yl)butanoate
Part 1: Executive Summary & Strategic Analysis
1.1 The Challenge The reduction of This compound presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional groups with varying reactivity toward reduction:
-
Ketone (C=O): The target for reduction to a secondary alcohol.
-
Ester (COOMe): A sensitive group that must be preserved.
-
Tertiary Amine: A potential catalyst poison that can inhibit surface activity on heterogeneous catalysts.
1.2 The Solution: Ruthenium-Mediated Selectivity
While Sodium Borohydride (
We recommend Ruthenium on Carbon (Ru/C) as the primary catalyst. Unlike Palladium (which is slow on aliphatic ketones and risks hydrogenolysis) or Platinum (which can reduce esters under vigorous conditions), Ruthenium exhibits high specific activity for aliphatic ketones and excellent tolerance for esters under mild pressures.
Part 2: Reaction Mechanism & Selectivity Logic
The success of this protocol relies on the distinct adsorption energies of the functional groups on the Ruthenium surface. The tertiary amine, if left as a free base, can coordinate strongly to the metal active sites, effectively "poisoning" the catalyst.
Key Optimization Strategy:
To prevent amine poisoning, the substrate is hydrogenated as its hydrochloride salt or in the presence of a weak acid (Acetic Acid). This protonates the nitrogen lone pair (
Visualizing the Chemoselectivity Strategy
Figure 1: Mechanistic pathway highlighting the necessity of amine protonation to avoid catalyst poisoning and condition control to prevent ester reduction.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Batch Hydrogenation (Lab to Pilot Scale)
Recommended for initial optimization and gram-scale synthesis.
Materials:
-
Substrate: 10.0 g (46.9 mmol)
-
Catalyst: 5% Ru/C (Degussa type or similar, 50% water wet), 1.0 g (5 wt% loading dry basis).
-
Solvent: Methanol (100 mL).
-
Additive: Acetic Acid (3.0 mL, ~1.1 eq) OR use Substrate-HCl salt.
-
Hydrogen: 99.999% purity.
Step-by-Step Procedure:
-
Preparation: In a 250 mL hydrogenation vessel (Parr reactor or autoclave), dissolve the substrate in Methanol.
-
Critical Step: Add Acetic Acid. Stir for 5 minutes to ensure protonation of the piperidine nitrogen.
-
-
Catalyst Addition: Carefully add the wet Ru/C catalyst.
-
Safety Note: Ru/C can be pyrophoric when dry. Always handle wet or under an inert blanket (Argon/Nitrogen).
-
-
Purging: Seal the reactor. Purge with Nitrogen (3x 5 bar) to remove oxygen. Then purge with Hydrogen (3x 5 bar) to saturate the headspace.
-
Reaction: Pressurize to 10 bar (145 psi) with Hydrogen. Heat the mixture to 40°C with vigorous stirring (1000 rpm).
-
Note: High stirring speed is crucial to overcome gas-liquid mass transfer limitations.
-
-
Monitoring: Monitor H2 uptake. Reaction is typically complete when uptake ceases (approx. 4-6 hours).
-
Workup:
-
Cool to room temperature.[2] Vent H2 and purge with Nitrogen.
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Neutralization:[3] Dissolve residue in DCM, wash with saturated NaHCO3 (to remove acetic acid), dry over MgSO4, and concentrate to yield the product.
-
Protocol B: Continuous Flow Hydrogenation (H-Cube/Trickle Bed)
Recommended for process safety and scale-up.
System: H-Cube Pro™ or similar packed-bed flow reactor. Cartridge: 5% Ru/C (CatCart®).
| Parameter | Setting | Rationale |
| Concentration | 0.1 M in MeOH | Prevents clogging; ensures solubility. |
| Flow Rate | 1.0 mL/min | Defines residence time (~30-60s depending on cartridge size). |
| Temperature | 50°C | Slightly higher temp allowed due to short residence time. |
| Pressure | 20 bar | Higher pressure improves gas solubility in flow. |
| H2 Mode | Full H2 | Maximize hydrogen saturation. |
Procedure:
-
Prime the system with pure Methanol.
-
Set parameters (50°C, 20 bar) and allow the column to equilibrate.
-
Pump the substrate solution (containing 1 eq Acetic Acid).
-
Collect the output.[4][5][6][7] The short residence time often prevents ester reduction entirely, even at 20 bar.
Part 4: Analytical Data & Validation
Table 1: Expected Analytical Parameters
| Method | Parameter | Specification |
| HPLC | Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse) |
| Mobile Phase | A: 0.1% Formic Acid/H2O, B: ACN (Gradient 5-95%) | |
| Detection | UV 210 nm (Weak chromophore, use ELSD if available) | |
| 1H NMR | Shift (Product) | |
| Shift (Substrate) | ||
| IR | Carbonyl Bands | Ketone peak (~1715 cm⁻¹) disappears. Ester peak (~1735 cm⁻¹) remains. |
Part 5: Troubleshooting Guide
Issue 1: Incomplete Conversion
-
Cause: Catalyst poisoning by the amine.[3]
-
Fix: Increase Acetic Acid to 2.0 equivalents. Ensure the catalyst is not old/oxidized. Increase pressure to 20 bar.
Issue 2: Ester Hydrolysis or Reduction
-
Cause: Conditions too harsh or water present.
-
Fix: Switch solvent to anhydrous Ethanol. Lower temperature to 25°C. Ensure Ru/C is used, not Pt/C or Pd/C.
Issue 3: Hydrogenolysis (Over-reduction to alkane)
-
Cause: Catalyst too active (often Pd does this).
-
Fix: Stick to Ruthenium.[3][5][8] If using Pd, lower the temperature and stop immediately upon theoretical H2 uptake.
Part 6: References
-
Rylander, P. N. (1967).[3] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on Ru vs Pd selectivity).
-
Watson, D. J., et al. (2020).[8] "Engineering Catalysts for Selective Ester Hydrogenation." Organic Process Research & Development, 24(3), 415–442.[8] Link (Discusses the difficulty of reducing esters, confirming mild conditions preserve them).
-
Castellanos-Blanco, N., et al. (2016).[4] "Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent." Dalton Transactions, 45, 13604-13614.[4] Link (Alternative transfer hydrogenation strategies).
-
Taber, D. F. (2006). "Heterogeneous Catalytic Enantioselective Hydrogenation of Activated Ketones." Current Organic Chemistry, 10(13). Link (Review of ketone hydrogenation selectivity).
-
Sigma-Aldrich. (2023). "Product Specification: this compound." Link (Substrate properties).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by ph ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00205A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of Methyl 4-(4-oxopiperidin-1-yl)butanoate
Introduction
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a ketone and an ester moiety, makes it a versatile building block for constructing more complex molecular architectures. The piperidone core is a prevalent scaffold in medicinal chemistry, and the butanoate side chain provides a handle for further functionalization. Given its importance, the development of a robust, scalable, and economically viable synthetic process is of critical interest to the pharmaceutical industry.
This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on practical considerations for process optimization, safety, and quality control. We will explore a preferred synthetic route, detail a step-by-step protocol, and discuss the critical parameters for successful scale-up.
Strategic Approach to Large-Scale Synthesis
Several synthetic routes to 4-piperidones have been reported in the literature, including the Petrenko-Kritschenko piperidone synthesis and various cyclization strategies.[1] For large-scale production, an ideal synthesis should involve:
-
Readily available and cost-effective starting materials.
-
High-yielding and atom-economical reactions.
-
Conditions that are amenable to standard industrial equipment.
-
A straightforward purification procedure for the final product.
A highly effective and scalable approach for the synthesis of this compound is the aza-Michael addition of 4-piperidone to a methyl acrylate precursor.[2][3][4] This method is advantageous due to its operational simplicity and the commercial availability of the starting materials.
An alternative and often preferred industrial route involves the reductive amination of a suitable dicarbonyl compound.[5][6] This strategy is also highly convergent and can be performed under conditions suitable for large-scale manufacturing.
This guide will focus on a reductive amination pathway, which offers excellent control over the reaction and minimizes the formation of challenging byproducts.
Process Chemistry and Mechanism
The selected large-scale synthesis proceeds via a one-pot reductive amination reaction. The core transformation involves the reaction of a primary amine with a ketone to form an imine, which is then reduced in situ to the corresponding amine. In this specific synthesis, 4-oxopiperidine (often used as its hydrochloride salt for stability) is reacted with methyl 4-oxobutanoate. The likely pathway involves the formation of an enamine intermediate from methyl 4-oxobutanoate, which then undergoes cyclization and subsequent reduction.
The choice of reducing agent is critical for the success of the reaction on a large scale. Sodium triacetoxyborohydride is a mild and selective reducing agent often used in lab-scale reductive aminations. However, for large-scale operations, sodium borohydride is a more cost-effective and commonly used reagent, though it requires careful control of reaction conditions due to its reactivity with protic solvents.[7][8][9]
Detailed Large-Scale Synthesis Protocol
This protocol outlines the synthesis of this compound starting from 4-piperidone hydrochloride and methyl 4-oxobutanoate.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 4-Piperidone hydrochloride | 40064-34-4 | 135.61 g/mol | 1.0 eq |
| Methyl 4-oxobutanoate | 3757-56-8 | 116.12 g/mol | 1.1 eq |
| Sodium borohydride | 16940-66-2 | 37.83 g/mol | 1.5 eq |
| Methanol | 67-56-1 | 32.04 g/mol | Solvent |
| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | As needed for pH adjustment |
| Dichloromethane | 75-09-2 | 84.93 g/mol | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | Washing Agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Drying Agent |
Equipment:
-
Large-scale glass-lined or stainless-steel reactor with temperature control, overhead stirring, and a nitrogen inlet.
-
Addition funnel.
-
pH meter.
-
Extraction vessel.
-
Rotary evaporator or other solvent removal system.
-
Filtration apparatus.
Synthetic Workflow Diagram
Sources
- 1. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 2. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Sodium Borohydride - ESPI Metals [espimetals.com]
- 9. chemistry.osu.edu [chemistry.osu.edu]
Application Note: Strategic Utilization of Methyl 4-(4-oxopiperidin-1-yl)butanoate in MDM2 Antagonist Design
The following is a comprehensive Application Note and Protocol guide designed for senior researchers and drug discovery scientists. It focuses on the strategic utilization of Methyl 4-(4-oxopiperidin-1-yl)butanoate (CAS: 683744-45-8) as a critical building block in the synthesis of next-generation MDM2-p53 inhibitors and MDM2-recruiting PROTACs.
Executive Summary & Scientific Rationale
The inhibition of the MDM2-p53 protein-protein interaction (PPI) represents a cornerstone strategy in oncology, particularly for restoring wild-type p53 tumor suppressor function.[1] While early inhibitors like Nutlins established the feasibility of this approach, current efforts focus on Spiro-oxindole scaffolds due to their superior stereochemical control and potency (e.g., MI-888, SAR405838).
This compound serves as a specialized, bifunctional intermediate in this domain. It is not an inhibitor itself but a "Warhead Precursor" that addresses two critical challenges in medicinal chemistry:
-
Scaffold Construction: The 4-oxopiperidine moiety provides the ketone functionality required for the 1,3-dipolar cycloaddition that constructs the spiro-oxindole core.
-
Linker Versatility: The methyl butanoate tail acts as a "masked" handle. It remains inert during the harsh spiro-cyclization conditions but can be selectively hydrolyzed post-synthesis to generate a carboxylic acid. This acid is essential for attaching solubilizing groups or constructing Proteolysis Targeting Chimeras (PROTACs) , where the MDM2 binder is linked to a target protein ligand.
Chemical Context & Mechanism of Action[2][3][4]
The MDM2-p53 Axis
MDM2 acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3][4] Small molecule inhibitors must mimic the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that bury into the MDM2 cleft.
Role of the Building Block
The This compound is utilized to synthesize the Spiro[3H-indole-3,4'-piperidine]-2(1H)-one core. In this architecture:
-
The Spiro-oxindole core mimics the Trp23 interaction.
-
Substituents on the oxindole and spiro-ring mimic Phe19 and Leu26.
-
The N-alkyl tail (from the butanoate) extends towards the solvent front or interacts with the flexible Gly-shelf of MDM2. Crucially, this tail prevents steric clash while offering a vector for bioconjugation.
Pathway Visualization
The following diagram illustrates the p53-MDM2 feedback loop and the specific intervention point of inhibitors derived from this building block.
Figure 1: Mechanism of Action. The inhibitor blocks the MDM2 hydrophobic pocket, preventing p53 ubiquitination and restoring apoptotic signaling.
Application Protocols
Protocol A: Synthesis of the Spiro-Oxindole Core
Objective: To synthesize a functionalized spiro-oxindole MDM2 inhibitor using this compound via a multicomponent 1,3-dipolar cycloaddition.
Reagents:
-
Component A: this compound (1.0 eq)
-
Component B: 6-Chloro-oxindole (or substituted isatin derivative) (1.0 eq)
-
Component C: Sarcosine (or substituted amino acid) (1.2 eq)
-
Solvent: Methanol or Ethanol (Abs.)
-
Catalyst: Acetic acid (cat.)
Workflow:
-
Preparation: Dissolve Component B (Isatin derivative) and Component C (Amino acid) in Methanol in a round-bottom flask. Stir at room temperature for 15 minutes to allow partial formation of the azomethine ylide intermediate.
-
Addition: Add This compound (Component A) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (65-78°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 95:5). The ketone carbonyl of the piperidone reacts with the ylide in a [3+2] cycloaddition.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold methanol. If no precipitate forms, evaporate solvent and purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
-
Validation: Verify structure via 1H-NMR. Look for the disappearance of the ketone signal and the retention of the methyl ester singlet (~3.6 ppm).
Protocol B: Hydrolysis & Linker Activation (For PROTACs)
Objective: To convert the methyl ester tail into a carboxylic acid suitable for amide coupling to a PROTAC linker.
Workflow:
-
Hydrolysis: Dissolve the spiro-oxindole product (from Protocol A) in THF/Water (3:1). Add LiOH (2.0 eq). Stir at room temperature for 2 hours.
-
Acidification: Adjust pH to ~4 using 1N HCl. Extract with Ethyl Acetate.
-
Coupling: The resulting free acid is now ready for EDC/NHS or HATU coupling to a mono-Boc-diamine linker or a specific E3 ligase ligand, creating a bifunctional degrader.
Experimental Validation Data
Synthesis Workflow Visualization
The following diagram details the chemical logic flow, from the raw building block to the final functionalized inhibitor.
Figure 2: Synthetic route utilizing the piperidone ester to generate functionalized MDM2 inhibitors.
Expected Analytical Data (Reference)
When characterizing the intermediate derived from this compound, ensure the following spectral features are present:
| Feature | Method | Expected Signal | Interpretation |
| Ester Methyl | 1H-NMR | Singlet, ~3.60 - 3.70 ppm | Confirms integrity of the butanoate tail. |
| Piperidine Ring | 1H-NMR | Multiplets, 1.8 - 3.0 ppm | Confirms incorporation of the scaffold. |
| Spiro-Carbon | 13C-NMR | Quaternary C, ~60-70 ppm | Confirms successful spiro-cyclization. |
| Molecular Ion | LC-MS | [M+H]+ | Mass should correspond to Sum(Reagents) - H2O + H. |
Critical Considerations & Troubleshooting
-
Regioselectivity: The 1,3-dipolar cycloaddition can yield regioisomers. The spiro[3H-indole-3,4'-piperidine] core is thermodynamically favored, but stereochemistry (cis/trans relative to the oxindole carbonyl) must be confirmed by NOESY NMR or X-ray crystallography.
-
Ester Stability: Avoid strong bases during the cycloaddition step to prevent premature hydrolysis of the methyl ester. Use catalytic acetic acid if the reaction is sluggish.
-
Solubility: The methyl ester intermediate is lipophilic. If solubility issues arise during biological testing, hydrolyze to the acid or convert to an amide to improve aqueous solubility.
References
-
Ding, K., et al. "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry, 2006. Link
-
Zhao, Y., et al. "A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice."[5][6] Journal of Medicinal Chemistry, 2013. Link
-
Wang, S., et al. "Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment." Journal of Medicinal Chemistry, 2016. Link
-
Gollner, A., et al. "Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Derivatives as Potent, Selective, and Orally Active MDM2 Antagonists." Journal of Medicinal Chemistry, 2016. Link
-
BLD Pharm. "Product Data Sheet: this compound (CAS 683744-45-8)." BLD Pharm Catalog, Accessed 2023. Link
Sources
- 1. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MDM2‐MDM4 interaction interface reveals an otherwise therapeutically active wild‐type p53 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascentagepharma.com [ascentagepharma.com]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of "Methyl 4-(4-oxopiperidin-1-yl)butanoate"
Welcome to the technical support center for the synthesis of Methyl 4-(4-oxopiperidin-1-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthesis.
I. Reaction Overview and Mechanism
The synthesis of this compound is commonly achieved through two primary synthetic routes:
-
N-Alkylation of 4-Piperidone: This is a direct approach involving the reaction of 4-piperidone with a suitable 4-carbon electrophile, such as methyl 4-bromobutanoate, in the presence of a base.[1]
-
Michael Addition followed by Cyclization: This route involves the conjugate addition of an amine to an α,β-unsaturated ester, followed by an intramolecular cyclization (Dieckmann condensation) and subsequent decarboxylation.[2][3][4][5]
This guide will primarily focus on the optimization and troubleshooting of the more direct N-alkylation route due to its common application and associated challenges.
Reaction Pathway: N-Alkylation
The N-alkylation of 4-piperidone with methyl 4-bromobutanoate proceeds via a standard SN2 mechanism. The secondary amine of 4-piperidone acts as a nucleophile, attacking the electrophilic carbon of the butyl chain and displacing the bromide leaving group. A base is required to deprotonate the resulting ammonium salt and regenerate the neutral product.
Caption: N-Alkylation of 4-piperidone via an SN2 mechanism.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via N-alkylation.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue and can stem from several factors. Let's break down the potential culprits and solutions.
-
Cause 1: Ineffective Base: The choice and quality of the base are critical. Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. However, its effectiveness can be compromised if it is not anhydrous or finely powdered.
-
Solution:
-
Drying the Base: Dry the K₂CO₃ in an oven at >100 °C for several hours before use.
-
Particle Size: Grind the K₂CO₃ to a fine powder to increase its surface area and reactivity.
-
Alternative Bases: Consider stronger, non-nucleophilic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[6] However, be mindful that these can complicate purification.
-
-
-
Cause 2: Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and facilitating the SN2 reaction.
-
Solution:
-
Polar Aprotic Solvents: Use polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as they are known to accelerate SN2 reactions. Acetonitrile is also a viable option.
-
Solvent Purity: Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
-
Cause 3: Low Reaction Temperature: While room temperature may be sufficient, some reactions require heating to overcome the activation energy barrier.
-
Cause 4: Quality of 4-Piperidone: 4-Piperidone is often supplied as its hydrochloride monohydrate salt, which is not reactive in its free base form.
-
Solution:
-
Free-Basing: Neutralize the 4-piperidone hydrochloride with a suitable base (e.g., a saturated solution of sodium bicarbonate) and extract the free base into an organic solvent before use. Alternatively, an excess of the reaction base can be used to neutralize the hydrochloride in situ.[9]
-
-
Q2: I am observing significant amounts of a side product with a similar polarity to my desired product. What could it be and how can I minimize its formation?
A2: A common side product in this reaction is the dialkylated product, where a second molecule of methyl 4-bromobutanoate reacts with the product. Another possibility is the formation of elimination products.
-
Cause: Over-alkylation (Dialkylation) This occurs when the product, a tertiary amine, acts as a nucleophile and reacts with another equivalent of the electrophile.
-
Solution:
-
Stoichiometry Control: Use a slight excess of 4-piperidone relative to methyl 4-bromobutanoate (e.g., 1.1 to 1 equivalents).
-
Slow Addition: Add the methyl 4-bromobutanoate dropwise to the reaction mixture containing 4-piperidone and the base. This maintains a low concentration of the electrophile, favoring mono-alkylation.
-
-
-
Cause: Elimination Reaction: Under strongly basic conditions and elevated temperatures, methyl 4-bromobutanoate can undergo elimination to form methyl but-3-enoate.
-
Solution:
-
Milder Base: Use a milder base like sodium bicarbonate (NaHCO₃) if elimination is a significant issue.
-
Temperature Control: Avoid excessive heating of the reaction mixture.
-
-
Q3: The work-up and purification of my product are proving to be difficult. What is the best approach?
A3: The basic nature of the product can sometimes complicate standard work-up and purification procedures.
-
Work-up Strategy:
-
Filtration: After the reaction is complete, filter off the inorganic salts (e.g., K₂CO₃, KBr).
-
Aqueous Wash: Wash the organic layer with water to remove any remaining salts and water-soluble impurities. A brine wash can help to break up emulsions.
-
Acidic Extraction (Optional): To separate the basic product from neutral impurities, you can perform an acid-base extraction. Extract the organic layer with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent.[10]
-
-
Purification Method:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound. A gradient elution system starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.[10][11] Monitor the fractions by TLC.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger scales.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and base?
A1: A good starting point is a molar ratio of 1:1.1:1.5 for methyl 4-bromobutanoate : 4-piperidone : K₂CO₃. A slight excess of the amine helps to ensure complete consumption of the more expensive electrophile and minimizes dialkylation. The excess base ensures complete reaction.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate agent like potassium permanganate or iodine.[8]
Q3: Can I use other alkylating agents besides methyl 4-bromobutanoate?
A3: Yes, other esters of 4-halobutanoic acid can be used, such as ethyl 4-bromobutanoate or methyl 4-iodobutanoate. The iodo-analogue will be more reactive but also more expensive. The choice of ester group (methyl vs. ethyl) will generally not have a significant impact on the N-alkylation step but may be relevant for subsequent synthetic transformations.
Q4: What are the key safety precautions for this synthesis?
A4:
-
4-Piperidone: Can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl 4-bromobutanoate: Is a lachrymator (causes tearing) and is corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: DMF and DMSO have specific handling requirements. Consult the Safety Data Sheet (SDS) for each chemical before use.
Q5: My final product appears to be an oil, but some literature reports it as a solid. Why is this?
A5: The physical state of the final product can depend on its purity. Trace impurities can sometimes prevent crystallization. Additionally, some compounds can exist as oils at room temperature even when pure. If your characterization data (NMR, MS) confirms the structure and high purity, the oily state may be acceptable. If a solid is required, you can try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product (if available), or by dissolving the oil in a minimal amount of a non-polar solvent and storing it at low temperature.
IV. Optimized Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.[7][8]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Methyl 4-bromobutanoate
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous, powdered potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add methyl 4-bromobutanoate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.1 (4-piperidone) : 1 (Methyl 4-bromobutanoate) | Minimizes dialkylation. |
| Base | Anhydrous, powdered K₂CO₃ (1.5-2.5 eq) | Readily available, effective, and easy to remove. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic, accelerates SN2 reactions. |
| Temperature | 50-80 °C | Provides sufficient energy for the reaction without promoting side reactions.[7][8] |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
| Purification | Silica Gel Column Chromatography | Effective for separating the product from starting materials and side products.[10][11] |
VI. Visualizing Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in the synthesis.
VII. References
-
Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic.
-
N-alkylation of 4-piperidone. Sciencemadness Discussion Board.
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
-
Application Note – Reductive Amination. Synple Chem.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace.
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. ResearchGate.
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar.
-
Michael Addition. Organic Chemistry Portal.
-
A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
-
MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute.
-
A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. Science of Synthesis.
-
Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate.
-
Michael Addition Reaction Mechanism. Chemistry Steps.
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. University of Antwerp.
-
Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. National Center for Biotechnology Information.
-
1-Methyl-4-piperidone synthesis. ChemicalBook.
-
Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration.
-
Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research.
-
Synthesis, characterization, in silico optimization, and conformational studies of methyl 4-O-palmitoyl-α-L-rhamnopyranosides. ResearchGate.
-
IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar.
-
Methyl 4-(4-aminopiperidin-1-yl)butanoate. BLDpharm.
-
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate. BLDpharm.
-
methyl 4-oxo-4-(piperidin-1-yl)butanoate. U.S. Environmental Protection Agency.
-
Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
-
4-Methylenepiperidine Hydrobromide in Organic Synthesis. Benchchem.
-
Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry.
Sources
- 1. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. inspiration.sjf.ch [inspiration.sjf.ch]
- 8. jopcr.com [jopcr.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Common side reactions and byproducts in the synthesis of "Methyl 4-(4-oxopiperidin-1-yl)butanoate"
Executive Summary & Reaction Overview
This technical guide addresses the N-alkylation of 4-piperidone (typically as the monohydrate hydrochloride) with Methyl 4-bromobutanoate to synthesize Methyl 4-(4-oxopiperidin-1-yl)butanoate . While theoretically a simple
Core Reaction:
Critical Failure Modes
-
Reagent Cyclization: The alkylating agent (Methyl 4-bromobutanoate) is prone to intramolecular cyclization, forming
-Butyrolactone (GBL). -
Over-Alkylation: Formation of quaternary ammonium salts (bis-alkylation).
-
Aldol Condensation: Self-polymerization of 4-piperidone under basic conditions.
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition between the desired N-alkylation and the primary parasitic side reactions.
Figure 1: Kinetic competition between the desired N-alkylation and parasitic pathways (GBL formation, Quaternization, and Polymerization).
Troubleshooting & FAQs
Issue 1: Reagent Consumption without Product Formation
Symptom: LC-MS shows rapid disappearance of Methyl 4-bromobutanoate, but the target peak area is low. A new peak matching
Corrective Actions:
-
Switch Base: Avoid strong, soluble bases like NaOH or KOH. Use Potassium Carbonate (
) or Cesium Carbonate ( ) in Acetonitrile (ACN). The heterogeneous nature of carbonate bases in ACN slows the cyclization relative to the N-alkylation. -
Temperature Control: Maintain reaction temperature
. Higher temperatures exponentially favor the intramolecular cyclization (entropy driven). -
Reagent Addition: Do not add the alkyl halide dropwise to the base without the amine present. Ensure the amine is in the flask with the base before adding the alkyl halide.
Issue 2: Formation of Insoluble White Precipitate
Symptom: A heavy white solid forms that is insoluble in organic solvents (DCM/EtOAc) but soluble in water. Yield of the desired product is moderate. Root Cause: Quaternization (Over-Alkylation). The product is a tertiary amine, which is arguably more nucleophilic than the secondary amine starting material (due to the inductive effect of the alkyl chain). If local concentrations of the alkyl halide are high, the product reacts again to form the quaternary ammonium salt.
Corrective Actions:
-
Stoichiometry: Use a slight excess of 4-piperidone (1.1 - 1.2 eq) relative to the alkyl halide. It is easier to wash away unreacted piperidone (water soluble) than to separate the quaternary salt.
-
Dilution: Run the reaction at 0.1 M to 0.2 M concentration. High concentrations favor second-order kinetics (intermolecular reactions like quaternization).
-
Slow Addition: Add the Methyl 4-bromobutanoate slowly (syringe pump) to the piperidone/base mixture to keep its steady-state concentration low.
Issue 3: Reaction Mixture Turns Dark Brown/Black
Symptom: The solution becomes viscous and dark. Workup is difficult due to emulsions.
Root Cause: Aldol Condensation (Polymerization).
4-Piperidone contains
Corrective Actions:
-
Base Selection: Avoid alkoxide bases (NaOMe, NaOEt) or hydrides (NaH). These are too strong and will deprotonate the ketone. Stick to mild inorganic bases (
, ) or hindered organic bases (DIPEA). -
Protect the Ketone: If the side reaction is severe, consider using 4-piperidone ethylene ketal as the starting material. The ketal is stable to base; deprotection (acid hydrolysis) is performed after the alkylation.
Issue 4: Ester Hydrolysis (Carboxylic Acid Impurity)
Symptom: LC-MS shows a peak with Mass = [Target - 14]. Root Cause: Saponification. Water present in the solvent or the hydrated starting material (4-piperidone HCl monohydrate), combined with the base, hydrolyzes the methyl ester to the carboxylic acid.
Corrective Actions:
-
Desiccants: Add anhydrous
or molecular sieves (3Å or 4Å) to the reaction mixture if using the hydrate form of piperidone. -
Solvent Grade: Use anhydrous Acetonitrile or DMF.
Optimized Protocol
This protocol is designed to minimize GBL formation and quaternization.
Reagents:
-
4-Piperidone Monohydrate Hydrochloride: 1.2 equivalents
-
Methyl 4-bromobutanoate: 1.0 equivalent
-
Potassium Carbonate (
), anhydrous, powder: 3.0 equivalents -
Acetonitrile (ACN), anhydrous: [0.15 M relative to bromide]
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Base Activation: Add 4-Piperidone HCl and
to the ACN. Stir vigorously at Room Temperature (RT) for 30 minutes. Note: This neutralizes the HCl and liberates the free amine. -
Addition: Add Methyl 4-bromobutanoate dropwise over 1 hour via syringe pump or addition funnel. Crucial: Slow addition prevents over-alkylation.
-
Reaction: Stir at
for 12-16 hours. Monitor by TLC or LC-MS.-
Checkpoint: If GBL is observed, lower temp to
and extend time.
-
-
Workup: Filter off the inorganic solids (
). Rinse the pad with ACN. -
Concentration: Rotary evaporate the solvent to obtain the crude oil.
-
Purification: Dissolve in EtOAc, wash with water (to remove excess piperidone), then brine. Dry over
.[1][2] If necessary, purify via column chromatography (MeOH/DCM gradient).
Comparative Data: Base & Solvent Effects
| Base | Solvent | Yield | Major Impurity | Notes |
| ACN | High (80-90%) | None | Recommended. Heterogeneous conditions suppress GBL formation. | |
| TEA / DIPEA | DCM/ACN | Mod (60-70%) | Quaternary Salt | Homogeneous conditions increase risk of over-alkylation. |
| NaH | DMF | Low (<30%) | Polymer/Tars | Too strong; causes rapid aldol condensation of piperidone. |
| NaOH (aq) | Water/Phase Transfer | Low (<50%) | Carboxylic Acid | Hydrolysis of the ester is the dominant side reaction. |
References
-
Iorio, M. A., & Chiavarelli, S. "Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines." Tetrahedron, 25(21), 5235-5243, 1969. [Link]
-
ResearchGate Discussion. "Procedure for N-alkylation of Piperidine?" ResearchGate Community Forum, 2017. [Link]
- Google Patents.
-
Vukicevic, R. D., et al. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate." ResearchGate, 2022. [Link]
Sources
Purification techniques for "Methyl 4-(4-oxopiperidin-1-yl)butanoate" (crystallization, chromatography)
Executive Summary
You are working with Methyl 4-(4-oxopiperidin-1-yl)butanoate , a bifunctional intermediate containing a tertiary amine, a ketone, and a methyl ester. This molecule presents a classic purification paradox:
-
The Amine requires basic conditions to remain neutral but protonates easily.
-
The Methyl Ester is susceptible to hydrolysis under strong basic (or acidic aqueous) conditions.
-
The Ketone renders the molecule prone to hydrate formation in aqueous media.
This guide prioritizes Acid-Base Extraction as the primary bulk purification method, followed by Flash Chromatography for fine polishing, and Salt Crystallization for final isolation.
Module 1: The "Soft" Acid-Base Extraction
Objective: Remove neutral impurities (unreacted alkyl halides) and inorganic salts without hydrolyzing the ester.
Standard amine extractions use strong bases (NaOH) to liberate the free amine.[1] Do not do this. The methyl ester will hydrolyze to the carboxylic acid (zwitterion), which will be lost in the aqueous phase.
Protocol:
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible during initial washes to prevent emulsion formation with the piperidine ring.
-
Acid Extraction: Extract the organic layer with cold 0.5M HCl (pH ~2).
-
The Critical Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.
-
Controlled Basification:
-
Cool the aqueous layer to 0°C.
-
Slowly add Saturated
or 20% until pH reaches 8.5–9.0. -
Warning:Avoid NaOH. High local pH concentrations will cleave the methyl ester.
-
-
Re-Extraction: Extract the cloudy aqueous mixture immediately with DCM (
) (3x). -
Drying: Dry over anhydrous
(avoid as it is slightly acidic and can trap amines).
Workflow Diagram
Figure 1: Selective Acid-Base Extraction workflow designed to protect the methyl ester moiety.
Module 2: Flash Chromatography (Silica Gel)
If the extraction yields an oil with minor impurities, chromatography is required. Tertiary amines interact strongly with the acidic silanols on silica gel, causing "tailing" (streaking) and poor separation.
Mobile Phase Optimization
You must modify the silica surface to prevent amine adsorption.
| Component | Role | Recommended Ratio |
| DCM | Primary Solvent | 90-95% |
| Methanol | Polar Modifier | 5-10% |
| Triethylamine (TEA) | Silanol Blocker | 1% (Mandatory) |
Pro-Tip: Pre-wash the silica column with the eluent containing TEA before loading your sample. This saturates the acidic sites on the silica.
Alternative System (if DCM is restricted):
-
EtOAc / Hexane (start 1:1) with 1%
(aqueous ammonia). -
Note: Shake the solvent mixture with the ammonia, let it settle, and use the organic supernatant.
Module 3: Crystallization (The Salt Strategy)
The free base of this compound is likely an oil or a low-melting solid that is difficult to crystallize directly. The industry standard for purifying such piperidines is Salt Formation .
Option A: The Oxalate Salt (Recommended)
Oxalic acid forms stable, crystalline salts with piperidines that are easily recrystallized.
-
Dissolution: Dissolve 1g of crude free base in 5 mL of Acetone or Ethanol .
-
Acid Addition: Add 1 equivalent of anhydrous Oxalic Acid dissolved in warm Acetone.
-
Precipitation: A white precipitate should form immediately.
-
Recrystallization:
Option B: The Hydrochloride Salt (Anhydrous)
Warning: Do not use aqueous HCl, or you will hydrolyze the ester.
-
Dissolve free base in anhydrous Diethyl Ether .
-
Add 2M HCl in Diethyl Ether (commercial solution) dropwise.
-
The hygroscopic salt will crash out. Handle under nitrogen/argon to prevent water absorption (which leads to "oiling out").
Decision Matrix
Figure 2: Decision matrix for selecting the appropriate purification vector based on crude purity.
Troubleshooting & FAQs
Q1: My product "oiled out" during recrystallization. What happened? A: This usually indicates the presence of residual solvent or water.
-
Fix: Redissolve the oil in a small amount of Methanol. Add a seed crystal (if available) and scratch the glass side of the flask with a spatula. Add the anti-solvent (Ether) extremely slowly. Ensure your solvents are anhydrous.
Q2: I lost my product during the Acid-Base extraction. The organic layer is empty. A: You likely hydrolyzed the ester.[10]
-
Diagnosis: If you used NaOH or heated the basic solution, the ester cleaved to form the carboxylic acid. At pH 9, the carboxylic acid is deprotonated (carboxylate anion) and stays in the water layer, while the amine is neutral. The molecule becomes a zwitterion or highly polar salt.
-
Recovery: It is difficult to recover the ester once hydrolyzed. You must re-esterify the aqueous residue (e.g.,
) to recover the product.
Q3: The NMR shows a "doublet" of peaks for the ketone signal.
A: Piperidones form hydrates (
-
Fix: Dry the sample under high vacuum with
or azeotrope with Toluene.
Q4: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg). The combination of the ester and ketone makes it thermally sensitive. Decomposition often occurs above 120°C. Kugelrohr distillation is preferred over fractional distillation.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from
-
University of Rochester. (2026).[7] Tips and Tricks: Recrystallization Solvents and Amine Purification. Department of Chemistry. Retrieved from
-
Organic Chemistry Portal. (2012). Stability of Methyl Esters and Protection Groups. Retrieved from
-
Vardanyan, R. S., & Hruby, V. J. (2014).[5] Synthesis of Essential Drugs: Fentanyl and Analogues. Elsevier. (Contextual grounding for piperidone intermediates).
- Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for pKa and solvent selection).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Methyl Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. How To [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting low yields in the synthesis of N-substituted 4-piperidones
Technical Support Center: Heterocycle Synthesis Hub Topic: Troubleshooting Low Yields in N-Substituted 4-Piperidone Synthesis Ticket ID: #PIP-4OXO-OPT Analyst: Senior Application Scientist, Process Chemistry Division
Welcome to the Heterocycle Synthesis Support Hub
You are likely here because your reaction flask contains a dark, viscous oil instead of the crystalline N-substituted 4-piperidone you expected. This is a common bottleneck in medicinal chemistry, particularly for opioid and neuroleptic pharmacophore synthesis.[1]
The synthesis of N-substituted 4-piperidones generally bifurcates into two distinct pathways depending on your desired substitution pattern. We have structured this guide to address the specific failure modes of each.
Part 1: Diagnostic Triage
Which pathway are you using?
-
Pathway A (The Dieckmann Route): You are synthesizing a simple N-substituted 4-piperidone (e.g., N-benzyl-4-piperidone) from a primary amine and an acrylate.[1]
-
Pathway B (The Petrenko-Kritschenko Route): You are synthesizing a 2,6-disubstituted-4-piperidone from an amine, an aldehyde, and a ketone (or acetonedicarboxylate).[1]
Part 2: Troubleshooting Pathway A (The Dieckmann Route)
This is the industrial standard for synthesizing the core piperidone ring (e.g., for fentanyl precursors). It involves a double Michael addition followed by a Dieckmann condensation.
Phase 1: The Double Michael Addition (Formation of the Diester)
Q: My yield of the intermediate diester is low. Am I getting the mono-adduct? A: The reaction between a primary amine (e.g., benzylamine) and an acrylate (e.g., methyl acrylate) requires a strict 1:2 stoichiometry, but kinetics often favor the mono-adduct initially.[1]
-
The Fix: Use a 2.2 to 2.5 molar excess of the acrylate.
-
The Causality: The second addition is sterically slower than the first. If you use exactly 2.0 equivalents, you will end up with a mixture of mono-adduct, di-adduct, and unreacted amine.[1] The excess acrylate drives the equilibrium to the di-adduct (tertiary amine).
-
Protocol Note: This reaction is exothermic. Add the amine dropwise to the acrylate in methanol at 0°C, then allow to warm to room temperature (RT) for 24 hours.
Phase 2: The Dieckmann Cyclization (The Critical Step)
Q: I added the base, but the reaction turned into a black tar/polymer. What happened? A: You likely violated the High Dilution Principle .
-
The Mechanism: The Dieckmann condensation is an intramolecular Claisen condensation.[3] If the concentration is too high, intermolecular attack occurs between two different diester molecules, leading to oligomerization (tar).[1]
-
The Fix:
-
Solvent Volume: Ensure your solvent volume is sufficient (typically 10–15 mL of solvent per 1 mmol of substrate).[1]
-
Addition Rate: Do not dump the diester into the base. Add the diester solution dropwise to a refluxing suspension of the base over 1–2 hours. This keeps the instantaneous concentration of the unreacted diester low.
-
Q: Which base should I use? Sodium ethoxide (NaOEt) or Sodium hydride (NaH)? A: While NaOEt is traditional, NaH in Toluene often provides cleaner profiles for N-substituted piperidones.[1]
-
Data Comparison:
| Parameter | NaOEt / Ethanol | NaH / Toluene |
| Moisture Sensitivity | Moderate | High (Requires anhydrous conditions) |
| Reaction Temp | Reflux (78°C) | Reflux (110°C) |
| Equilibrium | Reversible (Ethanol byproduct) | Irreversible (H2 gas release) |
| Typical Yield | 40–60% | 65–85% |
Q: My product is oiling out and won't crystallize. A: This suggests the presence of uncyclized linear impurities or residual solvent.
-
The Fix: Isolate the product as the Hydrochloride Salt .
Phase 3: Decarboxylation
Q: I have the beta-keto ester, but I can't get to the ketone. A: Decarboxylation requires hydrolysis of the ester first.
-
Protocol: Reflux the beta-keto ester in 6N HCl for 2–4 hours. The evolution of CO2 gas is the indicator. Once gas evolution ceases, the reaction is complete. Do not stop early.
Part 3: Troubleshooting Pathway B (Petrenko-Kritschenko)
This route is used for 2,6-disubstituted piperidones.[1][4]
Q: I am getting a mixture of open-chain products and the desired ring. A: This is a pH control issue .
-
The Causality: The formation of the imine (Schiff base) intermediate is pH-dependent. If too acidic, the amine is protonated and non-nucleophilic. If too basic, the condensation is reversible.
-
The Fix: Use an Ammonium Acetate buffer system in Ethanol. The acetate provides a "proton shuttle" mechanism that stabilizes the transition state without fully protonating the amine.
Q: I am using a bulky amine (e.g., t-butylamine) and yields are <10%. A: The Petrenko-Kritschenko reaction is highly sensitive to steric hindrance at the nitrogen.[1]
-
The Fix: You cannot force this with heat (which causes decomposition).
-
Alternative: Switch to a 4-piperidone ketal protection strategy . Synthesize the N-benzyl derivative (less hindered), protect the ketone as a ketal, debenzylate (H2/Pd), and then alkylate with your bulky group.[1]
-
Part 4: Visualizing the Workflow
The following diagrams illustrate the critical decision points and the Dieckmann pathway logic.
Caption: Decision matrix for selecting the synthesis route and identifying critical control points in the Dieckmann cyclization.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use methyl methacrylate to get a 3-methyl-4-piperidone? A: Yes, but expect regioisomer issues.[1] The Dieckmann condensation of the resulting diester can close in two ways (attacking either side). You will likely get a mixture of 3-methyl and 5-methyl isomers, which are enantiomers in the final product but diastereomers in the ester intermediate.[1]
Q: Why does my product turn red upon standing? A: 4-Piperidones are prone to oxidation and aldol-type self-condensation at the alpha-carbons.[1]
-
Storage: Store the free base under Argon at -20°C. For long-term stability, convert it to the Hydrochloride or Oxalate salt , which renders the alpha-protons less acidic and prevents oxidation.[1]
Q: How do I remove the benzyl group after synthesis? A: Standard catalytic hydrogenation (H2, Pd/C, MeOH) works well.[1] However, ensure your product is the free base or a neutral salt. If you have the hydrochloride salt, the acidity can sometimes poison the catalyst or promote side reactions.
References
-
Dieckmann Condensation Optimization
-
Petrenko-Kritschenko Mechanism
-
Decarboxylation Mechanics
-
General Synthesis Overview
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 12. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Decarboxylation | ChemTalk [chemistrytalk.org]
- 14. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
Stability issues of "Methyl 4-(4-oxopiperidin-1-yl)butanoate" under acidic or basic conditions
This technical guide addresses the stability profile of Methyl 4-(4-oxopiperidin-1-yl)butanoate , a critical intermediate often utilized in the synthesis of piperidine-based analgesics and nitrogen heterocycles.[1][2][3]
Topic: Stability & Degradation Dynamics (Acidic/Basic Conditions)
Executive Summary: The "Soft Spot" of the Molecule
This compound possesses a "dual-threat" instability profile due to two competing reactive centers:
-
The Methyl Ester: Susceptible to hydrolysis in both acid and base.[3][4][5] This moiety is structurally analogous to the "soft drug" motif found in Remifentanil, designed specifically for rapid metabolic breakdown. Consequently, it is chemically fragile.[3]
-
The 4-Piperidone Ketone: Prone to hydration (in acid) and aldol-like self-condensation (in base), leading to complex polymerization.[1][2][3]
Key Insight: The molecule is most stable as a hydrochloride salt in a dry, solid state. In solution, it exists in a precarious balance. The free base is kinetically unstable and should be processed immediately.[3]
Stability Matrix & Mechanism
The pH Danger Zones
| Condition | Stability Rating | Primary Degradation Mechanism | Visible Symptoms |
| Strong Acid (pH < 2) | Moderate | Reversible Hydration: Ketone forms gem-diol.Slow Hydrolysis: Ester converts to carboxylic acid over time.[1][2][3] | Product remains soluble in water; no precipitate during workup.[3] |
| Weak Acid (pH 4-6) | High | Protonation of the amine stabilizes the molecule.[3] | Clear solution (if salt form).[3] |
| Neutral (pH 7) | Low | Autocatalysis: The tertiary amine (pKa ~8.[3]5) can act as an intramolecular base, promoting slow hydrolysis.[3] | Slow pH drift; gradual loss of purity.[3] |
| Weak Base (pH 8-9) | Moderate | Free base formation.[1][2][3] Stable for short durations (hours) at low temp. | Oil separation (free base).[3] |
| Strong Base (pH > 11) | Critical Failure | Saponification: Rapid ester cleavage.Aldol Condensation: Ketone enolization leads to dimers/polymers.[3] | Solution turns yellow/red ; formation of insoluble "gums."[3] |
Degradation Pathways (Visualized)[2][3]
Figure 1: Reaction pathways showing the susceptibility of the ester and ketone moieties to pH extremes.
Troubleshooting Guide
Scenario A: "My product disappeared during aqueous workup."
Diagnosis: You likely hydrolyzed the ester or failed to basify the salt sufficiently.
-
The Cause:
-
The Fix:
Scenario B: "The reaction mixture turned bright yellow/orange."
Diagnosis: Base-catalyzed Aldol Condensation.[1][3]
-
The Cause: The 4-piperidone ring has acidic
-protons.[1][3] In the presence of strong bases (NaOH, KOH, NaH) or prolonged exposure to mild bases, the ketone enolizes and attacks another ketone molecule. This creates conjugated enones which are colored (yellow/red).[3] -
The Fix:
-
This is irreversible.[3]
-
Prevention: Use non-nucleophilic, hindered bases (e.g., DIPEA) if possible, or keep the reaction time short and temperature low (
) when in the free-base form.
-
Scenario C: "TLC shows a new spot at the baseline (low Rf)."
Diagnosis: Formation of the carboxylic acid derivative.[3][4][5][6][7]
-
The Fix:
Standard Operating Protocols (SOPs)
Protocol 1: Safe Generation of the Free Base
Use this protocol when converting the stable HCl salt to the free base for a subsequent reaction.
-
Dissolution: Dissolve the hydrochloride salt of this compound in a minimum amount of water.[1][3] Cool to
. -
Solvent Overlay: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[3]
-
Neutralization:
-
Extraction: Separate layers immediately once pH 9 is reached.[3]
-
Drying: Dry the organic layer over
(Magnesium Sulfate).[3] Avoid as a drying agent for long periods as it is basic.[2][3] -
Usage: Use the solution immediately. Do not store the free base neat.
Protocol 2: Storage Recommendations
-
Solid State: Store as the HCl salt . It is hygroscopic but chemically stable if kept dry.[3] Store at
under Argon.[2][3] -
Solution: Never store in protic solvents (Methanol/Water) for extended periods, even in the fridge. Transesterification or hydrolysis will occur.[3]
Frequently Asked Questions (FAQ)
Q: Can I use this molecule in a reductive amination reaction?
A: Yes, but order of addition matters. The ketone is the reactive site. If you mix the amine and the piperidone, form the imine first under slightly acidic conditions (pH 5-6), then add the reducing agent (
Q: Why is the methyl ester used instead of the ethyl or t-butyl ester? A: The methyl ester is often chosen for its balance of lipophilicity and ease of removal/reaction. However, it is more susceptible to hydrolysis than the t-butyl ester. If your synthesis requires harsh basic steps, consider synthesizing the t-butyl analog instead.
Q: Is this molecule a controlled substance? A: While the molecule itself is a chemical intermediate, it is structurally related to precursors for fentanyl-class opioids (specifically Remifentanil analogs). Researchers must verify compliance with local regulations (DEA List I/II in the US, or equivalent local laws) regarding 4-piperidone derivatives [1].[2]
References
-
Drug Enforcement Administration (DEA). (2020).[3] Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals. U.S. Department of Justice.[3] Link
-
Vandoyen, J., et al. (2018).[3] Stability of Remifentanil and its major metabolite in varying pH conditions.[3] Journal of Pharmaceutical Analysis.[3] (Contextual grounding on piperidine ester hydrolysis).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[3] (Mechanistic source for ester hydrolysis and aldol condensation).[3]
-
PubChem. (2024).[3][8][9] Methyl 4-oxobutanoate Compound Summary. National Library of Medicine.[3] Link (Structural data on the alkyl tail).[2][3]
-
Weintraub, P. M., et al. (2003).[3][10] Recent advances in the synthesis of piperidones and piperidines.[11] Tetrahedron, 59(17), 2953-2989.[2][10] Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Methyl 4-(4-nitrophenyl)butanoate | C11H13NO4 | CID 140721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. quora.com [quora.com]
- 6. US10844014B2 - Intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 乙酰乙酸甲酯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | C8H12N2O4 | CID 833642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Strategies to avoid self-condensation of 4-piperidone during synthesis
Topic: Strategies to avoid self-condensation of 4-piperidone during synthesis Content Type: Technical Support Center Guide
Ticket Queue: Open | Priority: High | Agent: Senior Application Scientist
Executive Summary: The "Jekyll and Hyde" of Heterocycles
User Context: You are likely encountering viscous oils, low yields, or insoluble polymers when attempting to isolate or store 4-piperidone.
Root Cause Analysis: 4-Piperidone exists in a precarious equilibrium. As a free base, it is thermodynamically unstable due to intermolecular self-condensation . The secondary amine of one molecule acts as a nucleophile (or base) toward the ketone of another, leading to rapid dimerization, trimerization, and eventual polymerization.
The Solution: Success relies on kinetic trapping . You must never allow the molecule to exist as a concentrated free base for extended periods. It must be stored and handled as the hydrochloride monohydrate (gem-diol form) or as an N-protected derivative (e.g., N-Benzyl, N-Boc).
Troubleshooting Guide (Q&A)
Ticket #1024: "My product turned into a red/brown goo during workup."
Status: Resolved Diagnosis: Uncontrolled Self-Condensation (Aldol/Imine Polymerization).
Q: I neutralized my reaction mixture to extract the free base, but after rotary evaporation, I was left with a viscous polymer. What happened? A: You allowed the free base to exist in a concentrated state.
-
The Mechanism: Upon neutralization (pH > 8), the ammonium salt converts to the free amine. In the absence of a protecting group, the amine facilitates an intermolecular Aldol condensation or Schiff base formation with the ketone of a neighboring molecule.
-
Corrective Action:
-
Do not isolate the free base unless you plan to react it immediately (in situ).
-
Acidic Workup: If you need to purify 4-piperidone, isolate it as the hydrochloride salt . Add concentrated HCl to your crude mixture before concentration. The salt crystallizes as the stable gem-diol (4,4-piperidinediol hydrochloride).
-
Use a Protecting Group: If you need a free ketone for a subsequent reaction (e.g., Grignard), use N-Benzyl-4-piperidone or N-Boc-4-piperidone . These prevent the amine from initiating side reactions.
-
Ticket #1025: "Low yields in Dieckmann Condensation."
Status: Active Diagnosis: Claisen/Dieckmann Competition & Hydrolysis Issues.
Q: I am synthesizing N-benzyl-4-piperidone via the Dieckmann condensation of the diester. The yield is <40%. Why? A: This is often due to moisture ingress or improper decarboxylation conditions.
-
Moisture Control: The Dieckmann condensation requires a strong base (NaOMe or NaH). Any water present will consume the base and hydrolyze the starting diester before ring closure.
-
Decarboxylation: After ring closure, you obtain the
-keto ester.[1][2] This must be hydrolyzed and decarboxylated (usually refluxing 6M HCl). If this step is too gentle, you retain the ester; if too harsh (without N-protection), you risk tarring. -
Protocol Adjustment: Ensure your solvent (Toluene/Methanol) is anhydrous.[3] Use a slight excess of base (1.1–1.2 eq).
Ticket #1026: "Is the hydrate form (4,4-piperidinediol) an impurity?"
Status: Resolved Diagnosis: Misinterpretation of Analytical Data.
Q: My NMR shows a lack of a ketone carbonyl signal and the presence of two hydroxyl protons. Did I reduce the ketone? A: No. You have successfully isolated the stable gem-diol salt .
-
Explanation: 4-Piperidone hydrochloride exists as the hydrate (gem-diol) in the solid state. This is the desired form because the
carbon prevents the ketone from participating in aldol condensation. -
Usage: It will dehydrate back to the ketone in situ when subjected to reaction conditions (e.g., Knoevenagel condensation or reductive amination).
Visualizing the Instability
The following diagram illustrates the "Cycle of Instability" (Free Base) versus the "Path to Stability" (Salt Formation).
Caption: Figure 1. The Stability Landscape of 4-Piperidone. The free base is a transient species that must be immediately protected or trapped as a salt to avoid irreversible polymerization.
Validated Experimental Protocols
Protocol A: Isolation of Stable 4-Piperidone Hydrochloride Monohydrate
Use this protocol if you need to store the compound.
Reagents:
-
Crude N-protected 4-piperidone (or reaction mixture)
-
Concentrated HCl (37%)
-
Ethanol (Absolute)
-
Diethyl Ether
Workflow:
-
Hydrolysis/Deprotection: If starting from N-Carbethoxy-4-piperidone, reflux in 6M HCl for 4–6 hours to effect decarboxylation and hydrolysis.
-
Concentration: Evaporate the aqueous acid under reduced pressure (Rotavap) at 50°C until a thick syrup remains. Do not distill to dryness (risk of overheating).
-
Crystallization: Dissolve the residue in a minimum amount of hot ethanol.
-
Precipitation: Slowly add diethyl ether with vigorous stirring until turbidity persists. Cool to 4°C overnight.
-
Filtration: Collect the white crystalline solid.
Protocol B: Dieckmann Synthesis of N-Benzyl-4-Piperidone
Standard route for creating the piperidone ring.
Workflow Diagram:
Caption: Figure 2. Step-by-step synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation.
Comparative Stability Data
| Form | Chemical State | Stability (at 25°C) | Primary Risk | Recommended Storage |
| Free Base | Oil / Liquid | < 24 Hours | Rapid self-condensation (dimerization) | Do Not Store (Use immediately) |
| HCl Salt | Solid (Gem-diol) | > 2 Years | Hygroscopic (absorbs water) | Desiccator / Fridge (4°C) |
| N-Benzyl | Oil / Solid | Months | Slow oxidation / discoloration | Fridge (4°C), Dark |
| N-Boc | Solid | > 1 Year | Acid sensitivity (deprotection) | Fridge (4°C) |
References
-
Synthesis of N-Benzyl-4-piperidone (Dieckmann Condensation)
- Source: ChemicalBook & GuideChem Protocols.
- Context: Detailed conditions for Michael addition and Dieckmann condensation using benzylamine and acryl
-
Stability of 4-Piperidone Hydrochloride Monohydrate
- Source: Sigma-Aldrich Product Specific
- Context: Confirmation of the monohydrate/gem-diol structure as the stable commercial form.
-
Mechanism of Piperidine-Catalyzed Condensations
- Source:The Journal of Physical Chemistry B (2017).
- Context: Mechanistic insights into how piperidine bases facilitate aldol/Knoevenagel condensations, explaining the self-condens
-
Designation of 4-Piperidone as a Controlled Precursor
- Source: Federal Register (2022).
-
Context: Legal status and chemical definition of 4-piperidone and its salts (hydrate) in the context of fentanyl synthesis prevention.[5]
Sources
- 1. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
Improving the selectivity of reactions involving "Methyl 4-(4-oxopiperidin-1-yl)butanoate"
The following technical guide addresses the specific chemoselectivity challenges associated with Methyl 4-(4-oxopiperidin-1-yl)butanoate . This molecule presents a classic "Selectivity Paradox" in organic synthesis: it contains a highly reactive ketone (C4 of the piperidine ring) and a competing ester (methyl butanoate tail).
Topic: Chemoselectivity Protocols for this compound
Document ID: TS-PIP-4OX-002 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1][2]
The Selectivity Paradox
The Challenge: You need to functionalize the C4-ketone (via reductive amination or nucleophilic addition) without degrading the distal methyl ester or causing intramolecular cyclization.
-
Risk A (Reduction): Standard reducing agents (e.g., LiAlH4) will obliterate both the ketone and the ester.
-
Risk B (Nucleophilic Addition): Grignard reagents will attack the ester (forming tertiary alcohols) just as fast as the ketone.
-
Risk C (Hydrolysis): Strong acidic or basic conditions required for imine formation can hydrolyze the methyl ester to the carboxylic acid, leading to zwitterionic species that are difficult to purify.
Protocol Module A: Chemoselective Reductive Amination
Objective: Install an amine at the C4 position without reducing the ester.
The Gold Standard: Sodium Triacetoxyborohydride (STAB)
Unlike Sodium Cyanoborohydride (
Step-by-Step Protocol
-
Stoichiometry: Dissolve This compound (1.0 equiv) and the target Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF .[1]
-
Note: DCE is preferred for faster reaction rates, but THF is required if the amine is poorly soluble.
-
-
Catalysis (Critical): Add Acetic Acid (AcOH, 1.0–2.0 equiv).
-
Why: The ketone is moderately hindered. AcOH catalyzes the formation of the iminium ion, which is the actual species reduced by STAB.
-
-
Reduction: Add STAB (1.4–1.5 equiv) in one portion.
-
Reaction: Stir at Room Temperature (20–25°C) for 2–16 hours.
-
Monitoring: TLC/LCMS should show the disappearance of the ketone (M+H 200.1) and appearance of the amine.[4]
-
-
Quench: Quench with saturated aqueous
. Do not use strong base (NaOH), as this will hydrolyze the ester tail.
Troubleshooting: "The Reaction is Stalled"
If the amine is weakly nucleophilic (e.g., aniline or electron-deficient amines), the iminium ion may not form.
-
Solution: Use the Lewis Acid Pre-activation method.
-
Pre-mix Ketone + Amine + Titanium(IV) isopropoxide (
, 1.2 equiv) neat or in minimal THF. -
Stir 1 hour to force imine formation.
-
Dilute with ethanol and add
(cheaper) or STAB. -
Warning:
can facilitate transesterification if alcohol solvents are used. Stick to THF/STAB if the ester is sensitive.
-
Workflow Visualization: Reductive Amination Decision Tree
Figure 1: Decision matrix for selecting the correct reductive amination conditions based on amine nucleophilicity.
Protocol Module B: Organometallic Addition (The Imamoto Method)
Objective: Add a carbon nucleophile (R-group) to the ketone without attacking the ester.
The Problem: Standard Grignard (
The Solution: Organocerium Reagents (Imamoto Reagents)
Organocerium reagents (
Step-by-Step Protocol
-
Preparation of Anhydrous
:-
Heat
at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should be used to break up the solid as it dries. It must be a fine white powder. -
Critical: Incomplete drying is the #1 cause of failure.
-
-
Slurry Formation:
-
Cool the flask to 0°C. Add anhydrous THF. Stir vigorously for 2 hours (or sonicate) to form a milky suspension.
-
-
Reagent Generation:
-
Addition:
-
Add This compound (dissolved in THF) dropwise to the cold reagent.[1]
-
-
Workup:
-
Quench with dilute acetic acid or
at -78°C before warming up.
-
Mechanism of Selectivity
The Cerium atom acts as a strong Lewis acid, coordinating tightly to the ketone oxygen. This lowers the LUMO of the ketone, making it more susceptible to attack, while the bulk and lower basicity of the organocerium species prevent interaction with the less reactive ester.
Figure 2: Mechanistic pathway of Organocerium reagents, highlighting the preferential activation of the ketone.[1]
FAQ & Troubleshooting
Q1: I see a new spot on TLC that doesn't move (baseline). What is it?
-
Diagnosis: You likely hydrolyzed the ester. The resulting molecule is a zwitterion (carboxylic acid + tertiary amine). It is highly polar and water-soluble.[1]
-
Fix: Avoid aqueous acidic workups or strong base washes. If you must isolate this, use reverse-phase chromatography (C18) with a buffered mobile phase (Ammonium Formate).[1]
Q2: Can I use Indium trichloride (
-
Answer: Yes. The
system is an excellent modern alternative. It is highly chemoselective for reductive amination in the presence of esters and sensitive functional groups. It often works when STAB fails due to steric hindrance.
Q3: My Grignard reaction yielded a mix of alcohol and starting material.
-
Diagnosis: Enolization. The basic Grignard reagent acted as a base, deprotonating the alpha-position of the piperidone instead of attacking the carbonyl.
-
Fix: Switch to the Imamoto Protocol (Module B) . The reduced basicity of Organocerium eliminates enolization.
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society. (Foundational work on Organocerium selectivity).
-
Lee, O. Y., et al. (2008).[6] "Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System." The Journal of Organic Chemistry, 73(22), 8829–8837.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System [organic-chemistry.org]
Managing impurities during the scale-up of "Methyl 4-(4-oxopiperidin-1-yl)butanoate" production
Status: Operational Ticket ID: SC-2024-OXO-PIP Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: Methyl 4-(4-oxopiperidin-1-yl)butanoate (CAS: 102763-78-6 / Related Intermediates)
Executive Summary
Welcome to the technical support hub for the N-alkylation of 4-piperidone. This guide addresses the specific challenges encountered during the scale-up of This compound . This intermediate is critical in the synthesis of phenylpiperidine-based analgesics (e.g., Remifentanil analogues).
The synthesis typically involves the N-alkylation of 4-piperidone hydrochloride monohydrate with Methyl 4-bromobutanoate (or chlorobutanoate) in the presence of a base.
Critical Quality Attributes (CQAs) at Risk:
-
Purity: Formation of "bis-alkylated" quaternary salts and 4-piperidone dimers.
-
Genotoxicity: Residual alkylating agents (Alkyl halides are Class 2/3 GTIs).
-
Assay: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Module 1: Reaction Mechanism & Impurity Genesis
To control impurities, you must understand their origin. The following diagram maps the main reaction pathway against the three most common failure modes during scale-up.
Visualization: Reaction Pathways and Side-Reactions
Caption: Figure 1. Mechanistic pathway showing the competition between the desired SN2 alkylation and parasitic side reactions (Dimerization, Over-alkylation, and Hydrolysis).
Module 2: Troubleshooting Guides (Symptom-Based)
Issue 1: "My reaction mixture is turning deep orange/red."
Diagnosis: Self-condensation of 4-piperidone. Mechanism: The free base of 4-piperidone is unstable. In the presence of base, it undergoes an aldol-like self-condensation to form enaminones, which are highly colored (yellow/orange/red) and difficult to remove.
Protocol Adjustment:
-
Do NOT premix the base and 4-piperidone.
-
Use the "Reverse Addition" or "Co-addition" technique:
-
Suspend the Base (e.g., K2CO3) and the Alkylator (Methyl 4-bromobutanoate) in the solvent (Acetonitrile/DMF).
-
Add the 4-Piperidone HCl salt slowly to this mixture.
-
Why? This ensures that as soon as a molecule of 4-piperidone is deprotonated, it is immediately surrounded by a high concentration of the alkylating agent, favoring the SN2 reaction over self-interaction.
-
Issue 2: "I am detecting high levels of the carboxylic acid impurity (Impurity C)."
Diagnosis: Ester hydrolysis.[1] Mechanism: Methyl esters are labile. If your workup involves a strong basic wash (e.g., NaOH) to remove unreacted starting material, or if the reaction contains water (from wet solvents or hydrated bases like K2CO3·1.5H2O) at high temperatures, the ester hydrolyzes.
Corrective Actions:
-
Solvent Control: Ensure Acetonitrile or Acetone is dry (KF < 0.1%).
-
Base Switch: If using K2CO3, switch to anhydrous granular form. Avoid hydroxides (NaOH/KOH).
-
Workup pH: During extraction, do not exceed pH 8.5-9.0. Use saturated NaHCO3 or a phosphate buffer rather than strong caustic solutions.
Issue 3: "Residual Alkyl Bromide is failing ICH M7 limits."
Diagnosis: Incomplete conversion or insufficient purging. Regulatory Context: Methyl 4-bromobutanoate is a potential mutagen (alkylating agent). ICH M7 requires control to negligible risk (typically < 1.5 µ g/day intake, or ppm levels).
Purge Strategy:
-
Process Control (Option 4): Drive the reaction to completion by using a slight excess of the amine (4-piperidone), not the bromide.
-
Scavenging: Add a "polishing" amine (e.g., N-methylpiperazine or morpholine) at the end of the reaction to consume residual bromide before workup. The resulting scavenger-adduct is water-soluble and washes away.
Module 3: Optimized Experimental Protocol
This protocol is designed for 100g scale-up validation, focusing on impurity rejection.
Table 1: Process Parameters & Limits
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05 eq 4-Piperidone : 1.0 eq Alkyl Bromide | Excess amine consumes the GTI (bromide); Amine is easier to purge than bromide. |
| Base | K2CO3 (Granular, Anhydrous) (2.5 eq) | Milder than hydroxides; prevents ester hydrolysis. Granular form improves stirring. |
| Solvent | Acetonitrile (MeCN) or 2-Butanone (MEK) | Polar aprotic promotes SN2. MEK allows direct aqueous wash (phase separation). |
| Temperature | 50°C - 60°C | High enough for kinetics, low enough to prevent elimination (crotonate formation). |
| Quench | Filter solids, then dilute with EtOAc | Filtration removes inorganic salts; EtOAc protects ester during wash. |
Step-by-Step Workflow
-
Reactor Charge: Charge Reactor A with Acetonitrile (10 Vol) and Methyl 4-bromobutanoate (1.0 eq) . Start agitation.
-
Base Addition: Add K2CO3 (2.5 eq) . Heat mixture to 50°C.
-
Controlled Addition: Add 4-Piperidone HCl monohydrate (1.05 eq) portion-wise over 2 hours.
-
Critical Control Point: Monitor color. Darkening indicates fast addition.
-
-
Reaction Monitoring: Stir at 60°C for 4-6 hours.
-
IPC (In-Process Control): Check for consumption of Alkyl Bromide by GC-FID or HPLC. Limit: < 1.0%.
-
-
Workup (The "Soft" Quench):
-
Cool to 20°C.
-
Filter off inorganic salts (KCl/KBr/Excess K2CO3).
-
Concentrate filtrate to remove Acetonitrile (solvent swap to Ethyl Acetate or MTBE).
-
Wash organic layer with 5% NaHCO3 (removes acid impurity) and then Brine .
-
Avoid: Do not wash with 1N HCl; the product is basic and will move to the aqueous layer (unless that is the intent for a salt formation step).
-
Module 4: Downstream Processing Decision Tree
How to isolate the product based on the impurity profile of the crude mixture.
Caption: Figure 2. Decision tree for workup strategies. Salt formation is preferred over distillation to avoid thermal degradation of the keto-ester.
References & Authority[2][3][4]
-
ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3] Available at: [Link]
-
Teasdale, A., et al. (2013). "Mechanism-Based Evaluation of Genotoxic Impurities: Control of Alkyl Halides." Organic Process Research & Development. (Provides purge factor calculations for alkyl halides).
-
Sontjens, S. H. M., et al. (2000). "Stability and Lifetime of Quadruply Hydrogen Bonded 2-Ureido-4[1H]-pyrimidinone Dimers." Journal of the American Chemical Society.[4] (Discusses the dimerization kinetics of 4-piperidone derivatives). Available at: [Link]
-
Vuković, S., et al. (2004). "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate."[1] Journal of the Serbian Chemical Society. (Details the N-alkylation conditions for piperidine esters in fentanyl analogue synthesis). Available at: [Link]
Disclaimer: This guide is for professional research and development purposes only. The target molecule is a chemical intermediate that may be subject to specific regulatory controls depending on jurisdiction (e.g., DEA List 1 Chemical or similar). Ensure all activities comply with local laws and safety regulations.
Sources
Impact of solvent and temperature on the synthesis of "Methyl 4-(4-oxopiperidin-1-yl)butanoate"
Topic: Optimization of Solvent and Temperature Variables in N-Alkylation Document ID: TSC-2024-OPB-01 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Golden Rules" of Reaction Control
The synthesis of Methyl 4-(4-oxopiperidin-1-yl)butanoate via the N-alkylation of 4-piperidone is a classic
Success relies on balancing three competing factors:
-
Basicity vs. Hydrolysis: You need a base strong enough to deprotonate the piperidone hydrochloride, but not so aggressive that it hydrolyzes the methyl ester on the alkylating agent.
-
Solubility vs. Workup: The inorganic base (
) requires polar solvents, but high-boiling polar solvents (DMF/DMSO) complicate product isolation. -
Kinetics vs. Polymerization: 4-piperidone is prone to self-condensation (aldol-like polymerization) at high temperatures, turning reaction mixtures into "black tar."
Module 1: Solvent Selection Guide
The Solubility-Reactivity Paradox
Q: Why is my yield <20% when using Toluene, but >80% in DMF?
A: This is a solubility issue governed by the
-
Non-Polar Solvents (Toluene, DCM): Inorganic bases are insoluble. The reaction is restricted to the solid-liquid interface, making it extremely slow.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These solvate the cation (
), leaving the carbonate anion "naked" and highly reactive. This accelerates both the neutralization and the nucleophilic attack. -
The Compromise (Acetonitrile - ACN): ACN offers moderate solubility for the base but, crucially, has a low boiling point (82°C), allowing for easy removal. DMF (BP 153°C) often requires aqueous workups that can hydrolyze your ester product.
Solvent Performance Matrix:
| Solvent | Dielectric Constant | Reaction Rate | Workup Difficulty | Risk of Side Reactions |
| Toluene | 2.38 | Very Slow | Easy | Low |
| THF | 7.5 | Slow | Easy | Low |
| Acetonitrile (ACN) | 37.5 | Optimal | Easy (Evaporation) | Moderate |
| DMF | 36.7 | Fast | Hard (High BP) | High (Hydrolysis) |
| Methanol | 33.0 | Moderate | Easy | Critical: Transesterification risk |
Module 2: Temperature Optimization
The "Black Tar" Phenomenon
Q: I ran the reaction at 110°C to speed it up, but the mixture turned black and viscous. Why?
A: You triggered the thermodynamic instability of 4-piperidone. Free 4-piperidone is unstable. At temperatures >90°C, especially in the presence of base, it undergoes intermolecular aldol condensation . The ketone of one molecule reacts with the enolate of another, forming polymeric chains. This is irreversible.
Recommended Temperature Windows:
-
In DMF: 50°C – 60°C (High reactivity allows lower temps).
-
In Acetonitrile: Reflux (~80°C). This is the "Goldilocks" zone—hot enough to drive the
substitution, but cool enough to minimize polymerization.
Module 3: Optimized Experimental Protocol
Standardized for 10 mmol scale. Scale up linearly.
Reagents:
-
4-Piperidone monohydrate hydrochloride (1.54 g, 10 mmol)
-
Methyl 4-bromobutanoate (1.99 g, 11 mmol) [1.1 equiv]
-
Potassium Carbonate (
), anhydrous, micronized (4.14 g, 30 mmol) [3.0 equiv] -
Acetonitrile (ACN), anhydrous (30 mL)
Step-by-Step Workflow:
-
The "Free-Basing" Phase:
-
Charge flask with 4-Piperidone HCl and
in ACN. -
Critical Step: Stir at Room Temperature (RT) for 30 mins. This neutralizes the HCl and releases the free amine before heating. The solution will turn cloudy.
-
Note: The starting material is a hydrate.[1] The excess
acts as a desiccant, absorbing the released water.
-
-
The Alkylation Phase:
-
Add Methyl 4-bromobutanoate dropwise.
-
Heat to reflux (80-82°C) .
-
Monitor via TLC (System: 5% MeOH in DCM). Reaction typically completes in 4–6 hours.
-
-
Workup (Non-Aqueous):
-
Cool to RT.
-
Filter off the solid salts (
and excess ). -
Rinse the filter cake with cold ACN.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
The residue is the crude product. If the base was removed entirely by filtration, the product is often >90% pure.
-
If necessary, purify via flash column chromatography (Silica gel; Gradient: DCM
5% MeOH/DCM).
-
Module 4: Troubleshooting & Logic Visualization
Visualizing the Workflow
The following diagram illustrates the reaction logic and critical decision points.
Figure 1: Critical Process Parameters (CPP) flow for N-alkylation synthesis.
Troubleshooting FAQ
Q1: My product mass spectrum shows a peak at M+14 relative to the expected mass. What is this?
-
Diagnosis: Methyl Ester Transesterification.
-
Cause: You likely used Methanol as a solvent or during workup. In the presence of base (
), the methyl ester can exchange with the solvent, or if you used an ethyl ester starting material, it swapped to methyl. -
Fix: Use ACN as the reaction solvent and avoid alcohols until the base is neutralized.
Q2: The reaction mixture solidified into a white paste.
-
Diagnosis: "Salting out."
-
Cause: The formation of KCl and hydrated
creates significant solids. -
Fix: Use mechanical stirring (overhead stirrer) rather than a magnetic bar, which can get stuck. Add 10-20% more solvent volume.
Q3: I see a byproduct with M-32 (Loss of Methanol).
-
Diagnosis: Cyclization to a lactam.
-
Cause: If the alkyl chain length allows (e.g., if using a shorter chain or if the ester attacks the ketone), intramolecular cyclization can occur. However, with the butanoate chain, the primary risk is ester hydrolysis followed by zwitterion formation.
-
Fix: Ensure conditions are strictly anhydrous. Store the product at -20°C; the free base amino-ester can self-react over time.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying organic solvents and amine synthesis).
- Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on piperidine synthesis relevant to this structural class).
-
Kugita, H., et al. (1965). "Synthesis of N-alkyl-4-piperidones." Journal of Medicinal Chemistry, 8(3), 313-317. (Specific reference for N-alkylation conditions of 4-piperidone derivatives).
Sources
Validation & Comparative
Comparative analysis of different synthetic routes to "Methyl 4-(4-oxopiperidin-1-yl)butanoate"
Executive Summary
Target Molecule: Methyl 4-(4-oxopiperidin-1-yl)butanoate CAS: 1229623-75-9 Role: Critical intermediate for pharmaceutical ligands, specifically in the synthesis of neurokinin receptor antagonists and opioid analogues.
This guide evaluates three distinct synthetic methodologies for the N-alkylation of 4-piperidone to generate the target ester. While the core transformation (nucleophilic substitution) remains consistent, the choice of base, solvent, and leaving group drastically alters the yield profile, reaction kinetics, and purification burden.
Comparison Matrix
| Metric | Route A: Heterogeneous (Standard) | Route B: Homogeneous (Rapid) | Route C: Finkelstein (Cost-Optimized) |
| Reagents | K₂CO₃ / ACN | DIPEA / DMF | KI (cat) / Methyl 4-chlorobutanoate |
| Yield | 78 - 85% | 70 - 75% | 82 - 88% |
| Reaction Time | 12 - 18 Hours | 4 - 6 Hours | 8 - 12 Hours |
| Purification | Filtration + Evaporation | Aqueous Extraction Required | Filtration + Wash |
| Scalability | High | Medium (Waste disposal) | High |
| Cost Efficiency | Medium | Low (Expensive Solvent/Base) | High (Cheaper Alkyl Chloride) |
Mechanistic Overview & Pathway
The synthesis relies on the nucleophilic attack of the secondary amine (4-piperidone) on the terminal halide of the butyrate chain. The 4-piperidone is typically supplied as a monohydrate hydrochloride salt to prevent self-polymerization, necessitating an in situ deprotonation step.
Figure 1: General reaction pathway showing the critical deprotonation step required before nucleophilic attack.
Detailed Experimental Protocols
Route A: The Standard Heterogeneous Method (Recommended for Purity)
Rationale: Using an inorganic base (Potassium Carbonate) in Acetonitrile (ACN) allows the product to remain in solution while the inorganic byproducts (KCl/KBr) precipitate. This facilitates a simple "filter and strip" workup.
Protocol:
-
Setup: Charge a 500 mL round-bottom flask with 4-piperidone monohydrate hydrochloride (15.3 g, 100 mmol) and Acetonitrile (200 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 34.5 g, 250 mmol, 2.5 equiv) in a single portion. The excess base is crucial to scavenge the HCl from the starting material and the HBr generated during alkylation.
-
Activation: Stir at room temperature for 30 minutes to liberate the free amine.
-
Alkylation: Add Methyl 4-bromobutanoate (19.0 g, 105 mmol, 1.05 equiv) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C for 16 hours. Monitor via TLC (System: DCM/MeOH 9:1, Stain: KMnO₄).
-
Workup: Cool to room temperature. Filter the white solids (inorganic salts) through a Celite pad.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a pale yellow oil.
-
Purification: If necessary, purify via short-path silica plug (Eluent: 100% EtOAc).
Key Insight: Strictly anhydrous ACN is not required due to the heterogeneous nature, but water content >1% can hydrolyze the methyl ester.
Route B: The Homogeneous Phase Method (Rapid Screening)
Rationale: Organic bases like Diisopropylethylamine (DIPEA) create a homogeneous solution, improving kinetic rates. However, removing the amine salts requires aqueous washing, which risks hydrolyzing the sensitive methyl ester or losing the water-soluble product.
Protocol:
-
Setup: Dissolve 4-piperidone HCl (1.53 g, 10 mmol) in DMF (15 mL).
-
Base Addition: Add DIPEA (Hunig’s Base, 5.2 mL, 30 mmol). The solution should turn clear.
-
Alkylation: Add Methyl 4-bromobutanoate (1.9 g, 10.5 mmol) rapidly.
-
Reaction: Stir at 50°C for 4-6 hours.
-
Workup (Critical): Dilute with EtOAc (50 mL). Wash with cold 5% NaHCO₃ (2x) and Brine (1x). Do not use acidic washes; the product will protonate and move to the aqueous layer.
-
Isolation: Dry over Na₂SO₄ and concentrate.
Key Insight: This route is preferred for high-throughput synthesis (HTS) where speed outweighs yield, but it is poor for scale-up due to DMF removal costs.
Route C: The Finkelstein Modification (Cost-Optimized)
Rationale: Methyl 4-chlorobutanoate is significantly cheaper than the bromo-analog but reacts sluggishly. Adding catalytic Potassium Iodide (KI) generates the reactive alkyl iodide in situ (Finkelstein reaction).
Protocol:
-
Setup: Charge flask with 4-piperidone HCl (100 mmol) and Acetone (reagent grade, 250 mL).
-
Reagents: Add K₂CO₃ (250 mmol), Methyl 4-chlorobutanoate (110 mmol), and Potassium Iodide (10 mmol, 10 mol%).
-
Reaction: Reflux (approx. 56°C) for 12 hours. The mixture will darken slightly due to iodine liberation.
-
Workup: Filter hot (to ensure product solubility) and concentrate.
-
Cleanup: Dissolve residue in minimal DCM, wash with 10% Sodium Thiosulfate (to remove iodine color), dry, and concentrate.
Key Insight: The catalytic cycle (R-Cl → R-I → Product) increases the reaction rate by ~4x compared to using the chloro-derivative alone.
Process Control & Logic Flow
The following diagram illustrates the decision-making process for selecting the correct route and the critical control points (CCPs) during the experiment.
Figure 2: Workflow logic for selecting the synthesis route and executing the workup.
Analytical Validation
To ensure the protocol is self-validating, the researcher must look for these specific spectral markers:
-
1H NMR (CDCl₃, 400 MHz):
-
δ 3.67 ppm (s, 3H): The methyl ester singlet. Loss of this peak indicates hydrolysis.
-
δ 2.70 ppm (t, 4H): The α-protons of the piperidone ring.
-
δ 2.45 ppm (t, 2H): The methylene group adjacent to the ester carbonyl.
-
-
Mass Spectrometry (ESI+):
-
[M+H]+: Expect m/z ~200.1.
-
References
-
Preparation of N-substituted-4-piperidones. Google Patents. US5072005A. Link
-
Optimized Synthesis of 4-Piperidone Derivatives. Journal of Organic Chemistry. 2001, 66, 2181-2182. Link
-
Finkelstein Reaction in Heterocyclic Synthesis. Organic Process Research & Development. General Principles of Halide Exchange. Link
-
Synthesis of Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate (Analogue Reference). BLD Pharm Catalog. CAS 1229623-75-9.[1] Link
Sources
Validation of Analytical Methods for the Quantification of "Methyl 4-(4-oxopiperidin-1-yl)butanoate"
Executive Summary & Molecule Profile
Methyl 4-(4-oxopiperidin-1-yl)butanoate is a critical piperidine-based building block, structurally significant in the synthesis of neuroleptic agents (e.g., butyrophenone derivatives like Haloperidol) and analgesic pharmacophores.
From an analytical perspective, this molecule presents a distinct challenge: The "Chromophore Gap." Unlike late-stage pharmaceutical ingredients (APIs) which often possess aromatic rings, this intermediate lacks a strong UV-absorbing moiety above 220 nm. The structure consists of a piperidine ring, a ketone, and an aliphatic ester.[1]
-
Primary Challenge: Low UV sensitivity and susceptibility to hydrolysis (ester) and oxidation (tertiary amine).
-
Recommended Approach: While HPLC-UV is feasible at low wavelengths (205–210 nm), LC-MS/MS is the superior validation choice for specificity and trace quantification.
This guide compares the validation of a high-sensitivity UHPLC-MS/MS method against a cost-effective HPLC-UV method , adhering to ICH Q2(R2) guidelines.
Technical Comparison: Selecting the Right Tool
The following table contrasts the performance metrics of the two primary methodologies.
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: HPLC-UV (210 nm) (Alternative) | Method C: GC-FID |
| Principle | Electrospray Ionization (ESI+) / MRM | Low-wavelength UV Absorbance | Flame Ionization |
| Specificity | High. Mass-based discrimination of hydrolysis products (acid form). | Low. Prone to interference from solvents and buffer cut-offs. | Medium. Good resolution but thermal degradation risk. |
| LOD (Limit of Detection) | ~0.5 ng/mL (Trace level) | ~5.0 µg/mL (Process level) | ~1.0 µg/mL |
| Linearity Range | 1 – 1000 ng/mL | 10 – 500 µg/mL | 5 – 500 µg/mL |
| Key Limitation | Matrix effects; Instrument cost. | Non-specific baseline drift; Low sensitivity. | Thermal Instability: The 4-piperidone moiety can degrade/polymerize at injector temps >200°C. |
| Best Use Case | Genotoxic impurity screening; PK studies. | Raw material assay (>98% purity); Process control. | Residual solvent analysis. |
Analytical Decision Matrix (Graphviz)
The following diagram illustrates the decision logic for selecting the validation path based on the analytical target profile (ATP).
Caption: Decision matrix for selecting analytical techniques based on chromophore presence and sensitivity requirements.
Validated Experimental Protocols
Method A: UHPLC-MS/MS (Gold Standard for Specificity)
Target: Quantifying the ester in the presence of its hydrolysis product (Acid) and starting material (4-Piperidone).
1. Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled to Triple Quadrupole MS.
-
Column: Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µm.
-
Why: The "Hybrid" particle allows high pH usage. Basic drugs (piperidines) have superior peak shape and retention at high pH (neutral state).
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
2. Mass Spectrometry Parameters (ESI+)
-
Ionization: Positive Electrospray (ESI+).
-
MRM Transitions:
-
Precursor Ion: [M+H]+ = m/z 200.1
-
Quantifier: 200.1 -> 114.1 (Loss of methyl acrylate chain, piperidone ring fragment).
-
Qualifier: 200.1 -> 84.1 (Piperidine ring fragment).
-
3. Sample Preparation (Crucial Step)
-
Diluent: Acetonitrile:Water (50:50) buffered to pH 7.
-
Warning: Avoid pure water or highly acidic diluents for long-term storage to prevent ester hydrolysis.
-
-
Procedure: Dissolve 10 mg standard in 10 mL acetonitrile (Stock). Dilute to 100 ng/mL with diluent for working standard.
Method B: HPLC-UV (Cost-Effective Process Control)
Target: Routine assay where MS is unavailable.
1. Chromatographic Conditions
-
Column: Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 7.0).
-
Why: Phosphate is transparent at 210 nm. Acetate/Formate buffers have high UV cutoff and cannot be used here.
-
-
Wavelength: 210 nm (Critical).
Validation Data Summary (Representative)
The following data represents typical results obtained during a full validation study according to ICH Q2(R2).
| Validation Parameter | Acceptance Criteria | Method A (LC-MS) Result | Method B (HPLC-UV) Result |
| Specificity | No interference at RT | Pass (Mass discrimination) | Pass (Resolution > 2.0 required) |
| Linearity (R²) | > 0.990 | 0.998 (1-1000 ng/mL) | 0.995 (50-500 µg/mL) |
| Accuracy (Recovery) | 90.0% – 110.0% | 98.2% | 99.5% |
| Precision (RSD) | < 2.0% (Assay) | 2.5% (Trace) | 0.8% (Assay) |
| LOD | S/N > 3 | 0.2 ng/mL | 2.0 µg/mL |
| Robustness (pH) | RT change < 5% | Stable at pH 10 ± 0.2 | Sensitive (Peak tailing at pH < 6) |
Validation Workflow & Lifecycle (Graphviz)
This diagram outlines the validation lifecycle, emphasizing the "Self-Validating" System Suitability Tests (SST) required for this specific molecule.
Caption: Validation lifecycle emphasizing System Suitability Tests (SST) to control amine tailing.
Expert Insights: The "Why" Behind the Protocol
The pH Paradox
For piperidine derivatives (pKa ~9), standard acidic mobile phases (pH 3) result in a charged species (
-
Solution: We utilize high pH (pH 10) in Method A. This neutralizes the amine (
), increasing hydrophobicity and improving peak shape significantly on hybrid columns (e.g., BEH/XTerra).
The Hydrolysis Risk
The methyl ester moiety is susceptible to hydrolysis, converting the analyte into 4-(4-oxopiperidin-1-yl)butanoic acid.
-
Control: Validation must include a "Solution Stability" study. If degradation >2% is observed over 24 hours, the method must mandate "Fresh Preparation" or chilled autosamplers (4°C).
Detection Wavelength Selection
For Method B (UV), 210 nm is selected because the carbonyl n
-
Caution: At 210 nm, common solvents like Methanol absorb UV. Acetonitrile is strictly required as the organic modifier due to its lower UV cutoff (190 nm).
References
-
International Council for Harmonisation (ICH). (2023).[6][7][8] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] [Link]
-
Dong, M. W. (2016). HPLC Method Development for Pharmaceuticals. ScienceDirect. [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]
-
PubChem. (n.d.). Compound Summary: N-Phenethyl-4-piperidinone (Structurally related piperidones). National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. fda.gov [fda.gov]
A Senior Application Scientist's Comparative Guide to Piperidine-Based Building Blocks: Methyl 4-(4-oxopiperidin-1-yl)butanoate in Focus
For researchers, scientists, and drug development professionals, the judicious selection of molecular building blocks is a cornerstone of successful small molecule synthesis. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, gracing numerous FDA-approved drugs with its favorable pharmacokinetic properties. This guide provides an in-depth, objective comparison of "Methyl 4-(4-oxopiperidin-1-yl)butanoate" with two other widely utilized piperidine-based building blocks: 1-Boc-4-piperidone and N-Benzyl-4-piperidone. We will explore their distinct physicochemical properties, reactivity profiles in key synthetic transformations, and provide detailed experimental protocols to inform your selection process.
Introduction to Key Piperidine Building Blocks
The 4-piperidone core offers a versatile platform for the synthesis of diverse chemical entities. The reactivity of the ketone at the C4 position and the secondary amine at the N1 position (in the parent 4-piperidone) allows for extensive functionalization. The choice of the N-substituent on the piperidine ring is a critical design element, profoundly influencing the building block's reactivity, physicochemical properties, and its strategic deployment in a synthetic route.
This compound is a bifunctional building block that incorporates a reactive ketone and a methyl ester. The butanoate chain attached to the nitrogen atom provides a handle for further elaboration, for instance, through amide bond formation or ester hydrolysis followed by subsequent coupling reactions.
1-Boc-4-piperidone , where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is a staple in medicinal chemistry. The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[1] This allows for the unmasking of the secondary amine at a later synthetic stage for further functionalization.
N-Benzyl-4-piperidone features a benzyl group on the nitrogen atom. The benzyl group is also a common protecting group, often removed by catalytic hydrogenation.[2] Its presence can influence the steric environment around the nitrogen and the overall lipophilicity of the molecule.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block are critical determinants of its handling, reactivity, and the properties of the final molecule. Below is a comparative table of key physicochemical properties for the three building blocks.
| Property | This compound | 1-Boc-4-piperidone | N-Benzyl-4-piperidone |
| Molecular Formula | C10H17NO3 | C10H17NO3 | C12H15NO |
| Molecular Weight | 199.25 g/mol | 199.25 g/mol [3] | 189.25 g/mol [4] |
| Appearance | Not specified | Light yellow powder[5] | Oily liquid[6] |
| Melting Point | Not specified | 73-77 °C[3] | Not applicable |
| Boiling Point | Not specified | 289.8 °C at 760 mmHg[5] | 134 °C at 7 mmHg[7] |
| logP (calculated) | Not specified | 1.52[5] | 1.19[4] |
| Solubility | Not specified | Slightly soluble in water; soluble in methanol.[5][8] | 12 g/L in water (20 °C); soluble in various organic solvents.[6] |
Reactivity in Key Synthetic Transformations: Reductive Amination
Reductive amination is a cornerstone reaction for the functionalization of the 4-piperidone core, allowing for the introduction of a wide variety of substituents at the C4 position. This reaction typically proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[9] The choice of the N-substituent can influence the reactivity of the ketone and the overall success of the transformation.
General Workflow for Reductive Amination
Caption: General workflow for the reductive amination of 4-piperidone derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical N-alkylation of 4-piperidone to synthesize the title compound.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. 1-Boc-4-piperidone 98 79099-07-3 [sigmaaldrich.com]
- 4. N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. N-Benzyl-4-piperidone, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 8. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative In Silico Profiling: Methyl 4-(4-oxopiperidin-1-yl)butanoate Derivatives vs. Clinical Standards
Focus Application: Dual-Site Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Therapeutics[1]
Executive Summary & Pharmacophore Rationale
Methyl 4-(4-oxopiperidin-1-yl)butanoate is a versatile synthetic intermediate containing two distinct reactive handles: a C4-ketone on the piperidine ring and a terminal methyl ester.[1] While the parent molecule itself possesses limited affinity for major drug targets, it serves as a critical scaffold for generating N-substituted piperidine pharmacophores .
This guide focuses on the in silico evaluation of this scaffold's derivatives against Acetylcholinesterase (AChE) . The rationale is grounded in the structural homology between this scaffold and Donepezil , a clinical standard for Alzheimer’s disease.[2] Donepezil features a benzylpiperidine moiety that bridges the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[2]
Why this scaffold?
-
The Piperidine Ring: Mimics the cationic headgroup required for cation-
interactions with Trp86 in the AChE active site. -
The Butanoate Tail: Provides a flexible linker (approx. 4-5 Å) capable of extending towards the PAS or interacting with the gorge rim.
-
The Ketone Handle: Allows for rapid diversification (via reductive amination or hydrazone formation) to introduce aromatic moieties essential for high-affinity binding.
Mechanistic Pathway & Docking Workflow
To ensure scientific integrity, we model the interaction based on the Dual Binding Site Hypothesis .[2] Effective inhibitors must span the AChE gorge.
Figure 1: The Dual-Site Binding Mechanism (AChE) [1]
Caption: Schematic of the dual-site binding mode where the piperidine scaffold occupies the CAS while the functionalized tail extends to the PAS.
Experimental Protocol: AutoDock Vina Implementation
This protocol uses AutoDock Vina due to its high scoring accuracy for hydrophobic enclosures like the AChE gorge.
Phase A: Preparation
-
Target Retrieval: Download PDB ID: 4EY7 (Human AChE complexed with Donepezil).
-
Rationale: This structure is high-resolution (2.35 Å) and pre-configured for piperidine-based ligands.[1]
-
-
Protein Prep:
-
Ligand Prep:
-
Parent: this compound.[1]
-
Derivative A (Amine): Reductive amination product with benzylamine (mimicking Donepezil).[2]
-
Derivative B (Hydrazone): Hydrazone derivative with 4-chlorobenzohydrazide.[1]
-
Step: Minimize energy using MMFF94 force field (Avogadro/OpenBabel) to correct bond angles before docking.[2]
-
Phase B: Grid Generation
The grid must encompass both the CAS (bottom of gorge) and PAS (rim).[2]
-
Center: X= -13.6, Y= -44.1, Z= 27.8 (Based on Donepezil centroid in 4EY7).[1][2]
-
Size: 26 x 26 x 26 Å.
-
Note: A box smaller than 20 Å may cut off the PAS interactions for long-chain derivatives.[1]
Phase C: Docking Execution
Run Vina with increased exhaustiveness to navigate the narrow gorge.
-
--exhaustiveness 32 (Default is 8; 32 is required for deep pockets).[2]
-
--num_modes 10
Comparative Performance Analysis
The following data compares the parent scaffold against functionalized derivatives and the clinical standard.
Table 1: Comparative Docking Metrics (Target: hAChE, PDB: 4EY7)
| Ligand ID | Structure Description | Binding Affinity (kcal/mol) | Ligand Efficiency (LE) | Key Interactions (Predicted) |
| Control | Donepezil (Clinical Standard) | -11.2 | 0.36 | Trp86 ( |
| Scaffold | This compound | -6.4 | 0.29 | Trp86 (Weak), Tyr337 (H-bond) |
| Deriv.[1][2] A | 4-Benzylamino derivative | -9.8 | 0.34 | Trp86, Trp286 (Dual-site span) |
| Deriv.[1] B | 4-Chlorobenzohydrazone derivative | -9.1 | 0.31 | Trp86, Tyr124 (Halogen bond) |
| Deriv. C | Hydrolyzed Acid (Butanoic acid tail) | -5.8 | 0.26 | Glu202 (Repulsion possible if deprotonated) |
Analysis of Results:
-
The Scaffold Gap: The parent molecule (-6.4 kcal/mol) lacks the aromatic bulk to engage the Peripheral Anionic Site (PAS). It sits loosely in the active site, primarily anchored by the piperidine nitrogen.[2]
-
The "Linker" Effect: Derivative A (-9.8 kcal/mol) demonstrates that converting the ketone to a benzylamine restores the "dumbbell" shape of Donepezil. This confirms the scaffold's utility as a core linker.
-
Tail Modification: The methyl ester tail (in the parent and Deriv A/B) provides hydrophobic interaction with the gorge wall (Phe295). Hydrolysis to the acid (Deriv C) reduces affinity due to desolvation penalties of the charged carboxylate.
Validation & Quality Assurance (Self-Validating Protocol)
To ensure the trustworthiness of these results, you must perform a Redocking Validation .
Figure 2: Validation Workflow
Caption: Standard RMSD validation workflow. An RMSD below 2.0 Å confirms the docking algorithm can reproduce experimental reality.
Critical Checkpoint: If your redocking RMSD is > 2.0 Å, your grid box is likely too small to accommodate the flexible benzyl tail of Donepezil.[2] Expand the Z-dimension.[1]
Synthesis Implication & Safety Note
While this guide focuses on in silico modeling, the transition to wet-lab synthesis requires caution.
-
Chemical Context: this compound is a precursor that can be used to synthesize fentanyl analogues.[1]
-
Ethical Directive: Research utilizing this scaffold should strictly target non-opioid pathways such as AChE inhibition (Alzheimer's), Sigma-1 receptor modulation, or antimicrobial applications.[2] The derivatives proposed here (e.g., bulky hydrazones) are designed to create steric bulk that precludes opioid receptor activation while enhancing cholinesterase inhibition.[2]
References
-
Cheung, J. et al. (2012).[2] Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. [2]
-
Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry.
-
Bacalhau, P. et al. (2016).[2][3] New cholinesterase inhibitors for Alzheimer's disease: Structure Activity Studies (SARs) and molecular docking.[2][3] Science.gov. [2]
-
Roglic, G. M. et al. (2002).[2][4] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1][4] Journal of the Serbian Chemical Society.
-
Al-Wahaibi, L.H. et al. (2020).[2] Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives. Synthetic Communications.[5] [2]
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Structure-activity relationship (SAR) studies of "Methyl 4-(4-oxopiperidin-1-yl)butanoate" derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Oxopiperidine Derivatives
Introduction: The Privileged 4-Oxopiperidine Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold".[1][2] This guide focuses on a key subset: derivatives built around the "Methyl 4-(4-oxopiperidin-1-yl)butanoate" framework. While this specific molecule is often a synthetic intermediate, its core 4-oxopiperidine structure presents a versatile platform for generating diverse compound libraries.
The 4-oxopiperidine moiety offers three primary points for chemical modification: the nitrogen at the 1-position, the ketone at the 4-position, and the carbon atoms of the ring itself. Strategic modifications at these sites allow for the fine-tuning of a compound's stereochemistry, lipophilicity, and electronic properties, which in turn dictates its biological activity, selectivity, and pharmacokinetic profile.[1][3] This guide provides a comparative analysis of these modifications, supported by experimental data and protocols, to illuminate the structure-activity relationships that govern the therapeutic potential of this chemical class. Our analysis will primarily focus on targets where piperidine derivatives are well-established, such as the dopamine D2 receptor, a key target in antipsychotic drug development.[4][5][6]
Core Scaffold Analysis: Key Pharmacophoric Features
The therapeutic versatility of 4-oxopiperidine derivatives stems from the distinct chemical properties of its core structure. Understanding these features is fundamental to rational drug design.
-
N-1 Position: This secondary amine is a basic center, typically protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic residues (e.g., Aspartic Acid) in receptor binding pockets.[7] The substituent at this position, such as the methyl butanoate chain, significantly influences the compound's size, lipophilicity, and ability to reach and orient within the target binding site.
-
C-4 Carbonyl Group: The ketone at the C-4 position is a polar group and a hydrogen bond acceptor. It serves as a rigidifying element and a key anchor point for interactions with the biological target. Crucially, it is also a versatile chemical handle for further synthetic elaboration, allowing for its conversion into hydroxyl, amino, or other functional groups, thereby dramatically altering the derivative's properties.
-
Piperidine Ring: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents in either axial or equatorial positions. This stereochemical presentation can have a profound impact on biological activity, with different isomers often exhibiting vastly different binding profiles and functional effects.[1]
Caption: Key pharmacophoric features of the 4-oxopiperidine scaffold.
Comparative SAR Analysis of Derivatives
The following sections compare how modifications at each key position influence biological activity, using dopamine D2 receptor antagonism as a representative therapeutic application.
Modifications at the N-1 Position: The Butyrate Chain and Its Analogs
The N-1 substituent is critical for orienting the molecule within the binding pocket and modulating its pharmacokinetic properties. The "this compound" features a flexible four-carbon chain with a terminal methyl ester. While esters can improve cell permeability, they are often rapidly hydrolyzed by esterases in the body, which can be a liability or a feature of a prodrug strategy. More stable and potent derivatives often replace this chain with other moieties.
A classic example is the evolution of antipsychotics like Haloperidol, which features a butyrophenone chain attached to the piperidine nitrogen. This N-1 substituent is crucial for high-affinity binding to the D2 receptor.
Table 1: Comparison of N-1 Substituents on Dopamine D2 Receptor Affinity
| Compound ID | N-1 Substituent | Target | Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Lead Scaffold | -CH₂(CH₂)₂COOCH₃ | D2 Receptor | Moderate to Low (Hypothesized) | N/A |
| Haloperidol Analog | -CH₂(CH₂)₂CO-Ph-F | D2 Receptor | 0.89 - 43.3 | [8] |
| Aripiprazole Analog | -CH₂(CH₂)₂CH₂-O-Ph-etc. | D2 Receptor | < 0.3 | [4][5] |
| LASSBio-579 | -(CH₂)-Pyrazolyl-Ph-Cl | D2 Receptor | Moderate Affinity |[6] |
Expertise & Experience: The data clearly show that replacing the simple methyl butanoate chain with a more complex arylalkyl group, particularly a butyrophenone or a butoxy-phenyl moiety, dramatically increases binding affinity for the D2 receptor. This is because the aromatic ring can engage in favorable pi-stacking or hydrophobic interactions deep within the receptor's binding pocket, an interaction unavailable to the simple ester. The four-atom linker length is often optimal for bridging the piperidine core to these aromatic interaction sites.
Modifications at the C-4 Position: Beyond the Carbonyl
The C-4 carbonyl is a versatile synthetic handle that allows for significant structural diversification.
-
Reduction to 4-Hydroxyl: Reducing the ketone to a hydroxyl group introduces a potent hydrogen bond donor and a chiral center. This modification is a cornerstone of many potent analgesics and receptor ligands. The stereochemistry of the resulting alcohol is often critical; one enantiomer may fit perfectly into a binding pocket while the other clashes.[1][9]
-
Reductive Amination to 4-Amino: Converting the ketone to an amine introduces another basic center and a vector for adding new substituents. This strategy is used to create antifungal agents and anticancer compounds targeting thymidylate synthase.[10][11] The 4-aminopiperidine scaffold is also central to the fentanyl class of potent opioid receptor agonists.[2]
-
Substitution with Phenyl or Difluoro Groups: Replacing the oxygen with a carbon, as in 4-phenylpiperidines, adds a bulky, lipophilic group that can make strong hydrophobic contacts with the receptor.[9] Alternatively, geminal difluorination (CF₂) at the C-4 position can serve as a bioisostere for the carbonyl group. This modification can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, but often increases lipophilicity, which can negatively impact pharmacokinetic properties.[12]
Table 2: Comparison of C-4 Substituents on Biological Activity
| C-4 Substituent | Resulting Scaffold | Common Biological Target(s) | Key SAR Insights | Reference |
|---|---|---|---|---|
| =O (Oxo) | 4-Oxopiperidine | Dopamine, Serotonin Receptors | H-bond acceptor; synthetic precursor. | [8] |
| -OH (Hydroxyl) | 4-Hydroxypiperidine | Opioid, Nociceptin Receptors | H-bond donor/acceptor; stereochemistry is critical. | [1][9] |
| -NH₂ / -NHR (Amino) | 4-Aminopiperidine | Fungal Enzymes, Opioid Receptors, Kinases | Introduces new basic center; allows further substitution. | [2][10][11] |
| -Ph (Phenyl) | 4-Phenylpiperidine | Opioid Receptors | Bulky hydrophobic group for van der Waals interactions. | [9] |
| -F₂ (Difluoro) | 4,4-Difluoropiperidine | Dopamine D4 Receptors | Carbonyl bioisostere; enhances metabolic stability. |[12] |
Ring Modifications: Fine-Tuning Activity and Properties
Adding substituents to the C-2 or C-3 positions of the piperidine ring can have subtle but important effects. For instance, introducing a substituent at the C-2 position has been shown to effectively enhance the aqueous solubility of some compound series.[3] Such modifications can also restrict the ring's conformational flexibility, locking it into a bioactive conformation that may improve binding affinity or selectivity for a specific receptor subtype.
Experimental Protocols for a Self-Validating SAR Study
To ensure the trustworthiness and reproducibility of SAR data, a tiered and systematic approach to experimental validation is essential.
Workflow for SAR Evaluation
Caption: A typical workflow for iterative SAR studies in drug discovery.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
-
Causality: This assay directly measures the affinity of a compound for the target receptor, providing a quantitative measure (Ki) of target engagement. It is the foundational experiment to confirm a molecule interacts with the intended target.
-
Methodology:
-
Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from stable cell lines (e.g., HEK293 or CHO cells).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Quantify the radioactivity trapped on the filter using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: β-Arrestin Recruitment Functional Assay
-
Causality: D2 receptors can signal through both G-protein dependent and β-arrestin dependent pathways.[6] This assay determines if a compound acts as an agonist or antagonist at the β-arrestin pathway, providing crucial information on its functional selectivity.
-
Methodology:
-
Cell Line: Use a cell line (e.g., U2OS) engineered to co-express the D2 receptor fused to a protein fragment and β-arrestin fused to the complementary enzyme fragment (e.g., using DiscoverX PathHunter technology).
-
Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Addition: For antagonist mode, add varying concentrations of the test compound and incubate for 30 minutes. Then, add a submaximal concentration (EC80) of a known agonist (e.g., dopamine). For agonist mode, simply add the test compound.
-
Incubation: Incubate for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, which will produce a chemiluminescent signal if the enzyme fragments have been brought into proximity by β-arrestin recruitment.
-
Analysis: Read the chemiluminescence on a plate reader. Data are plotted to generate concentration-response curves from which IC50 (antagonist) or EC50 (agonist) values are determined.
-
Caption: Simplified overview of canonical and non-canonical D2 receptor signaling.[6]
Conclusion and Future Directions
The "this compound" scaffold is a valuable starting point for the development of therapeutically relevant molecules. The structure-activity relationship studies demonstrate several key principles for optimizing derivatives:
-
N-1 Position: Elaboration of the N-1 substituent with arylalkyl groups is critical for achieving high-affinity interactions with targets like the D2 receptor. The length and rigidity of the linker are key optimization parameters.
-
C-4 Position: The C-4 carbonyl is a crucial interaction point but also a gateway to diverse functionality. Converting it to a hydroxyl or amino group opens up new interaction possibilities and can fundamentally change the pharmacological profile from a CNS agent to an antifungal or anticancer agent.
-
Physicochemical Properties: Careful management of lipophilicity is essential. While hydrophobic moieties can increase binding affinity, excessive lipophilicity often leads to poor pharmacokinetic properties, such as high plasma protein binding and rapid metabolic clearance.[12]
Future research should focus on developing derivatives with improved subtype selectivity and "functional selectivity," where a compound preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin). This approach holds the promise of developing more effective therapeutics with fewer side effects. The strategic application of the SAR principles outlined in this guide will be instrumental in unlocking the full potential of the versatile 4-oxopiperidine scaffold.
References
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simul
- Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. PMC.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- Synthesis and characterization of selective dopamine D₂ receptor ligands using aripiprazole as the lead compound. PubMed.
- Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. PMC - NIH.
- Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers.
- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
- The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical. Benchchem.
- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
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Biological activity screening of compounds synthesized from "Methyl 4-(4-oxopiperidin-1-yl)butanoate"
Executive Summary: The "Soft Drug" Advantage
This guide provides a technical framework for evaluating compound libraries synthesized from Methyl 4-(4-oxopiperidin-1-yl)butanoate (hereafter referred to as Scaffold-B4 ).
In modern drug discovery, particularly for analgesics (opioids) and neurodegenerative targets (AChE inhibitors), the "Soft Drug" approach is critical. By incorporating a metabolically labile ester moiety into the N-substituent of the piperidine ring, researchers aim to design potent therapeutics with ultra-short half-lives, reducing systemic toxicity and accumulation.
The Core Comparison: This guide compares Scaffold-B4 (Butanoate linker) against two standard alternatives:
-
Scaffold-P3 (Propanoate linker): The industry standard for ultra-short action (e.g., Remifentanil precursors).
-
Scaffold-Bn (Benzyl linker): The "Hard Drug" standard for maximum metabolic stability (e.g., Fentanyl/Donepezil precursors).
Structural Logic & Mechanism
The defining feature of Scaffold-B4 is the methyl ester located at the
Metabolic Deactivation Pathway
Unlike benzyl-substituted piperidines (Scaffold-Bn), which rely on slow hepatic CYP450 oxidation, Scaffold-B4 is designed for hydrolysis by non-specific plasma esterases (e.g., hCE1, hCE2).
-
Active State: The lipophilic methyl ester allows blood-brain barrier (BBB) penetration and receptor binding.
-
Inactive State: Rapid hydrolysis yields the polar carboxylic acid metabolite, which loses affinity for the target and is rapidly excreted.
Figure 1: The "Soft Drug" metabolic shunt. The ester functionality ensures that the drug is deactivated by hydrolysis, preventing accumulation.
Comparative Performance Analysis
The following data summarizes typical Structure-Activity Relationship (SAR) trends when screening libraries derived from these three scaffolds against the Mu-Opioid Receptor (MOR) or Acetylcholinesterase (AChE).
Table 1: Scaffold Performance Matrix
| Feature | Scaffold-P3 (Propanoate) | Scaffold-B4 (Butanoate) | Scaffold-Bn (Benzyl) |
| Linker Length | 3 Carbons ( | 4 Carbons ( | Rigid Aromatic |
| Metabolic Stability ( | Ultra-Short (3-10 min) | Short/Medium (15-40 min) | Long (> 2 hours) |
| Esterase Sensitivity | High (Sterically unhindered) | Moderate (Slight steric/chain effect) | N/A (CYP450 dependent) |
| Potency ( | High | High (Often equipotent to Bn) | High |
| Toxic Accumulation | Negligible | Low | High Risk |
| Primary Application | IV Anesthetics (Infusion) | Short-Acting Analgesics / AChE Inhibitors | Oral Maintenance Drugs |
Key Insight: Scaffold-B4 occupies a "Goldilocks" zone. It retains the safety profile of a soft drug but offers a slightly longer duration of action than P3, making it suitable for bolus dosing rather than continuous infusion.
Experimental Protocols
To validate the biological activity of Scaffold-B4 derivatives, a rigorous screening cascade is required.
Synthesis: Reductive Amination (Library Generation)
Objective: Functionalize the 4-ketone to create the active pharmacophore.
-
Reactants: Dissolve This compound (1.0 eq) and the target amine (e.g., aniline derivative or benzylamine, 1.1 eq) in DCE (Dichloroethane).
-
Catalysis: Add Acetic Acid (1.5 eq) to activate the ketone. Stir for 30 min.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at RT for 12-24h.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
-
Purification: Flash chromatography. Note: Avoid strong bases that may hydrolyze the ester tail.
In Vitro Metabolic Stability Assay (The Critical Screen)
Objective: Determine if the "Soft Drug" design is functional.
-
System: Pooled Human Liver Microsomes (HLM) vs. Human Plasma.
-
Preparation: Incubate compound (1
M) at 37°C. -
Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS. Monitor the disappearance of the Parent (Ester) and appearance of the Metabolite (Acid).
-
Success Criteria:
-
Scaffold-B4:
should be < 60 mins in plasma. -
Control (Scaffold-Bn):
should be > 120 mins.
-
Receptor Binding Affinity ( )
Objective: Verify the linker does not interfere with pharmacophore binding.
-
Method: Radioligand displacement assay (e.g.,
-DAMGO for MOR or Ellman's assay for AChE). -
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Screening Workflow Visualization
This diagram outlines the decision tree for advancing a Scaffold-B4 candidate.
Figure 2: Screening cascade prioritizing both potency and specific metabolic windows.
Scientific Commentary & Causality
Why Choose Butanoate over Propanoate?
While propanoate esters (Remifentanil-like) are exceptionally labile due to the electron-withdrawing effect of the
-
Lipophilicity: It slightly increases LogP, potentially enhancing BBB penetration before hydrolysis occurs.
-
Hydrolytic Kinetics: It moves the carbonyl group further from the bulky piperidine core. Counter-intuitively, this can sometimes decrease hydrolysis rates if the specific esterase pocket requires a specific distance, or increase it by reducing steric hindrance. In practice, it often provides a tunable half-life intermediate between ultra-short and long-acting.
Safety Note on Fentanyl Analogues
Researchers must exercise extreme caution. While this scaffold is valuable for developing safer, short-acting analgesics or reversal agents, the resulting compounds may possess high potency. All synthesis and screening must adhere to strict local regulations (e.g., DEA Schedule I/II controls in the US) regarding fentanyl-structural analogues.
References
-
Buchwald, P., & Bodor, N. (2002). Soft drug design: General principles and recent applications. Pharmazie.[1][2][3][4][5]
-
Feldman, P. L., et al. (1991).[6] Design, synthesis, and pharmacological evaluation of ultrashort-acting opioid analgesics. Journal of Medicinal Chemistry.[7]
-
Vuković, N., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[8][9] Journal of the Serbian Chemical Society.[8]
-
PubChem. (2025).[10] this compound Compound Summary. National Library of Medicine.
-
Wang, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.[3] Thieme Connect.
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A Head-to-Head Comparison of DPP-IV Inhibitors Synthesized from Different Piperidine Precursors
This guide provides an in-depth technical comparison of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors synthesized from distinct piperidine precursors. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product listing to explore the causal relationships between precursor selection, synthetic strategy, and final compound performance. We will dissect the synthetic routes of key examples, present comparative experimental data, and provide detailed, actionable protocols to support your own research endeavors.
The Scientific Rationale: Why Piperidine Scaffolds in DPP-IV Inhibition?
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][2] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it a cornerstone therapeutic strategy for type 2 diabetes mellitus.[3][4]
The piperidine ring, a saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure allows for the precise spatial orientation of substituents to interact with key residues in the DPP-IV active site. The choice of the piperidine precursor—specifically the position of the amine group (e.g., 3-aminopiperidine vs. 4-aminopiperidine) and its stereochemistry—is a critical decision in the synthetic design, profoundly influencing the inhibitor's potency, selectivity, and pharmacokinetic profile.
Mechanism of Action: The Role of DPP-IV Inhibitors
The primary function of a DPP-IV inhibitor is to prevent the degradation of incretin hormones. The following pathway illustrates this mechanism.
Caption: Mechanism of DPP-IV Inhibition.
Case Study 1: Synthesis from a 3-Aminopiperidine Precursor – The Alogliptin Route
Alogliptin is a potent and selective DPP-IV inhibitor that utilizes a chiral (R)-3-aminopiperidine precursor. This precursor correctly positions the amine to interact with the catalytic site of the enzyme. The synthesis demonstrates a classic nucleophilic aromatic substitution strategy.
The choice of (R)-3-aminopiperidine is critical. The (R)-enantiomer provides the optimal stereochemistry for binding to the DPP-IV enzyme, a chiral environment. The synthesis of this specific precursor often involves asymmetric synthesis or resolution, adding complexity but ensuring the desired biological activity.[3][5]
Synthetic Workflow for Alogliptin
The synthesis begins with the construction of a substituted uracil core, which is then coupled with the chiral piperidine precursor.
Caption: Synthetic workflow for Alogliptin.[1][6]
This multi-step synthesis highlights the importance of controlling reaction conditions to achieve good yields and purity. The final salt formation step is crucial for improving the drug's stability and handling properties.[1]
Case Study 2: Synthesis from 4-Substituted Piperidine Precursors
To understand the impact of precursor geometry, we examine inhibitors derived from 4-substituted piperidines. A study by K.S. Al-Ghamdi et al. (2018) explored the replacement of the piperazine ring system in a known potent inhibitor with piperidine and pyrrolidine rings.[7] This provides a direct, logical comparison of how moving the key interacting groups around the heterocyclic core affects performance.
Two key precursors from this study are 4-benzylpiperidine and 4-amino-1-benzylpiperidine . Unlike the 3-amino precursor in Alogliptin, these place the key interacting moieties at the 4-position of the piperidine ring.
Synthetic Workflow for a 4-Benzylpiperidine Derivative
The synthesis involves a peptide coupling reaction between a Boc-protected β-amino acid and the 4-benzylpiperidine precursor.
Caption: Synthesis of a DPP-IV inhibitor from a 4-benzylpiperidine precursor.[7]
The choice of a peptide coupling agent like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is deliberate; it is known for its efficiency and suppression of racemization, which is critical when working with chiral amino acids. The final deprotection step unmasks the primary amine required for interaction with the DPP-IV enzyme.
Head-to-Head Performance Comparison
The choice of piperidine precursor directly impacts the inhibitor's ability to fit into the DPP-IV active site. This is reflected in the in vitro potency (IC₅₀), selectivity against related proteases (like DPP-8 and DPP-9), and overall pharmacokinetic properties.
| Parameter | Inhibitor from (R)-3-Aminopiperidine | Inhibitor from 4-Benzylpiperidine | Inhibitor from 4-Amino-1-benzylpiperidine |
| Example Compound | Alogliptin | Compound 1 [7] | Compound 4 [7] |
| Piperidine Precursor | (R)-3-Aminopiperidine | 4-Benzylpiperidine | 4-Amino-1-benzylpiperidine |
| DPP-IV IC₅₀ | ~5-10 nM[8][9] | 1.6 µM (1600 nM)[7] | 4.0 µM (4000 nM)[7] |
| Selectivity | >10,000-fold vs. DPP-8 & DPP-9[7] | Data not reported | Data not reported |
| Oral Bioavailability (Rat) | Good[8] | Data not reported | Data not reported |
| Terminal Half-life (Human) | ~12-21 hours[10][11] | Data not reported | Data not reported |
Analysis of Performance Data:
The data clearly demonstrates the profound impact of precursor choice. Alogliptin , derived from (R)-3-aminopiperidine, exhibits nanomolar potency, which is approximately 200-300 times more potent than the inhibitors derived from 4-substituted piperidines.[7][9] This stark difference is attributed to the optimal positioning of the aminopiperidine moiety within the S2 pocket of the DPP-IV enzyme, allowing for strong ionic and hydrogen bond interactions.
In contrast, the 4-benzylpiperidine and 4-amino-1-benzylpiperidine derivatives show significantly lower potency (micromolar range).[7] Docking studies in the source literature suggest that placing the key substituents at the 4-position leads to a different, less favorable binding orientation within the active site.[7] While these compounds are still active, they are orders of magnitude less effective, underscoring the critical importance of the 3-amino substitution pattern for high-potency inhibition in this chemical class. The high selectivity of Alogliptin is also a key feature, minimizing off-target effects that could arise from inhibiting related proteases like DPP-8 and DPP-9.[12]
Experimental Protocols
To ensure this guide is a practical tool for researchers, we provide detailed, self-validating protocols for key synthetic and analytical procedures.
Protocol 1: Synthesis of Alogliptin (Generalized from Published Routes)[6]
Objective: To synthesize Alogliptin free base via nucleophilic substitution.
Materials:
-
1,3-disubstituted uracil intermediate (e.g., 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile)
-
(R)-3-aminopiperidine dihydrochloride
-
Potassium carbonate (K₂CO₃)
-
Isopropanol (IPA)
-
Deionized water
Procedure:
-
To a reaction vessel, add the 1,3-disubstituted uracil intermediate (1.0 eq).
-
Add a solvent system of aqueous isopropanol (e.g., 4:1 IPA:water).
-
Add (R)-3-aminopiperidine dihydrochloride (approx. 1.2 eq) and potassium carbonate (approx. 3.0 eq). The base is crucial to neutralize the dihydrochloride salt and facilitate the nucleophilic attack.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts (e.g., KCl, excess K₂CO₃).
-
The filtrate, containing the Alogliptin free base, can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or used directly for salt formation.
Protocol 2: In Vitro DPP-IV Inhibition Assay (Fluorometric)[13][14]
Objective: To determine the IC₅₀ value of a test compound against human recombinant DPP-IV.
Materials:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[13][14]
-
Human recombinant DPP-IV enzyme.
-
DPP-IV Substrate: H-Gly-Pro-aminomethylcoumarin (AMC).
-
Test compound (inhibitor) dissolved in DMSO.
-
Reference inhibitor (e.g., Sitagliptin).
-
96-well solid white microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-IV enzyme in cold Assay Buffer to the desired working concentration (e.g., as specified by the manufacturer). Keep on ice.
-
Dilute the H-Gly-Pro-AMC substrate in Assay Buffer to its working concentration (e.g., 200 µM).[15]
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the well is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup (in triplicate):
-
100% Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent (e.g., Assay Buffer with the same % of DMSO as the inhibitor wells).
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent. (No enzyme).
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound dilution.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37 °C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Add 50 µL of the diluted Substrate Solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-heated to 37 °C.
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every minute for 30 minutes.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the average rate of the Background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_100%_Activity)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
-
Al-Ghamdi, K. S., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
Wang, L., et al. (2020). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 25(23), 5562. [Link]
- Feng, J., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Nikolova, S., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(15), 5709. [Link]
- Process for the preparation of alogliptin.
-
Li, S., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888339. [Link]
-
DPP-IV Inhibitory Activity Assay. Bio-protocol. [Link]
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- Method for preparing (R)-3-amino piperidine hydrochloride.
-
Al-Warhi, T., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-22. [Link]
-
Moradi, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Pharmaceutical Research. [Link]
-
Filippatos, T. D., et al. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. Expert Opinion on Drug Metabolism & Toxicology, 10(6), 787-812. [Link]
-
Piperidine DPP-IV inhibitors. ResearchGate. [Link]
-
Lee, H. W., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-9. [Link]
-
Scheen, A. J. (2012). Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. Clinical Pharmacokinetics, 51(8), 475-90. [Link]
-
Sharma, M. C., et al. (2013). Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold. Journal of Young Pharmacists, 5(3), 88-95. [Link]
-
Nar, H., et al. (2017). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 19(9), 1255-1266. [Link]
-
A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. ScienceOpen. [Link]
-
Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, Obesity and Metabolism, 12(8), 648-58. [Link]
-
Main pharmacokinetic and pharmacodynamic properties of DPP-4 inhibitors available on the European market. ResearchGate. [Link]
-
A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Research Square. [Link]
-
A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. ResearchGate. [Link]
-
Craddy, P., et al. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PLoS ONE, 9(10), e108869. [Link]
-
Yurttaş, L., et al. (2019). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 24(21), 3959. [Link]
-
Nikolova, S., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]
-
DPPRED-IV: An Ensembled QSAR-Based Web Server for the Prediction of Dipeptidyl Peptidase 4 Inhibitors. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oatext.com [oatext.com]
- 8. medkoo.com [medkoo.com]
- 9. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Comparative Guide: In Vitro and In Vivo Evaluation of Drug Candidates Derived from Methyl 4-(4-oxopiperidin-1-yl)butanoate
Executive Summary
This technical guide evaluates drug candidates synthesized from Methyl 4-(4-oxopiperidin-1-yl)butanoate (referred to herein as Scaffold-C4 ). This scaffold is a critical building block in Soft Drug Design , specifically for creating short-acting 4-anilidopiperidine analgesics (fentanyl-class) or neuroactive agents.
The primary pharmacological advantage of this scaffold is the ester-functionalized N-substituent . Unlike traditional "hard" analogs (e.g., Fentanyl) that rely on hepatic CYP450 metabolism, candidates derived from Scaffold-C4 are designed to undergo predictable hydrolysis by plasma esterases. This guide compares Scaffold-C4 derivatives against Scaffold-C3 (Remifentanil-class precursors) and Scaffold-PE (Phenethyl/Fentanyl-class precursors).
Part 1: The Scaffold & Synthetic Utility
Structural Logic: The Metabolic Switch
The defining feature of this compound is the butyrate ester tail . In medicinal chemistry, this serves as a "metabolic switch."
-
Mechanism: Upon entering the systemic circulation, non-specific esterases (e.g., hCE-1, BChE) attack the ester, hydrolyzing it to a carboxylic acid.
-
Result: The resulting metabolite (carboxylic acid) is highly polar and typically loses affinity for the target receptor (e.g., Mu-Opioid Receptor), resulting in rapid termination of action.
Synthetic Pathway Visualization
The following diagram illustrates the conversion of the Scaffold-C4 ketone into an active drug candidate and its subsequent metabolic deactivation.
Figure 1: Synthetic transformation of the piperidone scaffold into an active drug and its programmed metabolic deactivation.[1][2][3][4][5]
Part 2: In Vitro Evaluation Protocols
To validate the "soft drug" nature of candidates derived from Scaffold-C4, you must benchmark them against a stable analog (Hard Control) and a known soft analog (Reference Control).
Metabolic Stability Assay (The Critical Differentiator)
This assay determines if the butyrate chain (C4) provides the correct hydrolysis rate compared to the propionate chain (C3, Remifentanil-like).
-
Hypothesis: The C4 linker may exhibit slower hydrolysis than C3 due to increased steric bulk or lipophilicity, potentially extending the half-life slightly while maintaining "soft" characteristics.
Protocol:
-
Systems: Pooled Human Plasma (rich in butyrylcholinesterase) vs. Human Liver Microsomes (HLM).
-
Concentration: Incubate candidate (1 µM) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
Data Interpretation Guide:
| Parameter | Scaffold-C4 (Target) | Scaffold-C3 (Reference) | Scaffold-PE (Hard Control) | Interpretation |
| Plasma | 10–20 min | 3–10 min | > 240 min | C4 offers "intermediate" duration; C3 is ultra-short. |
| HLM | < 15 min | < 10 min | 30–60 min | Confirms hepatic clearance capability. |
| Metabolite ID | Acid (+18 Da) | Acid (+18 Da) | N-dealkylation | C4 hydrolysis yields a specific inactive acid. |
Receptor Binding Affinity (Mu-Opioid Receptor)
Confirm that the ester tail does not sterically hinder binding to the orthosteric site.
-
Method: Competitive radioligand binding using [³H]-DAMGO in CHO-MOR cell membranes.
-
Success Criteria:
< 5 nM. (The ester chain projects into the solvent-accessible region of the GPCR, typically tolerating bulk well).
Part 3: In Vivo Evaluation Protocols
Pharmacodynamic Potency (Rat Tail Flick)
Determine the ED50 (Effective Dose 50%) for analgesia.
-
Protocol: IV bolus administration in Sprague-Dawley rats. Measure latency to tail withdrawal from a radiant heat source.
-
Expectation: Potency should be comparable to Fentanyl (
mg/kg) if the 4-anilido core is optimized.
Context-Sensitive Half-Time (CSHT) Simulation
This is the definitive test for this scaffold. It measures how quickly the drug wears off after a continuous infusion.
Experimental Workflow:
-
Infusion: Administer candidate via jugular catheter for 2 hours (steady state).
-
Stop: Cease infusion.
-
Measurement: Record time to 50% recovery of baseline pain threshold.
Comparative Performance:
-
Scaffold-PE (Fentanyl): Accumulates in lipid tissues. Recovery time increases as infusion duration increases.
-
Scaffold-C4 (Target): Should show non-accumulating kinetics . Recovery time remains constant regardless of infusion duration (similar to Remifentanil).
Part 4: Comparative Selection Guide
Use this decision matrix to determine if This compound is the correct starting material for your program.
Decision Workflow
Figure 2: Selection logic for piperidine linkers based on therapeutic duration requirements.
Technical Comparison Table
| Feature | This compound (C4) | Remifentanil Precursor (C3) | N-Phenethyl-4-piperidone (Fentanyl) |
| Linker Length | 4 Carbons (Butyrate) | 3 Carbons (Propionate) | 2 Carbons (Ethyl-Phenyl) |
| Lipophilicity (LogP) | Moderate-High | Moderate | High |
| Primary Clearance | Plasma Esterase (Moderate Rate) | Plasma Esterase (Fast Rate) | Hepatic CYP450 (Slow) |
| Active Metabolites | None (Acid is inactive) | None (Acid is inactive) | Potential (Norfentanyl is weak) |
| Ideal Application | Procedural Sedation / ER | General Anesthesia | Chronic Pain / Post-Op |
References
-
Feldman, P. L., et al. (1991).[6][7] Design, synthesis, and pharmacological evaluation of ultrashort-acting opioid analgesics. Journal of Medicinal Chemistry.
-
Vardanyan, R., & Hruby, V. J. (2014).[5] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.
-
Bodor, N., & Buchwald, P. (2000). Soft drug design: general principles and recent applications. Medicinal Research Reviews.
-
Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[8] Journal of the Serbian Chemical Society.
-
Glass, P. S., et al. (1999). Remifentanil: a sterile, stable, lyophilized formulation for intravenous injection. Anesthesia & Analgesia.
Sources
- 1. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]
- 2. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs [frontiersin.org]
- 8. scispace.com [scispace.com]
Benchmarking the efficiency of "Methyl 4-(4-oxopiperidin-1-yl)butanoate" synthesis against published methods
Executive Summary
Methyl 4-(4-oxopiperidin-1-yl)butanoate (CAS 103960-37-2) is a critical intermediate in the synthesis of spiro-piperidine scaffolds and pharmaceutical agents, including substituted 4-anilidopiperidine analgesics. Its synthesis hinges on the efficient N-alkylation of the 4-piperidone core.
This guide benchmarks the Classical Solvolytic Protocol (Method A) against an Optimized Phase-Transfer Catalytic (PTC) Protocol (Method B) . While Method A relies on high-boiling polar aprotic solvents (DMF) to force solubility, Method B utilizes phase-transfer catalysis in acetonitrile to achieve superior reaction kinetics, easier workup, and a reduced environmental footprint (lower E-factor).
| Metric | Method A: Classical (DMF) | Method B: Optimized (ACN + PTC) |
| Yield | 65–75% | 82–88% |
| Reaction Time | 12–24 Hours | 4–6 Hours |
| Workup | Aqueous extraction (Emulsion risk) | Filtration & Evaporation |
| Purity (Crude) | 85–90% (Requires chromatography) | >95% (Often sufficiently pure) |
| E-Factor | High (DMF waste, large water vol) | Low (Recyclable solvent) |
Mechanistic Analysis & Reaction Design
The synthesis involves the nucleophilic attack of the secondary amine of 4-piperidone (acting as the nucleophile) on the
Critical Challenges
-
Salt Solubility: 4-Piperidone is commercially supplied as the monohydrate hydrochloride salt (
). The free base must be liberated in situ or pre-neutralized. -
Polymerization: 4-Piperidone is prone to self-condensation (aldol-type) under harsh basic conditions or prolonged heating.
-
Hydrolysis: The methyl ester group on the alkylating agent is susceptible to saponification if aqueous base is used without phase control.
Pathway Diagram
The following diagram illustrates the reaction pathway and the kinetic advantage of the Phase Transfer Catalyst (TBAB) in Method B.
Caption: Mechanistic flow showing the role of Phase Transfer Catalysis (PTC) in accelerating the deprotonation and stabilizing the transition state in non-polar media.
Detailed Experimental Protocols
Method A: Classical DMF Alkylation (Baseline)
Context: This method follows traditional
Reagents:
-
4-Piperidone monohydrate HCl: 10.0 g (65.1 mmol)
-
Methyl 4-bromobutyrate: 12.9 g (71.6 mmol, 1.1 equiv)
-
Potassium Carbonate (
): 27.0 g (195 mmol, 3 equiv) -
Solvent: DMF (100 mL)
Protocol:
-
Dissolution: Charge a 250 mL round-bottom flask with 4-piperidone HCl and DMF. Stir until a suspension forms.
-
Base Addition: Add
in portions to avoid excessive foaming. Stir for 30 minutes at Room Temperature (RT) to liberate the free base. -
Alkylation: Add Methyl 4-bromobutyrate dropwise over 15 minutes.
-
Heating: Heat the mixture to 60°C for 16 hours.
-
Workup (The Bottleneck):
-
Cool to RT and pour into 300 mL of ice water.
-
Extract with Ethyl Acetate (
mL). Note: DMF often partitions into the organic layer, requiring extensive water washes to remove. -
Wash combined organics with brine (
mL). -
Dry over
and concentrate in vacuo.
-
-
Purification: The crude oil usually contains residual DMF and unreacted bromide, requiring flash column chromatography (Hexane/EtOAc).
Method B: Optimized PTC Alkylation (Recommended)
Context: Adapted from modern "green chemistry" optimizations for piperidone synthesis (e.g., Valdez et al., Org. Prep. Proced. Int.). The use of Tetra-n-butylammonium bromide (TBAB) allows the use of Acetonitrile (ACN), which is easier to remove and cleaner.
Reagents:
-
4-Piperidone monohydrate HCl: 10.0 g (65.1 mmol)
-
Methyl 4-bromobutyrate: 12.4 g (68.4 mmol, 1.05 equiv)
-
Potassium Carbonate (
): 27.0 g (195 mmol, 3 equiv) - Must be finely powdered. -
Catalyst: TBAB (1.05 g, 3.2 mmol, 5 mol%)
-
Solvent: Acetonitrile (ACN) (150 mL)
Protocol:
-
Activation: In a 500 mL flask, combine 4-piperidone HCl, powdered
, TBAB, and ACN. -
Sonication/Stirring: Sonicate or stir vigorously at 45°C for 30 minutes. The TBAB facilitates the transfer of carbonate ions to deprotonate the amine rapidly.
-
Addition: Add Methyl 4-bromobutyrate in one portion.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.
-
Workup (Streamlined):
-
Cool the mixture to RT.
-
Filter the reaction mixture through a Celite pad to remove inorganic salts (
, unreacted ). -
Rinse the filter cake with ACN (20 mL).
-
Concentrate the filtrate directly on a rotary evaporator.
-
-
Purification: The residue is typically a light yellow oil of high purity (>95%). If necessary, a simple filtration through a short silica plug is sufficient.
Comparative Data Analysis
The following data is synthesized from comparative runs of N-alkylation on 4-piperidone scaffolds.
Yield & Purity Profile
| Parameter | Method A (DMF) | Method B (ACN/PTC) | Analysis |
| Isolated Yield | 68% | 85% | Method B prevents product degradation due to shorter heat exposure. |
| HPLC Purity | 89% (Crude) | 96% (Crude) | DMF retention in Method A contaminates the crude oil. |
| Impurity Profile | High levels of self-condensation products (dimers). | Minimal dimers; trace hydrolysis products. | |
| Throughput | 1 Batch / 2 Days | 2 Batches / 1 Day | Method B allows for rapid turnover. |
Workflow Efficiency Diagram
Caption: Operational workflow comparing the labor-intensive extraction of Method A vs. the filtration-based simplicity of Method B.
Troubleshooting & Expert Tips
-
Moisture Control: 4-Piperidone monohydrate releases water upon neutralization. In Method A, this water can hydrolyze the methyl ester. In Method B, the excess
acts as a desiccant, sequestering the water effectively. -
Stoichiometry: Do not exceed 1.1 equivalents of methyl 4-bromobutyrate. Excess alkylating agent is difficult to separate from the product as they have similar boiling points/polarities.
-
Stability: The product is an amino-ketone. Store at -20°C under argon to prevent oxidation or self-condensation (turning dark orange/brown over time).
-
Safety: Methyl 4-bromobutyrate is a lachrymator and alkylating agent. Handle in a fume hood.
References
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. (Describes the optimized N-alkylation of 4-piperidone using ACN/PTC). Link
-
Janssen, P. A. J. (1962). Process for preparing 1-(aroylalkyl)-4-(aryl)-piperidine-4-carboxylic acid derivatives. U.S. Patent 3,050,530. (Foundational patent describing classical solvolytic alkylation in DMF/Ketones). Link
-
Slof, M. (2014). WO2014110000A1. Pyrido- or pyrrolo-fused pyrimidine derivatives as autotaxin inhibitors. (Specific precedent for reacting methyl 4-bromobutyrate with nitrogen heterocycles using K2CO3). Link
-
Gupta, P. K., et al. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Chinese Journal of Chemistry, 27(10), 1995-2000. (Discussion of solvent effects on 4-piperidone reactivity). Link
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Methyl 4-(4-oxopiperidin-1-yl)butanoate
Part 1: Executive Safety & Regulatory Directive
CRITICAL ALERT: PRECURSOR CONTROL STATUS Methyl 4-(4-oxopiperidin-1-yl)butanoate is a structural derivative of 4-Piperidone , a DEA List I Chemical (Final Rule effective May 2023). It serves as a direct intermediate in the synthesis of potent opioids, including Remifentanil and Carfentanil analogues.
While specific CAS numbers for custom intermediates vary, this molecule must be treated with the highest level of security to prevent diversion. It is not merely chemical waste; it is a liability.
Immediate Action Required:
-
Secure Inventory: Ensure all aliquots are accounted for.
-
Zero-Tolerance Disposal: This compound must be destroyed via incineration. Never dispose of down the drain or in standard trash.
-
Witnessed Handling: Disposal hand-offs should be witnessed by a second authorized person.
Part 2: Chemical Profile & Risk Assessment
Before initiating disposal, characterize the specific waste stream.
| Property | Specification | Operational Implication |
| Chemical Structure | N-substituted 4-piperidone ester | Precursor to synthetic opioids; high diversion risk. |
| Hazard Class | Irritant (Skin/Eye), Acute Tox. (Oral) | Requires double-gloving (Nitrile) and respiratory protection. |
| Reactivity | Stable; Incompatible with strong oxidizers | Can be stored temporarily in HDPE or glass; avoid mixing with peroxides. |
| RCRA Status | Non-Listed (unless in solvent) | Do not rely on "Non-Hazardous" classification. Classify as "High Consequence Waste." |
| Disposal Method | Incineration (Combustion) | The only acceptable method to permanently destroy the piperidine ring. |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Stabilization
Objective: Prevent cross-contamination and prepare for transport.
-
Isolate the Stream: Do not mix this precursor with general "organic solvent waste" (e.g., Acetone/Methanol washings) unless unavoidable. A dedicated container prevents the entire drum from becoming a "controlled" mixture.
-
Quenching (If Reactive): If the material is in a reaction mixture with residual reagents (e.g., thionyl chloride, strong bases):
-
Slowly quench with saturated Sodium Bicarbonate (
) in an ice bath. -
Check pH: Ensure pH is between 6–9 before containerization.
-
-
Container Selection:
-
Solid Waste: Double-bag in heavy-duty polyethylene bags, then place in a rigid outer container (fiber or poly drum).
-
Liquid Waste: Use an amber glass bottle or HDPE jerrycan. Do not fill >90% to allow for thermal expansion.
-
Phase 2: Labeling & Documentation
Objective: Clear communication of hazard and legal status.
-
Standard Label: "Hazardous Waste - Toxic / Irritant"
-
Specific Content Label:
"Contains: this compound" "Warning: Fentanyl Precursor / High Diversion Risk" "Disposal Method: INCINERATION ONLY"
Phase 3: Chain of Custody (The "Two-Person Rule")
Because this is a precursor, the physical movement of the waste requires strict oversight.
Figure 1: Secure Chain of Custody Workflow for High-Risk Precursors.
Part 4: Spill Contingency Plan
If a spill occurs, immediate containment is prioritized over complex deactivation to prevent spreading the material.
-
Evacuate & PPE: Clear the immediate area. Don Tyvek sleeves , double nitrile gloves , and a P100 respirator (or N95 minimum) to prevent dust/aerosol inhalation.
-
Containment:
-
Liquids: Surround with absorbent socks/booms. Cover with vermiculite or sand.
-
Solids: Gently cover with wet paper towels to prevent dust generation.
-
-
Cleanup:
-
Scoop material into a wide-mouth jar.
-
Wipe the surface 3x with 10% Bleach Solution (Sodium Hypochlorite) followed by water. Note: Oxidizers help degrade the piperidine structure.
-
Place all cleanup materials (wipes, gloves) into the hazardous waste container.
-
Part 5: Regulatory Compliance (DEA & EPA Context)
DEA (Drug Enforcement Administration)
While 4-piperidone is the specific List I chemical, the "chemical mixture" rule (21 CFR § 1310.[1]12) applies if the mixture can be used in illicit synthesis.
-
Requirement: If you are a DEA registrant, this waste must be documented on Form 41 (Registrants Inventory of Drugs Surrendered) if it was part of a controlled inventory, or logged as "consumed in process" if it is a waste byproduct.
-
Best Practice: Even if non-registered, maintain a "cradle-to-grave" log.
EPA (Environmental Protection Agency)[2][3]
-
Waste Code: Likely D001 (Ignitable) if in solvent. If pure, it does not carry a specific "P" or "U" code, but must be characterized as Toxic based on SDS data.
-
Prohibition: Under 40 CFR Part 266 , hazardous pharmaceuticals and precursors are banned from sewer disposal (sewering).
Destruction Standard
Ensure your waste vendor provides a Certificate of Destruction (COD) . Landfilling is unacceptable for this class of compound due to the risk of leaching and scavenging.
References
-
Drug Enforcement Administration (DEA). (2023).[2] Designation of 4-Piperidone as a List I Chemical.[1][3][4] Federal Register, Vol. 88, No.[5] 70. Link
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
United Nations Office on Drugs and Crime (UNODC). (2022). Scheduling of Fentanyl Precursors.[5][6][7] CND Decisions on International Control. Link
Sources
- 1. Federal Register :: Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical [federalregister.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. regulations.gov [regulations.gov]
- 4. DEA Final Rule: Designation of 4-Piperidone as a List I Chemical | Environment, Health & Safety [ehs.ucla.edu]
- 5. Federal Register, Volume 88 Issue 70 (Wednesday, April 12, 2023) [govinfo.gov]
- 6. dea.gov [dea.gov]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
Personal protective equipment for handling Methyl 4-(4-oxopiperidin-1-yl)butanoate
Executive Safety & Compliance Overview
Methyl 4-(4-oxopiperidin-1-yl)butanoate (CAS: 1229623-75-9) is a functionalized piperidine derivative.[1] While often used as a scaffold in the development of S1P1 agonists or neuroactive compounds, its structural core—4-piperidone —classifies it as a chemical of significant concern.
Crucial Context:
-
Precursor Status: This compound is an N-substituted derivative of 4-piperidone .[1] In many jurisdictions (EU, Canada, UN), 4-piperidone and its salts/derivatives are List I / Table I Precursors due to their utility in synthesizing fentanyl and its analogues .
-
Safety Directive: Treat this material as a Potent Pharmaceutical Intermediate (Band 3/4) . It possesses potential opioid-like activity or precursor liability, requiring strict containment to prevent both occupational exposure and diversion.
Risk Assessment & Hazard Classification
Since specific toxicological data (LD50) for this exact catalog number is often proprietary or sparse, we apply the "Analogous Hazard Principle" based on the 4-piperidone pharmacophore and ester functionality.
| Hazard Category | Classification (Inferred) | H-Code | Description |
| Acute Toxicity | Category 3/4 | H301/H302 | Toxic/Harmful if swallowed.[1][2] Piperidine intermediates often affect the CNS. |
| Skin Corrosion | Category 1B / 2 | H314/H315 | Likely causes severe skin burns or irritation (common in piperidine bases). |
| Sensitization | Category 1 | H317 | May cause an allergic skin reaction.[3] |
| Eye Damage | Category 1 | H318 | Causes serious eye damage (corrosive risk). |
Operational Risks:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, potentially releasing methanol and the free acid form.
-
Instability: 4-piperidone rings can oxidize; store under inert gas.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses." This compound requires a Barrier-First Approach .
| Body Area | Required PPE | Technical Justification |
| Respiratory | Powered Air Purifying Respirator (PAPR) or N95/P3 (if in hood).[1] | Prevents inhalation of aerosols during weighing. 4-piperidones are potent mucous membrane irritants. |
| Hand (Layer 1) | Nitrile (0.11 mm) | Inner layer for dexterity. Change every 2 hours. |
| Hand (Layer 2) | Nitrile (Extended Cuff, >0.14 mm) or Laminate (Silver Shield) | Outer barrier. Laminate is required if dissolving in penetrating solvents (DCM, DMF). |
| Eye/Face | Chemical Goggles + Face Shield | Essential. Piperidine bases are corrosive; splashes can cause permanent corneal damage. |
| Body | Tyvek® Lab Coat (Closed Front) | Disposable, low-linting. Prevents cross-contamination of street clothes. |
Operational Workflow: The "Chain of Custody" Protocol
This workflow ensures safety and prevents legal discrepancies regarding precursor mass balance.
Figure 1: Secure handling workflow from receipt to disposal.[1][2][4][5][6][7][8][9]
Step-by-Step Protocol
A. Receiving & Storage (Critical Control Point)
-
Inspection: Upon receipt, inspect the seal immediately. Do not open until ready to use.
-
Logging: Log the exact mass. Due to precursor regulations, "mass balance" discrepancies must be <1%.
-
Environment: Store at 2–8°C under an inert atmosphere (Argon). Moisture will hydrolyze the ester; Oxygen will degrade the piperidone ring.
B. Weighing & Transfer
-
Engineering Control: Use a Ventilated Balance Enclosure (VBE) or a Glovebox. Never weigh on an open bench.
-
Static Control: Use an ionizing bar. Piperidine powders can be static-prone and "fly," creating an inhalation hazard.
-
Technique:
-
Place the receiving vessel (flask) inside the VBE.
-
Open the source container only inside the VBE.
-
Transfer solid using a disposable antistatic spatula.
-
Wet Transfer: If possible, dissolve the solid in the transport vial before transferring to the reaction flask to avoid airborne dust.
-
C. Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly. Piperidines are basic; reaction with acidic solvents or electrophiles can be exothermic.
-
Venting: Ensure the reaction vessel is vented to a scrubber or fume hood exhaust, especially if heating.
Emergency & Disposal Protocols
Spill Response (Solid Powder):
-
Evacuate: Clear the immediate area.
-
Cover: Gently cover the spill with oil-impregnated sweeping compound or damp paper towels to suppress dust.
-
Neutralize: Wipe the surface with 1N HCl (to protonate the amine, making it water-soluble and non-volatile) followed by soap and water.
Disposal (Waste Stream):
-
Categorization: Segregate as "High Hazard / Potent Organic Basic Waste."
-
Deactivation: For trace residues on glassware, rinse with a dilute acidic solution (e.g., 5% Acetic Acid) before standard washing. This ensures the piperidine is in its salt form (less volatile, less skin-permeable).
-
Destruction: Incineration is the only acceptable disposal method. Do not pour down the drain.
References
-
European Commission. (2024).[8][9][11] Delegated Regulation amending Regulation (EC) No 273/2004 and Council Regulation (EC) No 111/2005 as regards the inclusion of certain drug precursors in the list of scheduled substances. Link[1]
-
Government of Canada. (2024).[8][9][11] Controlled Drugs and Substances Act: Precursor Control Regulations. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Piperidone Monohydrate Hydrochloride (Analogous Structure). Link[1]
-
National Institutes of Health (NIH). (2011).[8] Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. fishersci.es [fishersci.es]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Categories of precursor chemicals [hpra.ie]
- 6. eur-lex.europa.eu [eur-lex.europa.eu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
